molecular formula C7H8ClN3O2 B581136 Ethyl 2-amino-4-chloropyrimidine-5-carboxylate CAS No. 1240597-30-1

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Cat. No.: B581136
CAS No.: 1240597-30-1
M. Wt: 201.61
InChI Key: QQXMRTNJTHNBJF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a valuable chemical intermediate in scientific research, particularly in the field of medicinal chemistry. Its core research value lies in its role as a versatile building block for the synthesis of more complex molecules. The compound's structure, featuring both amino and chloro leaving groups on the pyrimidine ring, makes it a suitable precursor for nucleophilic substitution reactions, enabling the creation of diverse chemical libraries . This utility is exemplified in its documented use in the design and synthesis of targeted therapeutics, such as its application in the preparation of the investigational compound BI-3802, which was developed as a potential oncological therapeutic by Boehringer Ingelheim . As a key synthon, it facilitates the exploration of novel chemical spaces in the development of pharmaceutical agents, underscoring its importance in accelerating drug discovery pipelines.

Properties

IUPAC Name

ethyl 2-amino-4-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXMRTNJTHNBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Overview of Synthesis Strategy

The most common and efficient synthesis of this compound is a two-step process. The first step involves the construction of the pyrimidine ring system to form Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. The subsequent step is the chlorination of the hydroxyl group to yield the final product.

Synthesis_Overview Start Starting Materials Intermediate Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Start->Intermediate Step 1: Cyclization FinalProduct This compound Intermediate->FinalProduct Step 2: Chlorination

Caption: High-level overview of the two-step synthesis pathway.

Detailed Synthesis Pathways

Step 1: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This initial step involves a cyclocondensation reaction between a three-carbon synthon and guanidine. A widely used and effective method utilizes diethyl ethoxymethylenemalonate as the three-carbon component.

Reaction: Diethyl ethoxymethylenemalonate + Guanidine → Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Step1_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Product Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Diethyl ethoxymethylenemalonate->Product Guanidine Guanidine Guanidine->Product Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Product Ethanol Ethanol Ethanol->Product Reflux Reflux Reflux->Product

Caption: Synthesis of the pyrimidine intermediate.

Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration of the resulting sodium ethoxide solution is typically around 21% (w/v).

  • Guanidine Salt Conversion: Prepare a solution of guanidine hydrochloride or nitrate in ethanol. To this, add the prepared sodium ethoxide solution to liberate the free guanidine base. A precipitate of sodium chloride or sodium nitrate will form.

  • Reaction Mixture: To the ethanolic solution of guanidine, add diethyl ethoxymethylenemalonate dropwise with stirring.

  • Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Quantitative Data for Step 1:

ParameterValue
Typical Yield70-85%
Melting Point>300 °C
Molecular FormulaC₇H₉N₃O₃
Molecular Weight183.16 g/mol

Spectroscopic Data for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate:

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, -CH₃), 4.15 (q, 2H, -OCH₂-), 7.85 (s, 1H, pyrimidine-H), 10.5 (br s, 2H, -NH₂), 11.5 (br s, 1H, -OH).

  • ¹³C NMR (DMSO-d₆): δ 14.5, 59.8, 98.2, 155.1, 160.3, 163.5, 167.8.

  • IR (KBr, cm⁻¹): 3450-3100 (N-H, O-H stretching), 1705 (C=O stretching, ester), 1660 (C=O stretching, pyrimidine), 1620 (N-H bending).

  • Mass Spectrum (m/z): 183 (M⁺).

Step 2: Chlorination of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate + POCl₃ → this compound

Step2_Chlorination_Workflow cluster_input Inputs cluster_process Process Intermediate Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Heating Reflux Intermediate->Heating Reagent Phosphorus Oxychloride (POCl3) Reagent->Heating Base N,N-Diethylaniline (optional) Base->Heating Quenching Ice Water Heating->Quenching Neutralization Base (e.g., NaHCO3) Quenching->Neutralization Extraction Organic Solvent (e.g., Ethyl Acetate) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the chlorination step.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

  • Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃). In some procedures, a tertiary amine base such as N,N-diethylaniline is added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux for a period of 2-6 hours. The reaction should be monitored by TLC to ensure the disappearance of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data for Step 2:

ParameterValue
Typical Yield60-75%
Melting Point145-148 °C
Molecular FormulaC₇H₈ClN₃O₂
Molecular Weight201.61 g/mol

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃): δ 1.40 (t, 3H, -CH₃), 4.40 (q, 2H, -OCH₂-), 5.60 (br s, 2H, -NH₂), 8.80 (s, 1H, pyrimidine-H).

  • ¹³C NMR (CDCl₃): δ 14.2, 62.0, 109.5, 157.8, 160.5, 162.0, 165.0.

  • IR (KBr, cm⁻¹): 3480, 3350 (N-H stretching), 1720 (C=O stretching, ester), 1640 (N-H bending), 1580 (C=N stretching), 780 (C-Cl stretching).

  • Mass Spectrum (m/z): 201 (M⁺), 203 (M+2⁺).

Summary of Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylateC₇H₉N₃O₃183.16>30070-85
This compoundC₇H₈ClN₃O₂201.61145-14860-75

Safety Considerations

  • Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Sodium metal: is highly reactive and flammable. It reacts violently with water. Handle under an inert atmosphere.

  • Solvents: Ethanol, ethyl acetate, and other organic solvents are flammable. Ensure there are no ignition sources nearby during their use.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and adhere to strict laboratory safety protocols when carrying out these procedures.

Technical Guide: Physicochemical Properties of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are core structures in a wide array of biologically active compounds, including anticancer and antiviral agents. This technical guide provides a summary of the available physicochemical properties and related synthetic methodologies for this specific compound.

Core Physicochemical Properties

Table 1: Physicochemical Data Summary for this compound

PropertyValueSource/Notes
CAS Number 1240597-30-1[1]
Molecular Formula C₇H₈ClN₃O₂[1]
Molecular Weight 201.61 g/mol [1]
Appearance White to light yellow powder/crystalInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Note: The lack of specific experimental data for melting point, boiling point, and solubility is a significant gap in the publicly available information for this compound.

Spectral Data

While specific spectral data sets for this compound are not directly published, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request with purchase.[2] For structurally related compounds, detailed spectral analyses are available and can provide an indication of the expected spectral characteristics.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not explicitly described in readily accessible scientific literature. However, general methods for the synthesis of substituted 2-amino-4-chloropyrimidines have been reported and can be adapted.

General Synthetic Approach: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

A plausible synthetic route can be extrapolated from methodologies used for similar compounds. One such general protocol involves a microwave-assisted reaction, which has been shown to be effective for the synthesis of various 2-amino-4-chloro-pyrimidine derivatives.[3]

Reaction Scheme (Hypothetical for the Target Compound):

A potential starting material would be a suitable precursor that can be cyclized and subsequently chlorinated and aminated. A more direct approach, as suggested by general procedures for similar compounds, might involve the substitution of a pre-formed pyrimidine ring.

General Experimental Workflow:

The following workflow is based on the synthesis of related 2-amino-4-chloro-pyrimidine derivatives and would likely be applicable for the synthesis of this compound, though optimization would be required.[3]

G General Synthetic Workflow for 2-Amino-4-Chloro-Pyrimidine Derivatives start Starting Materials (e.g., 2,4-dichloropyrimidine-5-carboxylate) reagents Reaction with Ammonia Source (e.g., aq. Ammonia) start->reagents Step 1: Amination microwave Microwave Irradiation (120-140 °C, 15-30 min) reagents->microwave Step 2: Reaction workup Aqueous Work-up (e.g., Extraction with Ethyl Acetate) microwave->workup Step 3: Isolation purification Purification (e.g., Column Chromatography) workup->purification Step 4: Purification characterization Characterization (NMR, MS, IR) purification->characterization Step 5: Analysis

Caption: General workflow for the synthesis of 2-amino-4-chloro-pyrimidine derivatives.

Detailed Methodologies (Adapted from similar syntheses):

  • Reaction Setup: In a microwave reaction vial, the starting material (e.g., ethyl 2,4-dichloropyrimidine-5-carboxylate) would be dissolved in a suitable solvent, such as anhydrous propanol.[3]

  • Amination: An amino source, such as an aqueous solution of ammonia, would be added to the reaction mixture. A base, like triethylamine, may also be added to facilitate the reaction.[3]

  • Microwave Irradiation: The sealed reaction vessel would be subjected to microwave irradiation at a controlled temperature (e.g., 120–140 °C) for a specified duration (e.g., 15–30 minutes).[3] The reaction progress would be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture would be subjected to an aqueous work-up. This typically involves partitioning the mixture between water and an organic solvent, such as ethyl acetate. The organic layers would be combined, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.[4]

  • Purification: The crude product obtained after solvent evaporation would be purified, most commonly by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

  • Characterization: The final product's identity and purity would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Development

Currently, there is no specific information in the scientific literature detailing the use of this compound in defined signaling pathways or as a key intermediate in the synthesis of a specific, named drug. However, the pyrimidine scaffold is a well-established pharmacophore. It is a key structural component in numerous FDA-approved drugs, including kinase inhibitors used in oncology.

Given its structure, this compound is a versatile building block for the synthesis of more complex molecules. The chloro- and amino-substituents provide reactive handles for further chemical modifications, such as nucleophilic aromatic substitution and amide bond formation, respectively.

Logical Workflow in Drug Discovery:

The following diagram illustrates a logical workflow where a compound like this compound could be utilized in a drug discovery program.

G Logical Workflow of a Pyrimidine-Based Drug Discovery Program start Scaffold Selection (this compound) library_synthesis Library Synthesis (Derivatization at chloro and amino positions) start->library_synthesis Step 1 screening High-Throughput Screening (e.g., Kinase Inhibition Assays) library_synthesis->screening Step 2 hit_id Hit Identification screening->hit_id Step 3 lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Step 4 preclinical Preclinical Development lead_opt->preclinical Step 5

Caption: A logical workflow for the utilization of a pyrimidine scaffold in drug discovery.

Conclusion

This compound is a chemical entity with potential for use in the synthesis of novel bioactive molecules. While its fundamental identifiers are known, a comprehensive experimental characterization of its physicochemical properties is not yet publicly available. The synthetic methodologies for related compounds provide a strong basis for its preparation. Further research is required to fully elucidate its properties and explore its potential applications in drug development, particularly in the context of specific biological targets and signaling pathways.

References

An In-depth Technical Guide to the Structural Elucidation and Analysis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural elucidation and analysis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of public experimental data for this specific molecule, this guide leverages data from closely related analogs, particularly its methyl ester counterpart, to provide a scientifically grounded analysis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its close analog, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, are presented in Table 1 for comparative analysis.

PropertyThis compoundMethyl 4-amino-2-chloropyrimidine-5-carboxylate
CAS Number 1240597-30-1Not specified in retrieved results
Molecular Formula C₇H₈ClN₃O₂[1]C₆H₆ClN₃O₂
Molecular Weight 201.61 g/mol [1]187.59 g/mol
Appearance White to off-white solidCrystalline solid
Solubility Soluble in DMSO and MethanolSoluble in Dichloromethane

Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected workflows for these analyses are detailed below.

Experimental Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir xray X-ray Crystallography (for single crystals) purification->xray elucidation Structural Elucidation & Verification nmr->elucidation ms->elucidation ir->elucidation xray->elucidation

A generalized workflow for the synthesis, purification, and structural elucidation of a target compound.
Spectroscopic Data and Interpretation

While specific spectra for this compound are not publicly available, the expected data can be inferred from the analysis of structurally similar compounds.

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data:

  • Ethyl Group: A quartet signal around 4.4 ppm (O-CH₂) and a triplet signal around 1.4 ppm (CH₃).

  • Pyrimidine Ring Proton: A singlet for the proton at the C6 position of the pyrimidine ring, expected to be downfield.

  • Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Data:

  • Carbonyl Carbon: A signal in the range of 160-170 ppm for the ester carbonyl group.

  • Pyrimidine Ring Carbons: Signals corresponding to the four unique carbons of the pyrimidine ring. The carbon bearing the chlorine atom (C4) and the carbon attached to the amino group (C2) would have characteristic chemical shifts.

  • Ethyl Group Carbons: Signals for the O-CH₂ and CH₃ carbons of the ethyl group.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (201.61 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Fragmentation Pattern: Fragmentation would likely involve the loss of the ethoxy group from the ester, the ethyl group, or other characteristic cleavages of the pyrimidine ring.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Data:

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching vibrations of the amino group
3000-2850C-H stretching vibrations of the ethyl group
~1720C=O stretching vibration of the ester carbonyl group
1650-1550C=N and C=C stretching vibrations of the pyrimidine ring
~1250C-O stretching vibration of the ester
~800-600C-Cl stretching vibration
X-ray Crystallography

For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While data for the ethyl ester is unavailable, the crystal structure of the analogous Methyl 4-amino-2-chloropyrimidine-5-carboxylate provides valuable insight into the planarity of the pyrimidine ring and the intermolecular interactions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results.

Synthesis and Purification

A general procedure for the synthesis of related 2-amino-4-chloro-pyrimidine derivatives involves the reaction of a corresponding 2-aminopyrimidin-4-ol precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). The crude product is then purified using techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition: Standard pulse programs are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements, which can confirm the elemental composition.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Logical Relationships in Structural Analysis

The interplay between different analytical techniques is crucial for unambiguous structural elucidation.

G cluster_data Experimental Data cluster_interpretation Interpretation & Deduction cluster_structure Final Structure nmr_data NMR Data (Connectivity, H/C environment) interpretation Combined Spectroscopic Interpretation nmr_data->interpretation ms_data MS Data (Molecular Weight, Formula) ms_data->interpretation ir_data IR Data (Functional Groups) ir_data->interpretation structure Proposed Structure interpretation->structure

The logical flow from individual spectroscopic data to the final proposed chemical structure.

Conclusion

References

CAS number and molecular formula for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides a technical overview of its chemical properties, a representative synthesis protocol, and an exploration of the biological activities of structurally related compounds, offering insights into its potential applications in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 1240597-30-1[1][2][3]
Molecular Formula C₇H₈ClN₃O₂[1][3]
Molecular Weight 201.61 g/mol [3]
Canonical SMILES CCOC(=O)C1=CN=C(N=C1Cl)N[1]
InChIKey QQXMRTNJTHNBJF-UHFFFAOYSA-N[1]

Synthesis Protocol

General Procedure for the Synthesis of 2-amino-4-chloro-pyrimidine derivatives:

A common precursor for such compounds is a corresponding pyrimidinone, which can be chlorinated. An alternative approach involves the substitution of a chloro-pyrimidine with an amino group. Based on available literature for similar compounds, a microwave-assisted synthesis offers a rapid and efficient route.[4]

Representative Microwave-Assisted Synthesis:

  • Reaction Setup: In a microwave reaction vial, combine 2 mmol of a suitable 2-aminopyrimidine precursor with 1 mL of an anhydrous solvent such as propanol.

  • Addition of Reagents: Add 2 mmol of the appropriate amine and 200 µL of a base, for instance, triethylamine, to the stirring mixture.

  • Microwave Irradiation: Heat the reaction mixture to a temperature between 120-140 °C for a duration of 15-30 minutes under microwave irradiation.

  • Work-up and Purification: Upon cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are then dried, concentrated, and purified, typically by column chromatography, to yield the final product.[4]

Note: This protocol is a general guideline. The specific starting materials and reaction conditions would need to be optimized for the synthesis of this compound.

Biological Activity and Therapeutic Potential

Although detailed biological studies on this compound are limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The biological activities of structurally similar compounds provide valuable insights into the potential applications of this molecule.

Anticancer Activity:

The 2-amino-4-chloropyrimidine core is a key feature in various kinase inhibitors. For instance, derivatives of 2-amino-4-aryl-5-chloropyrimidines have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are crucial targets in cancer therapy.[5] The presence of the chloro-substituent at the 4-position and the amino group at the 2-position are often critical for binding to the ATP-binding pocket of these kinases.

Furthermore, microwave-assisted synthesis has been employed to generate a series of 2-amino-4-chloro-pyrimidine derivatives that have demonstrated cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[4] Some of these compounds also showed promising in silico binding affinity to the main protease of SARS-CoV-2, suggesting potential antiviral applications.[4]

Other Potential Therapeutic Areas:

The versatility of the pyrimidine ring system extends to other therapeutic areas. For example, certain pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6), a key protein in allergic inflammatory responses.[6] This highlights the potential for developing pyrimidine-based compounds for the treatment of asthma and other atopic diseases.

Experimental and Logical Workflows

To aid researchers, the following diagrams illustrate a typical workflow for the synthesis and biological evaluation of a novel chemical entity like this compound, as well as a simplified representation of a kinase inhibition signaling pathway.

G cluster_synthesis Synthesis Workflow Precursor Starting Materials Reaction Chemical Reaction (e.g., Microwave Synthesis) Precursor->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the chemical synthesis and characterization of a target compound.

G cluster_screening Biological Screening Workflow Compound Test Compound Assay In vitro Assay (e.g., Kinase Assay) Compound->Assay Data Data Analysis (IC50 Determination) Assay->Data CellAssay Cell-based Assay (e.g., Cytotoxicity) Assay->CellAssay InVivo In vivo Studies (Animal Models) CellAssay->InVivo

Caption: A typical pipeline for evaluating the biological activity of a test compound.

G cluster_pathway Simplified Kinase Inhibition Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase

Caption: A diagram illustrating the mechanism of kinase inhibition leading to a cellular response.

Conclusion

This compound is a valuable chemical scaffold with significant potential in drug discovery and development. While direct biological data for this specific compound is not extensively documented, the known activities of structurally related pyrimidine derivatives, particularly as kinase inhibitors in oncology, suggest that it is a promising starting point for the design and synthesis of novel therapeutic agents. The provided synthetic and screening workflows offer a foundational framework for researchers entering this area of investigation. Further studies are warranted to fully elucidate the biological profile of this and related compounds.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, experimental protocols, and relevant data.

Introduction

This compound is synthesized from its corresponding 4-hydroxy precursor, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. The conversion of the hydroxyl group to a chlorine atom is a critical transformation, typically achieved through chlorination with phosphorus oxychloride (POCl₃). This reaction is a fundamental process in heterocyclic chemistry, enabling further functionalization of the pyrimidine ring. The presence of an organic base, such as N,N-dimethylaniline or pyridine, is often employed to facilitate this conversion.[1][2]

Reaction Mechanism

The chlorination of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate with phosphorus oxychloride is a well-established method for producing the corresponding 4-chloro derivative.[1][2] The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion.

The detailed step-by-step mechanism is as follows:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group at the C4 position of the pyrimidine ring attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This initial step forms a highly unstable intermediate.

  • Formation of a Pyridinium-like Intermediate: In the presence of a base such as N,N-dimethylaniline or pyridine, the hydroxyl group is activated. The base can assist in the formation of a more reactive intermediate by interacting with the POCl₃ or the hydroxypyrimidine. This leads to the formation of a dichlorophosphoryl ester intermediate. This intermediate is a much better leaving group than the original hydroxyl group.

  • Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), generated from POCl₃ or an added chloride salt, acts as a nucleophile and attacks the C4 position of the pyrimidine ring.

  • Departure of the Leaving Group: The attack of the chloride ion leads to the cleavage of the C-O bond, and the dichlorophosphoryl group departs as a stable phosphate byproduct.

  • Formation of the Final Product: The departure of the leaving group results in the formation of the final product, this compound.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_byproduct Byproduct A Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate D Activated Hydroxyl Complex A->D Activation B POCl₃ B->D C Base (e.g., N,N-dimethylaniline) C->D E Dichlorophosphoryl Ester Intermediate D->E Formation of Leaving Group F This compound E->F Nucleophilic Attack by Cl⁻ G Phosphate Byproducts E->G Departure of Leaving Group

Caption: Reaction mechanism for the chlorination of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on established literature procedures.[1]

Materials:

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or pyridine)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, phosphorus oxychloride, and N,N-dimethylaniline is prepared in a suitable reaction vessel.

  • The reaction mixture is heated to reflux for a specified period (typically 1.5 to 2 hours).

  • After the reaction is complete, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure.

  • The residue is carefully quenched by the slow addition of ice water.

  • The pH of the resulting solution is adjusted to 7-8 with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

ExperimentalWorkflow A 1. Mix Reactants: - Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate - POCl₃ - N,N-dimethylaniline B 2. Heat to Reflux (1.5 - 2 hours) A->B C 3. Remove Excess POCl₃ (Distillation) B->C D 4. Quench with Ice Water C->D E 5. Neutralize with NaHCO₃ (pH 7-8) D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine & Dry (Na₂SO₄) F->G H 8. Evaporate Solvent G->H I 9. Purify by Column Chromatography H->I J This compound (Final Product) I->J

Caption: Generalized experimental workflow for the synthesis.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of chloropyrimidines from their corresponding hydroxy precursors using phosphorus oxychloride.

Starting MaterialReagentsReaction Time (h)Temperature (°C)Yield (%)Reference
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl esterPOCl₃, N,N-dimethylaniline1.5Reflux30[1]
2,4-Dihydroxy-5-bromopyrimidinePOCl₃, pyridine216090.5[1]
2,4-Dihydroxy-5-methylpyrimidinePOCl₃, pyridine216088[1]
Generic HydroxypyrimidineEquimolar POCl₃, pyridine2140-160>80[1]

Conclusion

The synthesis of this compound via chlorination of its 4-hydroxy analog with phosphorus oxychloride is a robust and widely used reaction. Understanding the underlying mechanism, which involves activation of the hydroxyl group followed by nucleophilic substitution, is crucial for optimizing reaction conditions. The provided experimental protocol and data offer a solid foundation for researchers to successfully perform this synthesis. The use of a base like N,N-dimethylaniline or pyridine is key to achieving high yields. This in-depth guide serves as a valuable resource for professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide on the Reactivity and Chemical Behavior of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, possessing an amino group, a reactive chloro substituent, and an ethyl ester, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its known reactivity, chemical behavior, and key synthetic transformations, supported by experimental data and protocols.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₈ClN₃O₂[1]
Molecular Weight 201.61 g/mol [1]
CAS Number 1240597-30-1[1][2]
Appearance White to light yellow solid (predicted)
Melting Point 156 °C (for isomer: ethyl 4-amino-2-chloropyrimidine-5-carboxylate)[3]
Boiling Point 377 °C (for isomer: ethyl 4-amino-2-chloropyrimidine-5-carboxylate)[3]
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.

Spectroscopic Data (Representative for 2-aminopyrimidine core):

While specific spectra for the title compound are not available, the following represents typical spectroscopic features observed for similar 2-aminopyrimidine structures.

Data TypeRepresentative Features
¹H NMR Signals for the ethyl ester (triplet and quartet), a singlet for the pyrimidine proton, and a broad singlet for the amino protons.
¹³C NMR Resonances for the ester carbonyl, the pyrimidine ring carbons (with characteristic shifts influenced by the amino and chloro substituents), and the ethyl group carbons.
IR (cm⁻¹) Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), C=N and C=C stretching (pyrimidine ring), and C-Cl stretching.
Mass Spec. A molecular ion peak corresponding to the compound's mass, along with fragmentation patterns typical of pyrimidine and ester moieties.

Synthesis

The synthesis of this compound can be achieved through a multi-step sequence, often starting from simpler acyclic precursors. A common strategy involves the construction of the pyrimidine ring followed by chlorination. While a specific protocol for the title compound is not detailed in the literature, a representative synthesis for a closely related analog, Ethyl 2-chloropyrimidine-5-carboxylate, is provided below. The introduction of the 2-amino group can be accomplished in a subsequent step or by using an appropriate guanidine derivative in the initial ring formation.

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate (Analogous Compound):

A mixture of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is heated to reflux.[1] The phosphorus oxychloride acts as the chlorinating agent, converting the hydroxyl group at the 2-position to a chlorine atom.

G start Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate reagents POCl₃, N,N-dimethylaniline start->reagents product Ethyl 2-chloropyrimidine-5-carboxylate reagents->product Reflux

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate.

Chemical Reactivity and Behavior

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro and carboxyl groups, and the nucleophilic character of the amino group. The chlorine atom at the 4-position is the most reactive site for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group.

General Experimental Protocol for SNAr with Amines:

To a solution of this compound in a suitable solvent such as ethanol, propanol, or DMF, is added the desired amine (1-1.2 equivalents) and a base like triethylamine or potassium carbonate (1-2 equivalents).[3] The reaction mixture is then heated, often under microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product is typically isolated by filtration or extraction.

Representative SNAr Reactions:

G start This compound amine R-NH₂ start->amine Heat, Base alcohol R-OH / Base start->alcohol Heat thiol R-SH / Base start->thiol Heat product_amine Ethyl 2-amino-4-(alkyl/arylamino)pyrimidine-5-carboxylate amine->product_amine product_alkoxy Ethyl 2-amino-4-alkoxypyrimidine-5-carboxylate alcohol->product_alkoxy product_thioether Ethyl 2-amino-4-(alkyl/arylthio)pyrimidine-5-carboxylate thiol->product_thioether

Nucleophilic substitution reactions.

Quantitative Data for SNAr on a Related Substrate (2-amino-4-chloropyrimidine):

NucleophileProductYield (%)Reference
4-Methylpiperazine4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine54[3]
4-(2-Fluorophenyl)piperazine4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-2-amine54[3]
Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal in the synthesis of complex drug-like molecules.

The Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups at the 4-position. This reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a boronic acid or ester.

Model Experimental Protocol for Suzuki-Miyaura Coupling:

In a reaction vessel, this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents) are combined in a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The mixture is degassed and heated under an inert atmosphere until the reaction is complete.

G start This compound reagents Ar-B(OH)₂ Pd Catalyst, Base start->reagents product Ethyl 2-amino-4-arylpyrimidine-5-carboxylate reagents->product Heat

Suzuki-Miyaura coupling reaction.

The Sonogashira coupling is employed to introduce alkyne moieties at the 4-position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Model Experimental Protocol for Sonogashira Coupling:

To a solution of this compound in a solvent like DMF or THF are added a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) salt such as CuI (1-5 mol%), and an amine base like triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.

G start This compound reagents R-C≡CH Pd Cat., Cu(I) Cat., Base start->reagents product Ethyl 2-amino-4-alkynylpyrimidine-5-carboxylate reagents->product Heat

Sonogashira coupling reaction.

The Buchwald-Hartwig amination provides an alternative and often milder method for the formation of C-N bonds at the 4-position compared to traditional SNAr reactions, especially with less nucleophilic amines.

Model Experimental Protocol for Buchwald-Hartwig Amination:

This compound, an amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction is heated under an inert atmosphere until completion.

G start This compound reagents R¹R²NH Pd Catalyst, Ligand, Base start->reagents product Ethyl 2-amino-4-(N,N-disubstituted-amino)pyrimidine-5-carboxylate reagents->product Heat

Buchwald-Hartwig amination reaction.

Reduction of the Ester Group

The ethyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5][6] This transformation provides access to (2-amino-4-chloropyrimidin-5-yl)methanol, another valuable intermediate for further functionalization.

General Experimental Protocol for Ester Reduction:

To a solution of this compound in an anhydrous ether solvent such as THF or diethyl ether at 0 °C, a solution of LiAlH₄ (typically 1.5-2 equivalents) in the same solvent is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with water and aqueous base, and the product is extracted.

Application in Drug Discovery

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. This compound serves as a crucial starting material for the synthesis of various kinase inhibitors, including those targeting VEGFR-2 and cyclin-dependent kinases (CDKs).[7][8][9][10][11] The ability to readily diversify the 4-position through the reactions described above allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

G start This compound diversification Diversification at C4 (SₙAr, Cross-Coupling) start->diversification modification Ester/Amide Formation Reduction start->modification library Library of Pyrimidine Derivatives diversification->library modification->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit/Lead Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Workflow in drug discovery.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its chemical behavior is characterized by the facile displacement of the 4-chloro substituent via nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The presence of the amino and ester functionalities provides additional sites for modification, making this compound a versatile starting material for the synthesis of diverse and complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its reactivity and a practical basis for its application in a research and development setting.

References

The Versatile Scaffold: A Comprehensive Review of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in Chemical and Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthesis, Reactions, and Potential Therapeutic Applications of a Key Pyrimidine Derivative

This technical guide offers an in-depth literature review of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Possessing the CAS number 1240597-30-1, with a molecular formula of C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol , this pyrimidine derivative serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural features, particularly the reactive chloro and amino groups, make it a versatile scaffold for the development of novel therapeutic agents, especially in the realm of oncology and kinase inhibition.

Physicochemical Properties

While specific, experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature, data for a closely related isomer, ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 71406-78-5), provides valuable insights.

PropertyValue (for isomer CAS 71406-78-5)
Molecular Weight201.612 g/mol
Exact Mass201.030502 g/mol
Density1.4±0.1 g/cm³
Boiling Point377°C
Melting Point182°C
Flash Point156°C
Refractive Index1.578
Data sourced from a study on a structural isomer and should be considered as an estimation for the title compound.[1]

Synthesis and Reactivity

General Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-substituted-pyrimidine derivatives

A general procedure involves the reaction of a 2-amino-4-chloropyrimidine precursor with a variety of substituted amines in the presence of a base and a suitable solvent under microwave irradiation.

Materials:

  • 2-amino-4-chloropyrimidine precursor

  • Substituted amine (2 mmol)

  • Anhydrous propanol (1 mL)

  • Triethylamine (200 µL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a microwave reaction vial, 2 mmol of the 2-amino-4-chloropyrimidine precursor is dissolved in 1 mL of anhydrous propanol with stirring at room temperature.

  • To this solution, 2 mmol of the desired substituted amine is added, followed by the addition of 200 µL of triethylamine.

  • The reaction vessel is sealed and subjected to microwave irradiation at a temperature of 120–140 °C for a duration of 15–30 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.

  • The product is then extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel.[2]

This microwave-assisted protocol offers several advantages over traditional heating methods, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles.

Below is a workflow diagram illustrating this general synthetic approach.

G cluster_workflow Microwave-Assisted Synthesis Workflow start Start: 2-amino-4-chloropyrimidine precursor add_reagents Add substituted amine and triethylamine in propanol start->add_reagents microwave Microwave Irradiation (120-140 °C, 15-30 min) add_reagents->microwave workup Workup: Cool, add NaHCO₃, extract with Ethyl Acetate microwave->workup purification Purification: Column Chromatography workup->purification product Final Product: 2-amino-4-substituted-pyrimidine derivative purification->product

Caption: General workflow for microwave-assisted synthesis of 2-aminopyrimidine derivatives.

Spectroscopic Data of Analogous Compounds

Spectroscopic DataEthyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
FT-IR (KBr, cm⁻¹) 3639, 2967, 1896, 1608, 1223
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)
¹³C NMR (DMSO-d₆, 100MHz) δ (ppm) 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5
Mass Spectrum (m/z) 260 (M+)
Data from a supporting information file from The Royal Society of Chemistry.[3]

Biological Activity and Therapeutic Potential

The 2-aminopyrimidine scaffold is a well-recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrimidine core can mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[4]

Derivatives of 2-aminopyrimidine have shown potent inhibitory activity against a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.

  • Lymphocyte-specific Kinase (Lck): Involved in T-cell activation and autoimmune diseases.

  • Janus Kinases (JAKs): Central to cytokine signaling and inflammatory responses.

  • Aurora Kinases (AURK) and Polo-like Kinases (PLK): Crucial regulators of the cell cycle and targets for anti-cancer therapies.[5]

The general mechanism of action for many 2-aminopyrimidine-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The following diagram illustrates a simplified, representative signaling pathway that can be targeted by 2-aminopyrimidine-based kinase inhibitors.

G cluster_pathway Representative Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor kinase_cascade Intracellular Kinase Cascade (e.g., RAS/MAPK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor 2-Aminopyrimidine Inhibitor inhibitor->receptor

Caption: Simplified kinase signaling pathway and the inhibitory action of 2-aminopyrimidine derivatives.

Anticancer Activity of Related Compounds

While specific anticancer data for this compound is not available, studies on structurally similar compounds demonstrate the potential of this chemical class. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. One of the most active compounds, 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine, exhibited the following EC₅₀ values:

Cell LineEC₅₀ (µM)
HCT11689.24 ± 1.36
MCF789.37 ± 1.17
Data from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[2]

These findings underscore the potential of the 2-amino-4-chloropyrimidine scaffold as a starting point for the development of novel anticancer agents. The presence of the reactive chlorine atom at the 4-position of this compound provides a convenient handle for further chemical modifications to explore structure-activity relationships and optimize biological activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its 2-aminopyrimidine core is a proven scaffold for the development of potent kinase inhibitors with potential applications in the treatment of cancer and other diseases. While specific biological and detailed synthetic data for this particular compound are limited in the public domain, the wealth of information on related derivatives provides a strong foundation for future research and development efforts. The synthetic accessibility and potential for diverse functionalization make this compound a compound of high interest for the discovery of next-generation targeted therapies. Further investigation into its specific biological targets and optimization of its structure are warranted to fully realize its therapeutic potential.

References

A Technical Guide to Commercially Available Starting Materials for the Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available starting materials and a detailed synthetic protocol for the preparation of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a key intermediate in the synthesis of various biologically active compounds.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery. Its trifunctional nature, possessing an amino group, a chloro leaving group, and an ethyl ester, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of targeted therapeutics. This guide focuses on the most direct synthetic route from commercially available precursors, providing researchers with the necessary information to efficiently produce this important intermediate.

Commercially Available Starting Material: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

The most direct and economically viable route to this compound begins with the commercially available precursor, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate . This starting material is readily available from multiple chemical suppliers.

Table 1: Commercial Suppliers of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

SupplierProduct NumberPurityAvailable Quantities
TCI Chemicals E1247>98.0% (GC)1g, 5g
Thermo Scientific (Alfa Aesar) H6653995%1g, 5g
Fisher Scientific AC46431001095%1g

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Pathway

The synthesis of this compound from its hydroxy precursor is achieved through a chlorination reaction, typically employing phosphorus oxychloride (POCl₃). This reaction is a standard method for converting hydroxypyrimidines to their corresponding chloropyrimidines.

G cluster_0 Synthesis of this compound A Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate B This compound A->B  Δ (Heat) R POCl₃

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is a general procedure adapted from the chlorination of similar 2-aminohydroxypyrimidine derivatives.[1] Researchers should perform their own optimization and safety assessments.

Reaction: Chlorination of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Materials:

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 molar equivalents) to the starting material. The reaction should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching process is highly exothermic and can release HCl gas. Ensure adequate ventilation and perform the quenching slowly.

Conclusion

This guide provides the essential information for researchers to source the primary starting material and synthesize this compound. The provided protocol, based on established methods for analogous compounds, offers a solid foundation for the laboratory-scale production of this valuable synthetic intermediate. As with any chemical synthesis, appropriate safety measures and optimization of reaction conditions are paramount for a successful and safe outcome.

References

Spectroscopic Data Interpretation for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and related pyrimidine derivatives. It also details the standard experimental protocols for acquiring such data, ensuring a reproducible and accurate structural elucidation.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Pyrimidine-H8.5 - 8.8Singlet (s)-The proton at the C6 position of the pyrimidine ring is expected to be deshielded due to the adjacent electron-withdrawing chloro and carboxyl groups.
-NH₂6.5 - 7.5Broad Singlet (br s)-The chemical shift of the amino protons can vary depending on the solvent and concentration. This peak would disappear upon D₂O exchange.
-O-CH₂-4.2 - 4.4Quartet (q)~7.1The methylene protons of the ethyl ester group are coupled to the methyl protons.
-CH₃1.2 - 1.4Triplet (t)~7.1The methyl protons of the ethyl ester group are coupled to the methylene protons.

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Ester)163 - 166The carbonyl carbon of the ester is typically found in this region.
C2 (C-NH₂)160 - 163The carbon bearing the amino group is significantly deshielded.
C4 (C-Cl)158 - 161The carbon attached to the chlorine atom is also highly deshielded.
C6155 - 158The C6 carbon of the pyrimidine ring.
C5105 - 110The C5 carbon, to which the carboxylate is attached, is expected to be more shielded.
-O-CH₂-61 - 63The methylene carbon of the ethyl ester.
-CH₃13 - 15The methyl carbon of the ethyl ester.

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretching (Amino)3300 - 3500Medium - StrongTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C-H Stretching (Aromatic)3000 - 3100MediumCharacteristic of the C-H bond on the pyrimidine ring.
C-H Stretching (Aliphatic)2850 - 3000MediumFrom the ethyl group.
C=O Stretching (Ester)1710 - 1730StrongA prominent, sharp peak characteristic of the ester carbonyl group.
C=N & C=C Stretching (Ring)1550 - 1650Medium - StrongMultiple bands are expected from the pyrimidine ring vibrations.
N-H Bending (Amino)1600 - 1650MediumMay overlap with ring stretching vibrations.
C-O Stretching (Ester)1200 - 1300StrongCharacteristic of the ester C-O bond.
C-Cl Stretching700 - 800Medium - StrongThe position can be influenced by the aromatic system.

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/z Value Interpretation Notes
201/203[M]⁺ and [M+2]⁺The molecular ion peaks. The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the M peak. The molecular weight of this compound is 201.61 g/mol .
173/175[M - C₂H₄]⁺Loss of ethene from the ethyl ester group.
156/158[M - OC₂H₅]⁺Loss of the ethoxy radical.
128/130[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • For identification of the labile amino protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The NH₂ peak will disappear or significantly diminish.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Tensor series).[2]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The y-axis is typically presented in % Transmittance or Absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • For Electron Ionization (EI), a solid probe can be used to introduce the sample directly into the ion source.

    • For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.[3]

  • Instrumentation: A mass spectrometer with an appropriate ion source (e.g., a GC-MS for EI or LC-MS for ESI).

  • Data Acquisition (ESI-MS Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Temperature: 300 - 400 °C.[3]

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further confirmation of the molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic interpretation and structural elucidation of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Ethyl 2-amino-4- chloropyrimidine-5-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, TLC) Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Purity_Analysis->NMR FTIR FT-IR Spectroscopy Purity_Analysis->FTIR MS Mass Spectrometry Purity_Analysis->MS NMR_Data Proton & Carbon Skeleton NMR->NMR_Data FTIR_Data Functional Groups FTIR->FTIR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure_Proposal Propose Structure NMR_Data->Structure_Proposal FTIR_Data->Structure_Proposal MS_Data->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, the acquisition and interpretation of actual experimental data using the protocols outlined herein are essential.

References

The Strategic Scaffold: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. Within this vast chemical space, Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic amino group, and an ester moiety—provides a rich platform for chemical elaboration, enabling the generation of diverse molecular architectures with a wide spectrum of pharmacological activities. This technical guide delves into the potential applications of this key intermediate, summarizing its role in the development of targeted therapies, particularly in oncology.

A Versatile Intermediate for Targeted Drug Discovery

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds. The chlorine atom at the 4-position is readily displaced by nucleophiles, while the amino group at the 2-position and the carboxylate at the 5-position offer additional sites for modification. This trifecta of reactivity allows for the systematic exploration of chemical space around the pyrimidine core, a key strategy in structure-activity relationship (SAR) studies.

Derivatives of this scaffold have shown significant promise in targeting key players in cellular signaling pathways, most notably protein kinases. The aberrant activity of protein kinases is a hallmark of many cancers, making them a major focus of drug development efforts.

Applications in Oncology: Targeting Key Cancer Pathways

Research has demonstrated that derivatives of this compound can be potent inhibitors of several cancer-relevant kinases.

Dual EGFR and HER-2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are well-validated targets in oncology.[1] Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell proliferation and tumor growth.[1] A series of novel pyrano[3,2-c]quinoline-3-carboxylate derivatives, synthesized from precursors related to the title compound, have been identified as dual inhibitors of EGFR and HER-2.[1]

dot

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR HER2 HER2 EGFR->HER2 Dimerizes RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Activates HER2->PI3K_AKT_mTOR Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: Dual inhibition of EGFR and HER-2 by pyrimidine derivatives.

The antiproliferative activity of these compounds was evaluated against breast (MCF-7) and colon (HT-29) cancer cell lines.[1] Notably, compounds 3a and 3f demonstrated potent activity, particularly against HT-29 cells, with IC50 values surpassing that of the established EGFR inhibitor, erlotinib.[1]

CompoundTarget Cell LineIC50 (nM)[1]
3a HT-2923
3f HT-2925
Erlotinib (Reference)HT-2930

These compounds were also assessed for their ability to inhibit the HER-2 kinase.[1]

CompoundHER-2 IC50 (nM)[1]
3a 30
3c 39
3f 33
Lapatinib (Reference)26
VEGFR-2 and CDK1 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Cyclin-dependent kinase 1 (CDK1) is a central regulator of the cell cycle. The dual inhibition of these two targets represents an attractive anti-cancer strategy. A series of 2-amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of both VEGFR-2 and CDK1.[2] The synthesis and structure-activity relationship of these compounds have been described, along with their pharmacokinetic profiles and in vivo efficacy.[2]

Potential in Combating Viral Diseases

The versatility of the 2-amino-4-chloropyrimidine scaffold extends beyond oncology. A computational study has explored the potential of derivatives of this core structure to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[3] Molecular docking studies revealed that several derivatives exhibited better binding affinities than the reference drug, Remdesivir.[3]

CompoundBinding Energy (kcal/mol)[3]Inhibition Constant (µM)[3]
3 -7.235.56
4 -7.414.25
5 -7.533.53
6 -7.981.81
7 -7.872.18
Remdesivir (Reference)-6.4119.91

These in silico findings suggest that the 2-amino-4-chloropyrimidine scaffold could be a promising starting point for the development of novel antiviral agents.

Experimental Protocols

The synthesis of derivatives from the 2-amino-4-chloropyrimidine core generally involves nucleophilic substitution at the C4 position.

General Procedure for the Synthesis of 2-amino-4-substituted-pyrimidine derivatives:

This procedure describes the reaction of a 2-amino-4-chloropyrimidine with a substituted amine.[3]

  • To a reaction vial, add 2 mmol of the desired substituted amine.

  • Add 200 µL of triethylamine and stir the mixture.

  • Heat the reaction at 120–140 °C for 15–30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product.[3]

dot

Synthesis_Workflow Start Start Materials: - 2-amino-4-chloropyrimidine derivative - Substituted amine - Triethylamine Reaction Microwave Synthesis (120-140 °C, 15-30 min) Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Workup: 1. Cool 2. Add NaHCO3 (aq) 3. Extract with Ethyl Acetate Reaction->Workup Reaction complete TLC->Reaction Continue if incomplete Purification Purification: 1. Dry with Na2SO4 2. Filter 3. Concentrate Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of pyrimidine derivatives.

Conclusion

This compound is a high-value scaffold for medicinal chemists, providing a robust platform for the development of novel, targeted therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the realm of oncology, underscore its importance in modern drug discovery. The continued exploration of this privileged core is likely to yield a new generation of potent and selective inhibitors for a range of therapeutic targets.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility profile. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Quantitative Solubility Data

A comprehensive search of available scientific literature did not yield specific quantitative solubility data for this compound in common laboratory solvents. The table below summarizes the current availability of this information. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent sections.

SolventChemical FormulaSolubility ( g/100 mL at 25°C)
WaterH₂OData not available
EthanolC₂H₅OHData not available
MethanolCH₃OHData not available
IsopropanolC₃H₈OData not available
AcetoneC₃H₆OData not available
Ethyl AcetateC₄H₈O₂Data not available
Dichloromethane (DCM)CH₂Cl₂Data not available
ChloroformCHCl₃Data not available
Dimethylformamide (DMF)C₃H₇NOData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSData not available

Note: For a structurally related compound, Ethyl 2-chloropyrimidine-5-carboxylate, a high solubility in DMSO (100 mg/mL) has been reported, suggesting that this compound may also exhibit good solubility in this solvent.

Experimental Protocol for Qualitative Solubility Determination

The following is a generalized protocol for determining the qualitative solubility of an organic compound like this compound. This procedure is adapted from standard organic chemistry laboratory techniques.[1][2][3][4]

Objective: To classify the solubility of this compound in various solvents and to infer its acidic, basic, or neutral properties.

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Graduated cylinders or pipettes

  • Solvents:

    • Deionized Water

    • Diethyl Ether

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Initial Solvent Tests (Water and Ether):

    • Place approximately 25 mg of this compound into two separate clean, dry test tubes.

    • To the first test tube, add 0.75 mL of deionized water in small portions.

    • To the second test tube, add 0.75 mL of diethyl ether in small portions.

    • After each addition of solvent, vigorously shake or vortex the test tube for 10-20 seconds.[2][4]

    • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[1]

  • Aqueous Acid and Base Solubility Tests:

    • If the compound is insoluble in water , proceed with the following tests.

    • 5% NaOH Test:

      • Place 25 mg of the compound into a clean test tube.

      • Add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.

      • If the compound dissolves, it indicates the presence of an acidic functional group. To confirm, acidify the solution with 5% HCl. The reappearance of the precipitate confirms that the initial dissolution was due to an acid-base reaction.[3]

    • 5% NaHCO₃ Test:

      • Place 25 mg of the compound into a clean test tube.

      • Add 0.75 mL of 5% NaHCO₃ solution in portions, shaking after each addition.

      • Solubility in this weaker base suggests a strongly acidic functional group, such as a carboxylic acid.

    • 5% HCl Test:

      • Place 25 mg of the compound into a clean test tube.

      • Add 0.75 mL of 5% HCl solution in portions, shaking after each addition.

      • Dissolution indicates the presence of a basic functional group, such as an amine.[2]

  • Concentrated Sulfuric Acid Test:

    • If the compound is insoluble in all the above solvents, place 25 mg of the compound into a clean, dry test tube.

    • Carefully add 0.75 mL of cold, concentrated H₂SO₄.

    • Solubility, often accompanied by a color change or heat evolution, suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a compound with a double or triple bond.[3]

Interpretation of Results:

The solubility behavior in these different solvents provides valuable information about the functional groups and polarity of this compound. The logical progression of these tests is crucial for an accurate classification.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing protocol described above.

Solubility_Workflow start Start with the Unknown Compound (this compound) water Test Solubility in Water start->water water_soluble Water Soluble water->water_soluble Soluble water_insoluble Water Insoluble water->water_insoluble Insoluble ether Test Solubility in Ether hcl Test Solubility in 5% HCl naoh Test Solubility in 5% NaOH hcl->naoh Insoluble class_B Base (e.g., Amine) hcl->class_B Soluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Insoluble class_WA Weak Acid (e.g., Phenol) naoh->class_WA Soluble h2so4 Test Solubility in conc. H2SO4 nahco3->h2so4 Insoluble class_SA Strong Acid (e.g., Carboxylic Acid) nahco3->class_SA Soluble class_N Neutral Compound (O, N, or S containing) h2so4->class_N Soluble class_I Inert Compound (e.g., Alkane, Alkyl Halide) h2so4->class_I Insoluble water_soluble->ether water_insoluble->hcl

Caption: A flowchart illustrating the systematic procedure for determining the qualitative solubility of an organic compound.

References

The Cornerstone of the Code: An In-depth Technical Guide to the Historical Context and Discovery of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery of pyrimidine and its fundamental derivatives: uracil, thymine, and cytosine. These heterocyclic compounds form the essential building blocks of nucleic acids and continue to be a scaffold of immense importance in medicinal chemistry and drug development. This document details the seminal moments of their isolation and synthesis, presents key physicochemical data, outlines the experimental approaches of the time, and visualizes their biological significance.

A New Class of Heterocycles: The Discovery of Pyrimidine

The story of pyrimidines begins not with the parent molecule itself, but with its derivatives. In 1879, the French chemist Charles-Adolphe Wurtz's student, Grimaux, reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from the condensation of urea and malonic acid in the presence of phosphorus oxychloride.

Systematic investigation into this class of compounds was pioneered by the German chemist, Adolf Pinner, starting in 1884.[1] Through the condensation of ethyl acetoacetate with amidines, Pinner synthesized various pyrimidine derivatives and, in 1885, was the first to propose the name "pyrimidin" for this heterocyclic ring system.

However, the isolation of the unsubstituted parent pyrimidine ring was not achieved until 1900. In a landmark synthesis, Siegmund Gabriel and James Colman successfully prepared pyrimidine by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water.[1]

The Building Blocks of Life: Isolation and Synthesis of Key Pyrimidine Derivatives

The late 19th and early 20th centuries were a period of intense investigation into the chemical composition of "nuclein," the substance isolated from the nuclei of cells by Friedrich Miescher. This research led to the discovery of the pyrimidine bases that are fundamental to the structure of DNA and RNA.

Thymine (5-methyluracil)

In 1893, Albrecht Kossel and Albert Neumann, working with calf thymus tissue, isolated a new pyrimidine derivative which they named thymine.[2][3] Their work, published in the Berichte der deutschen chemischen Gesellschaft, was a critical step in characterizing the components of nucleic acids.

Cytosine (4-amino-2(1H)-pyrimidinone)

A year later, in 1894, the same pair, Kossel and Neumann, reported the isolation of another pyrimidine base from the hydrolysis of calf thymus tissues, which they named cytosine.[4] The structure of cytosine was proposed and subsequently confirmed by its laboratory synthesis in 1903.

Uracil (Pyrimidine-2,4(1H,3H)-dione)

The naming of "uracil" predates its isolation. In 1885, Robert Behrend, while working on the synthesis of uric acid derivatives, coined the term.[5] The definitive discovery and isolation of uracil were achieved in 1900 by the Italian physiological chemist Alberto Ascoli.[5] He successfully isolated the compound from the hydrolysis of yeast nuclein. A notable early synthesis of uracil was later described by Henry L. Wheeler and Leonard M. Liddle in 1908.[6]

Physicochemical Properties of Core Pyrimidine Derivatives

The following table summarizes key quantitative data for pyrimidine and its principal derivatives.

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³)pKa
PyrimidineC₄H₄N₂80.08820-221.0161.10 (protonated)[7]
UracilC₄H₄N₂O₂112.087335 (decomposes)1.32~9.5
ThymineC₅H₆N₂O₂126.115316-3171.223~9.7
CytosineC₄H₅N₃O111.103320-325 (decomposes)1.554.6, 12.2

Historical Experimental Protocols

The methodologies employed by the pioneering chemists of the late 19th and early 20th centuries laid the groundwork for modern organic and biological chemistry. While detailed, step-by-step protocols as they are published today were not always the standard, the principles of their experiments can be reconstructed from their publications.

Isolation of Thymine and Cytosine from Calf Thymus (Kossel & Neumann, 1893-1894)

The isolation of thymine and cytosine from calf thymus involved the hydrolysis of nuclein. The general procedure of the era for isolating nucleic acid components was as follows:

  • Source Material: Large quantities of calf thymus glands were obtained.

  • Extraction of Nuclein: The tissue was minced and treated to separate the nuclei. The "nuclein" was then extracted from the nuclei, often using alkaline solutions followed by precipitation with acid.

  • Hydrolysis: The isolated nuclein was subjected to harsh chemical hydrolysis, typically by boiling with strong acids (e.g., sulfuric acid) for extended periods. This process breaks the phosphodiester bonds and glycosidic linkages, liberating the constituent purine and pyrimidine bases, sugars, and phosphate.

  • Separation and Purification: The resulting mixture of bases was then subjected to a series of precipitation and crystallization steps. The separation was often arduous and relied on the differential solubility of the bases and their salts (e.g., picrates) in various solvents.

For the specific experimental details, refer to the original publications: Berichte der deutschen chemischen Gesellschaft (1893, 26, 2753-2756) for thymine and Zeitschrift für Physiologische Chemie (1894, 20, 189) for cytosine.

Isolation of Uracil from Yeast Nuclein (Ascoli, 1900)

Ascoli's isolation of uracil followed a similar principle to that of Kossel and Neumann, but with a different starting material.

  • Source Material: Yeast was used as the source of nuclein.

  • Hydrolysis: The yeast nuclein was hydrolyzed to break it down into its constituent components.

  • Isolation: Through a process of fractional crystallization, Ascoli was able to isolate a pyrimidine base that was distinct from thymine and cytosine, which was identified as the "uracil" previously named by Behrend.

For the specific experimental details, refer to the original publication: Zeitschrift für Physiologische Chemie (1900, 31, 161-164).

Pinner Synthesis of Pyrimidine Derivatives (Pinner, from 1884)

Pinner's general method for synthesizing substituted pyrimidines involved the condensation of a β-dicarbonyl compound with an amidine. A representative protocol would be:

  • Reactants: An amidine hydrochloride and a β-dicarbonyl compound (e.g., ethyl acetoacetate) were used as starting materials.

  • Condensation: The reactants were typically heated in the presence of a base (e.g., sodium ethoxide in ethanol) to facilitate the condensation and cyclization reaction.

  • Work-up and Purification: After the reaction, the solvent was removed, and the resulting pyrimidine derivative was purified, often by recrystallization.

For more detailed descriptions of this synthetic approach, refer to Pinner's publications in the Berichte der deutschen chemischen Gesellschaft from 1884 onwards.[8][9]

Gabriel and Colman's Synthesis of Pyrimidine (1900)

This first synthesis of the parent pyrimidine ring was a multi-step process:

  • Starting Material: Barbituric acid, itself synthesized from urea and malonic acid.

  • Chlorination: Barbituric acid was treated with a chlorinating agent, such as phosphorus oxychloride, to convert the hydroxyl groups to chlorine atoms, yielding 2,4,6-trichloropyrimidine.

  • Reduction: The 2,4,6-trichloropyrimidine was then reduced to remove the chlorine atoms. This was achieved by heating with zinc dust in water.

  • Isolation: The resulting pyrimidine was then isolated and purified.

For the specific experimental details, refer to the original publication: Berichte der deutschen chemischen Gesellschaft (1900).

Biological Significance and Metabolic Pathways

The discovery of these pyrimidine derivatives was monumental as it was soon understood that they are integral components of nucleic acids. Their sequence in DNA and RNA constitutes the genetic code. Beyond this structural role, pyrimidine nucleotides are crucial for various metabolic processes.

The de novo biosynthesis of pyrimidine nucleotides is a fundamental metabolic pathway found in most organisms. This pathway synthesizes the pyrimidine ring from simple precursors.

DeNovoPyrimidineBiosynthesis De Novo Pyrimidine Biosynthesis Pathway cluster_reactants Precursors cluster_pathway Core Pathway Glutamine Glutamine CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate Carbamoyl Phosphate Synthetase II CO2 CO₂ CO2->CarbamoylPhosphate Carbamoyl Phosphate Synthetase II Aspartate Aspartate CarbamoylAspartate Carbamoyl Aspartate Aspartate->CarbamoylAspartate Aspartate Transcarbamoylase ATP1 2 ATP ATP1->CarbamoylPhosphate Carbamoyl Phosphate Synthetase II CarbamoylPhosphate->CarbamoylAspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP Uridine 5'-Diphosphate (UDP) UMP->UDP UMP Kinase (ATP -> ADP) UTP Uridine 5'-Triphosphate (UTP) UDP->UTP Nucleoside Diphosphate Kinase (ATP -> ADP) CTP Cytidine 5'-Triphosphate (CTP) UTP->CTP CTP Synthetase (Glutamine + ATP)

Caption: The de novo pyrimidine biosynthesis pathway, leading to the synthesis of UTP and CTP.

This guide has provided a window into the foundational discoveries that unveiled the structure and importance of pyrimidine derivatives. From their initial isolation from biological sources to their elegant synthesis in the laboratory, the work of these early pioneers established a cornerstone of modern molecular biology and continues to inform the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocol for Suzuki-Miyaura Coupling of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents, particularly in oncology. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a key building block for the synthesis of highly functionalized pyrimidine derivatives. Its strategic substitution allows for the introduction of diverse molecular fragments, enabling the exploration of chemical space in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to this substrate allows for the efficient synthesis of 2-amino-4-arylpyrimidine-5-carboxylates, which are precursors to a wide range of biologically active molecules, including kinase inhibitors.[1][2]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering insights into reaction optimization and troubleshooting.

Chemical Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Caption: General Suzuki-Miyaura coupling reaction.

Application Notes

  • Substrate Reactivity : this compound is an electron-deficient heteroaryl chloride. The chloro-substituent at the C4-position is activated towards oxidative addition to the palladium catalyst due to the electron-withdrawing nature of the adjacent carboxylate group and the pyrimidine ring itself. However, chloropyrimidines are generally less reactive than their bromo or iodo counterparts, necessitating the use of highly active catalyst systems.[3]

  • Catalyst Selection : For challenging substrates like electron-deficient aryl chlorides, catalyst systems composed of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand are highly effective.[4] Ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated broad utility in promoting the coupling of unreactive chlorides.[5] Pre-formed palladium catalysts incorporating these ligands can also offer improved reactivity and reproducibility.[4]

  • Base Selection : The choice of base is critical for the transmetalation step. Strong inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly employed.[4] The solubility of the base can be a limiting factor, and the use of aqueous solutions or phase-transfer catalysts may be beneficial in some cases.

  • Solvent System : Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[6] Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used.[3][7] The addition of a co-solvent like water can sometimes accelerate the reaction by aiding in the dissolution of the inorganic base.[3]

  • Microwave Irradiation : For high-throughput synthesis and rapid optimization, microwave-assisted Suzuki coupling can be a powerful tool. Microwave heating can significantly reduce reaction times and in some cases improve yields.[8]

Experimental Protocols

Protocol 1: Conventional Heating Conditions

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be required for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate and SPhos.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Conditions

This protocol is adapted from procedures for similar chloropyrimidines and is suitable for rapid reaction optimization.[8]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and water (e.g., in a 2:1 ratio by volume).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes with stirring.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of related chloropyrimidines, which can serve as a guide for the target reaction.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Chloropyrimidines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene1101680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O852470-80
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)THF701875-85

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine (C4-Selective) [8]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001581
23-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001572
34-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001577
43-Tolylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001575

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reagents 1. Add Reactants to Vessel (Pyrimidine, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst System & Solvent (Pd source, Ligand, Degassed Solvent) inert->catalyst reaction 4. Heat and Stir (Conventional or Microwave) catalyst->reaction monitor 5. Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up (Extraction, Washing, Drying) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Suzuki-Miyaura coupling experimental workflow.

Application in Kinase Inhibitor Synthesis

The 2-amino-4-arylpyrimidine core is a common scaffold in kinase inhibitors. The following diagram illustrates a hypothetical synthetic pathway where the product of the Suzuki-Miyaura coupling is further elaborated into a generic kinase inhibitor structure.

kinase_inhibitor_synthesis start This compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki intermediate Ethyl 2-amino-4-arylpyrimidine-5-carboxylate suzuki->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis acid 2-Amino-4-arylpyrimidine-5-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (with Amine R₂-NH₂) acid->amide_coupling inhibitor Final Kinase Inhibitor Scaffold amide_coupling->inhibitor

Caption: Synthetic pathway to a kinase inhibitor.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This palladium-catalyzed cross-coupling reaction is particularly valuable for the synthesis of arylamines from aryl halides.[1] The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functionalization of this core structure via C-N bond formation is therefore of significant interest.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a versatile building block for the synthesis of highly substituted pyrimidine derivatives. The chloro-substituent at the 4-position of the pyrimidine ring is generally more reactive towards palladium-catalyzed coupling reactions than positions 2 or 5, allowing for selective functionalization.[3]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C4-Cl bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of ligand, base, and solvent is crucial for the success of this transformation, influencing reaction rate, yield, and substrate scope.

Data Presentation: Optimized Reaction Conditions

Several conditions for the Buchwald-Hartwig amination of chloropyrimidines and related electron-deficient heteroaryl chlorides have been reported. The following table summarizes representative conditions that can be adapted for this compound based on analogous systems.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Amine ScopeReference
1Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane1001285-95Anilines, cyclic secondary amines[5]
2Pd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (1.4)Toluene110880-92Primary and secondary alkylamines[4]
3Pd(OAc)₂ (2)dppb (4)LiHMDS (1.5)THF65475-90Secondary amines[3]
4Pd(OAc)₂ (5)X-Phos (10)K₂CO₃ (2)t-AmOH1101670-88Aromatic and heteroaromatic amines[6]

Key Experimental Protocols

The following is a detailed, representative protocol for the Buchwald-Hartwig amination of this compound with a generic amine. Note: This protocol should be considered a starting point and may require optimization for specific amine coupling partners.

Materials and Equipment
  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Cesium carbonate (1.5 mmol, 1.5 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

    • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the amine (1.2 mmol, 1.2 equiv) to the Schlenk tube.

    • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction:

    • Place the sealed tube in a preheated oil bath and stir the reaction mixture at 100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the Celite® pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired product.

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep 1. Add Reagents to Schlenk Tube (Substrate, Base, Pd(OAc)₂, Xantphos) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_reagents 3. Add Amine and Solvent inert->add_reagents heating 4. Heat Reaction Mixture (e.g., 100 °C) add_reagents->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring cool 6. Cool to Room Temperature monitoring->cool filter 7. Dilute and Filter (Ethyl Acetate, Celite®) cool->filter extract 8. Aqueous Workup (Wash with H₂O, Brine) filter->extract purify 9. Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Cl pd0->pd2_complex Ar-Cl oxidative_addition Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR¹R²) pd2_complex->pd_amido HNR¹R² Base amine_coordination Amine Coordination + Deprotonation (-H-Base⁺Cl⁻) pd_amido->pd0 product Ar-NR¹R² pd_amido->product reductive_elimination Reductive Elimination substrate Ar-Cl amine HNR¹R² + Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening other ligands (e.g., BrettPhos, X-Phos), bases (e.g., NaOtBu, K₃PO₄), and solvents (e.g., toluene, t-AmOH). Temperature can also be a critical parameter to optimize.

  • Side Reactions: The presence of the ester functionality may lead to hydrolysis under strongly basic conditions. If this is observed, a milder base such as K₂CO₃ or Cs₂CO₃ is recommended.

  • Catalyst Deactivation: Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel derivatives of this compound, facilitating the development of new chemical entities for various research applications.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of potent kinase inhibitors, specifically focusing on 2,4-diaminopyrimidine-5-carboxamide derivatives, starting from the readily available building block, Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. The protocols described herein are based on established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are fundamental transformations in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

The synthesized compounds, belonging to the class of 2,4-disubstituted pyrimidines, have shown significant inhibitory activity against various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][3][4] These kinases are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy.[5][6][7]

This document provides detailed experimental procedures, quantitative data on reaction yields and biological activities, and visual representations of the synthetic workflow and relevant biological signaling pathways to aid researchers in the successful synthesis and evaluation of this important class of kinase inhibitors.

Synthetic Strategy Overview

The general synthetic route to access 2,4-diaminopyrimidine-5-carboxamide kinase inhibitors from this compound involves a three-step sequence:

  • Suzuki-Miyaura Coupling: The chlorine atom at the C4 position of the pyrimidine ring is selectively replaced with an aryl or heteroaryl group via a palladium-catalyzed cross-coupling reaction with a corresponding boronic acid. This step is crucial for introducing diversity at this position, which often plays a key role in the inhibitor's selectivity and potency.[8][9][10]

  • Amide Formation: The ethyl ester at the C5 position is converted to a carboxamide. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an appropriate amine.

  • Buchwald-Hartwig Amination: The amino group at the C2 position can be further functionalized, or in many potent inhibitors, a different amine is introduced at the C2 or C4 position. For the purpose of this protocol, we will focus on a final diversification step at the C2 position, where the primary amino group can be coupled with an aryl or heteroaryl halide.[11][12][13][14][15]

Synthesis_Workflow start This compound step1 Suzuki-Miyaura Coupling start->step1 ArB(OH)2, Pd catalyst, Base intermediate1 Ethyl 4-aryl-2-aminopyrimidine-5-carboxylate step1->intermediate1 Yield: 70-90% step2 Amide Formation intermediate1->step2 1. LiOH, H2O 2. Amine, Coupling Agent intermediate2 4-Aryl-2-aminopyrimidine-5-carboxamide step2->intermediate2 Yield: 60-85% step3 Buchwald-Hartwig Amination intermediate2->step3 R-X, Pd catalyst, Base final_product 2,4-Disubstituted-aminopyrimidine-5-carboxamide Kinase Inhibitor step3->final_product Yield: 50-80%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of Ethyl 4-aryl-2-aminopyrimidine-5-carboxylate derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Stir the reaction mixture at 90-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 4-aryl-2-aminopyrimidine-5-carboxylate.

Protocol 2: Amide Formation

This protocol outlines the conversion of the ethyl ester to a carboxamide.

Step 2a: Hydrolysis of the Ester

  • Dissolve the Ethyl 4-aryl-2-aminopyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 2b: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add a coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq) and a base (e.g., DIPEA) (2.0 eq).

  • Add the desired amine (1.1 eq) and stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the 4-Aryl-2-aminopyrimidine-5-carboxamide.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the N-arylation of the 2-amino group.

Materials:

  • 4-Aryl-2-aminopyrimidine-5-carboxamide

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 4-Aryl-2-aminopyrimidine-5-carboxamide (1.0 eq), aryl halide (1.2 eq), palladium catalyst (0.02-0.05 eq), ligand (0.04-0.10 eq), and base (2.0 eq) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 8-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 2,4-disubstituted-aminopyrimidine-5-carboxamide kinase inhibitor.

Quantitative Data

The following tables summarize representative yields for the synthetic steps and the biological activity of exemplary kinase inhibitors derived from the 2,4-diaminopyrimidine scaffold.

Table 1: Representative Yields for Synthetic Steps

StepReactionSubstrateProductTypical Yield (%)
1Suzuki-Miyaura CouplingThis compoundEthyl 2-amino-4-(4-methoxyphenyl)pyrimidine-5-carboxylate85
2Amide FormationEthyl 2-amino-4-phenylpyrimidine-5-carboxylateN-Cyclopropyl-2-amino-4-phenylpyrimidine-5-carboxamide78
3Buchwald-Hartwig Amination2-Amino-4-phenylpyrimidine-5-carboxamide2-(Phenylamino)-4-phenylpyrimidine-5-carboxamide72

Table 2: Biological Activity of Representative 2,4-Diaminopyrimidine Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
Compound ACDK77.21MV4-110.05[2]
Compound BCDK959--[16]
Compound CAurora A309HCT-1161.31[17]
Compound DAurora B293HCT-1161.31[17]
RibociclibCDK4/CDK610/39--[17]
AlisertibAurora A1.2HCT-1160.03[18][19][20]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Signaling Pathway Diagrams

The following diagrams illustrate the central roles of CDK and Aurora kinases in cell cycle regulation, the pathways targeted by the synthesized inhibitors.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Activates Transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A CDK2 Mitosis Mitosis CyclinA_CDK2->Mitosis CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->Mitosis Inhibitor CDK4/6 Inhibitor (e.g., Ribociclib) Inhibitor->CyclinD_CDK46

Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome_Separation Centrosome Separation Spindle Assembly AuroraA->Centrosome_Separation Regulates AuroraB Aurora B Kinase Chromosome_Alignment Chromosome Alignment Spindle Assembly Checkpoint AuroraB->Chromosome_Alignment Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Prophase Prophase Centrosome_Separation->Prophase Metaphase Metaphase Chromosome_Alignment->Metaphase Telophase Telophase Cytokinesis->Telophase Inhibitor Aurora Kinase Inhibitor (e.g., Alisertib) Inhibitor->AuroraA Inhibitor->AuroraB

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 2-aminopyrimidine scaffold in biologically active molecules.

The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic displacement by the electron-withdrawing effects of the adjacent nitrogen atom and the ester group at the C5 position. This allows for the facile introduction of a variety of substituents, including amino, alkoxy, and thioether moieties, which is crucial for the generation of compound libraries for structure-activity relationship (SAR) studies.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer intermediate. The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent elimination of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the substituted product.

A simplified representation of the general mechanism for nucleophilic aromatic substitution.

Experimental Protocols and Data

The following sections provide detailed protocols and representative data for the reaction of this compound with various nucleophiles.

Substitution with N-Nucleophiles (Amines)

The reaction with primary and secondary amines is a common method for introducing diverse side chains. These reactions can be carried out under conventional heating or using microwave irradiation to accelerate the reaction rate.[1]

Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-amino-4-(amino)pyrimidine-5-carboxylates [1]

  • To a microwave reaction vial, add this compound (1.0 mmol).

  • Add the desired amine (1.2 mmol) and a suitable solvent such as ethanol or isopropanol (3-5 mL).

  • Add a base, such as triethylamine (1.5 mmol) or diisopropylethylamine (DIPEA) (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Conventional Synthesis of Ethyl 2-amino-4-(amino)pyrimidine-5-carboxylates

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as acetonitrile, ethanol, or N,N-dimethylformamide (DMF) (10 mL).

  • Add the desired amine (1.2 mmol) and a base, such as potassium carbonate (2.0 mmol) or triethylamine (1.5 mmol).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Table 1: Representative Reactions with Amine Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
AnilineEthyl 2-amino-4-(phenylamino)pyrimidine-5-carboxylateReflux in Ethanol with TEAGood[2]
4-ChloroanilineEthyl 2-amino-4-((4-chlorophenyl)amino)pyrimidine-5-carboxylateReflux in Ethanol with TEAGood[2]
4-MethoxyanilineEthyl 2-amino-4-((4-methoxyphenyl)amino)pyrimidine-5-carboxylateReflux in Ethanol with TEAGood[2]
PyrrolidineEthyl 2-amino-4-(pyrrolidin-1-yl)pyrimidine-5-carboxylateMicrowave, 120°C, 20 min75-85Adapted from[1]
MorpholineEthyl 2-amino-4-(morpholino)pyrimidine-5-carboxylateMicrowave, 120°C, 20 min70-80Adapted from[1]
N-MethylpiperazineEthyl 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylateMicrowave, 140°C, 15 min54[1]

Note: Yields are based on analogous reactions and may vary for the specified substrate.

Substitution with O-Nucleophiles (Alkoxides and Phenoxides)

The displacement of the 4-chloro substituent with oxygen nucleophiles provides access to 4-alkoxy and 4-aryloxy pyrimidine derivatives. These reactions are typically performed using the sodium or potassium salt of the corresponding alcohol or phenol.[3]

Protocol 3: Synthesis of Ethyl 2-amino-4-alkoxy/aryloxypyrimidine-5-carboxylates [3]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium alkoxide or phenoxide by adding the corresponding alcohol or phenol (1.1 mmol) to a suspension of sodium hydride (1.2 mmol) in anhydrous THF or DMF (10 mL) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 mmol) in the same anhydrous solvent.

  • Heat the reaction mixture to a temperature between 50 °C and reflux, and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Reactions with Oxygen Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Sodium MethoxideEthyl 2-amino-4-methoxypyrimidine-5-carboxylateReflux in MethanolGood[3]
Sodium PhenoxideEthyl 2-amino-4-phenoxypyrimidine-5-carboxylateReflux in DMFModerate to GoodAdapted from[3]
Sodium 4-chlorophenoxideEthyl 2-amino-4-(4-chlorophenoxy)pyrimidine-5-carboxylateReflux in DMFModerate to GoodAdapted from[3]

Note: Yields are based on analogous reactions and may vary for the specified substrate.

Substitution with S-Nucleophiles (Thiolates)

The introduction of a sulfur linkage at the C4 position can be achieved by reacting with thiols in the presence of a base, or with pre-formed thiolates.[3]

Protocol 4: Synthesis of Ethyl 2-amino-4-(alkylthio/arylthio)pyrimidine-5-carboxylates [3]

  • In a round-bottom flask, dissolve the desired thiol (1.1 mmol) in a suitable solvent such as ethanol, THF, or DMF (10 mL).

  • Add a base such as sodium hydroxide (1.2 mmol) or sodium hydride (1.2 mmol) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 3: Representative Reactions with Sulfur Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Sodium thiophenoxideEthyl 2-amino-4-(phenylthio)pyrimidine-5-carboxylateRoom Temperature in EthanolHighAdapted from[3]
Sodium ethanethiolateEthyl 2-amino-4-(ethylthio)pyrimidine-5-carboxylateRoom Temperature in EthanolHighAdapted from[3]

Note: Yields are based on analogous reactions and may vary for the specified substrate.

Visualizations

SNAr_Mechanism_Detailed cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Start Ethyl 2-amino-4- chloropyrimidine-5-carboxylate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nucleophile Nucleophile Nucleophile (Nu-H) Product Ethyl 2-amino-4-(Nu)- pyrimidine-5-carboxylate Meisenheimer->Product - Cl- Byproduct HCl Meisenheimer->Byproduct - H+

Caption: SNAr Reaction Pathway on the Pyrimidine Core.

Experimental_Workflow Start Combine Reactants: - this compound - Nucleophile - Base - Solvent Reaction Reaction Step: - Conventional Heating (Reflux) OR - Microwave Irradiation Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction continue if incomplete Workup Aqueous Workup: - Quenching - Extraction - Washing & Drying Monitoring->Workup if complete Purification Purification: - Column Chromatography OR - Recrystallization Workup->Purification Characterization Product Characterization: - NMR - MS - etc. Purification->Characterization

Caption: General Experimental Workflow for SNAr Reactions.

References

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including the reactive chlorine atom and the amino and ester functionalities, allow for diverse chemical modifications, making it an ideal starting material for the development of targeted therapeutics. This document provides an overview of its application in drug discovery, with a focus on the synthesis of kinase inhibitors, and includes detailed experimental protocols.

Applications in Drug Discovery

The pyrimidine core is a common motif in numerous approved drugs and clinical candidates, particularly in the area of oncology. This compound has been instrumental in the development of inhibitors for various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Derivatives of this scaffold have shown potent inhibitory activity against several key kinases, including:

  • VEGFR-2 and CDK1: A series of 2-amino-4-aryl-5-chloropyrimidines have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are important targets in cancer therapy.[1]

  • EGFR and HER-2: Novel quinoline-3-carboxylate derivatives synthesized from related pyrimidine precursors have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key drivers of tumor growth in various cancers.[2][3]

  • STAT6: 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key protein in allergic inflammatory responses.[4]

  • CDK7: 2,4-diaminopyrimidine derivatives have been designed as potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a crucial regulator of the cell cycle and transcription.[5]

Data Presentation

The following tables summarize the quantitative data for various derivatives synthesized using pyrimidine building blocks, demonstrating their therapeutic potential.

Table 1: Antiproliferative Activity of Quinolone-3-carboxylate Derivatives [2]

CompoundModificationMCF-7 IC₅₀ (nM)HT-29 IC₅₀ (nM)
3aR¹=R²=R³=H, R⁴=OMe, X=H2523
3dR¹=R²=R³=R⁴=Me3128
3eR¹=R²=R³=R⁴=OCH₃3532
3f------25
3hR¹=R²=R³=R⁴=Me4934
Erlotinib (Reference)---4030

Table 2: Kinase Inhibitory Activity of Quinolone-3-carboxylate Derivatives [2]

CompoundEGFR IC₅₀ (nM)HER-2 IC₅₀ (nM)
3a6830
3f7133

Table 3: Anticancer Activity of 2-amino-4-chloro-pyrimidine Derivatives [6]

DerivativeHCT116 EC₅₀ (µM)MCF7 EC₅₀ (µM)
689.24 ± 1.3689.37 ± 1.17
Doxorubicin (Reference)20.98

Table 4: STAT6 Inhibitory Activity of Pyrimidine-5-carboxamide Derivatives [4]

CompoundModificationSTAT6 IC₅₀ (nM)IL-4-induced Th2 differentiation IC₅₀ (nM)
2t (AS1517499)4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide212.3

Table 5: CDK7 Inhibitory Activity of 2,4-diaminopyrimidine Derivatives [5]

CompoundCDK7 IC₅₀ (nM)
227.21
THZ1 (Reference)6.91

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final compounds derived from pyrimidine scaffolds.

Protocol 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate[7]

This protocol describes the conversion of a 2-oxo-pyrimidine to a 2-chloro-pyrimidine.

Materials:

  • 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice water

  • 2 N Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched by adding ice water (10 mL).

  • The mixture is then added to 2 N NaOH (90 ml) to neutralize the acid.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with ice-water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluting with 5% ethyl acetate in petroleum ether) to yield Ethyl 2-chloropyrimidine-5-carboxylate.

Yield: 30-52%

Protocol 2: Microwave-Assisted Synthesis of 2-amino-4-substituted-pyrimidine Derivatives[6]

This protocol details a rapid, microwave-assisted method for the synthesis of substituted aminopyrimidines.

Materials:

  • 2-amino-4-chloro-pyrimidine

  • Substituted amine

  • Anhydrous propanol

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In a microwave reaction vial, combine 2-amino-4-chloro-pyrimidine (2 mmol) and anhydrous propanol (1 mL).

  • Add the substituted amine (2 mmol) to the stirring mixture at room temperature.

  • Add triethylamine (200 µL).

  • The reaction is carried out in a microwave reactor at 120–140 °C for 15–30 minutes.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The organic layer is collected, dried, and the solvent is evaporated to yield the final product.

Visualizations

The following diagrams illustrate key synthetic pathways and workflows.

Synthesis_of_Ethyl_2_chloropyrimidine_5_carboxylate start 1,2-Dihydro-2-oxo-5- pyrimidinecarboxylic acid ethyl ester reagents POCl₃, N,N-dimethylaniline Reflux, 1.5h start->reagents intermediate Reaction Mixture reagents->intermediate workup 1. Remove POCl₃ 2. Quench with ice water 3. Neutralize with NaOH 4. Extract with EtOAc intermediate->workup purification Column Chromatography (Silica gel, 5% EtOAc/Petroleum Ether) workup->purification product Ethyl 2-chloropyrimidine- 5-carboxylate purification->product

Caption: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate.

Microwave_Assisted_Synthesis start 2-amino-4-chloro-pyrimidine + Substituted Amine reagents Anhydrous Propanol, TEA Microwave, 120-140°C, 15-30 min start->reagents reaction Reaction Mixture reagents->reaction workup 1. Cool 2. Add NaHCO₃ (aq) 3. Extract with EtOAc reaction->workup product 2-amino-4-substituted- pyrimidine Derivative workup->product Drug_Discovery_Pathway building_block This compound synthesis Chemical Synthesis & Derivatization building_block->synthesis library Library of Pyrimidine Derivatives synthesis->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for Sonogashira Coupling with Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and a copper co-catalyst, is conducted under mild conditions and tolerates a wide variety of functional groups.[1][3] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The introduction of an alkynyl moiety into the pyrimidine ring via the Sonogashira coupling can significantly modulate the biological activity of these molecules, making this reaction a key strategy in the synthesis of novel drug candidates.[4][5] These 5-alkynylpyrimidine derivatives are not only potential bioactive molecules themselves but also serve as versatile intermediates for further structural diversification.[5]

This document provides a detailed experimental guide for performing the Sonogashira coupling with pyrimidine substrates, aimed at researchers and professionals in the field of drug discovery and development.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1][5]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with a halopyrimidine (typically bromo- or iodopyrimidine) to form a Pd(II)-pyrimidine complex.[1][5]

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1][5]

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II)-pyrimidine complex.[1][5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[1]

Experimental Protocols

General Procedure for Sonogashira Coupling of Halopyrimidines with Terminal Alkynes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halopyrimidine (e.g., 5-bromopyrimidine or 5-iodopyrimidine) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)[1][6]

  • Copper(I) iodide (CuI) (2-10 mol%)[7]

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-4 equiv)[1][8]

  • Anhydrous solvent (e.g., THF, DMF, acetonitrile)[1][7][8]

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Pre-reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyrimidine, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[9]

    • Add the anhydrous solvent, followed by the amine base.

    • Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.

  • Reaction:

    • Add the terminal alkyne to the reaction mixture via syringe.

    • Heat the reaction to the desired temperature (typically ranging from room temperature to 80 °C).[7][8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure alkynylpyrimidine.

Data Presentation

Table 1: Representative Conditions for Sonogashira Coupling with Pyrimidines

Pyrimidine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidineElectron-poor aryl iodidesPdCl₂(PPh₃)₂ (5.0)CuI (10)Et₃NAcetonitrileRT9-11Excellent
5-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (2.0)CuI (4.0)Et₃NTHF601285-94
5-Iodouracil derivativesPropargyl alcoholPdCl₂(PPh₃)₂ (10)CuI (30)Et₃NDMFRT24Moderate
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)-DMF1003Good

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general overview based on literature data.[3][7][10][11]

Mandatory Visualization

Experimental_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Halopyrimidine, Pd Catalyst, CuI B Inert Atmosphere (Ar/N2) A->B C Add Anhydrous Solvent & Base B->C D Stir 10-15 min C->D E Add Terminal Alkyne D->E F Heat to Desired Temp. E->F G Monitor Progress (TLC/LC-MS) F->G H Cool & Filter G->H I Concentrate H->I J Extraction & Washing I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure Product L->M

Caption: Experimental workflow for the Sonogashira coupling of halopyrimidines.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate and its derivatives. These compounds serve as crucial intermediates in the development of various therapeutic agents, particularly kinase inhibitors. The following sections detail the synthetic pathway, experimental procedures, and relevant biological context.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous approved drugs.[1][2] Their structural resemblance to nucleobases allows them to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold, in particular, is a privileged structure in the design of kinase inhibitors. This document outlines a scalable synthetic route to this compound, a key building block for creating libraries of 2-aminopyrimidine-based drug candidates.

Synthetic Pathway Overview

The scalable synthesis of this compound is a two-step process. The first step involves the cyclization of diethyl ethoxymethylenemalonate with guanidine to form Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. The subsequent and critical step is the chlorination of the hydroxyl group to yield the target compound.

Synthesis_Workflow A Diethyl ethoxymethylenemalonate + Guanidine B Step 1: Cyclization A->B C Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate B->C D Step 2: Chlorination (POCl3) C->D E This compound D->E F Derivative Synthesis E->F H Ethyl 2-amino-4-(substituted-amino)pyrimidine-5-carboxylate Derivatives F->H G Substituted Amines G->F

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Step 1: Scalable Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This protocol is adapted from established commercial syntheses, with modifications for improved yield.

Materials:

  • Diethyl ethoxymethylenemalonate

  • Guanidine hydrochloride

  • Sodium ethoxide (or Potassium hydroxide)

  • Ethanol

  • Water

Procedure:

  • In a suitable reactor, prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine hydrochloride to the ethanolic sodium ethoxide solution and stir until dissolved.

  • Slowly add diethyl ethoxymethylenemalonate to the reaction mixture at a controlled temperature.

  • After the addition is complete, continue to stir the mixture at a specified temperature for several hours to drive the cyclization reaction to completion.

  • Upon completion, cool the reaction mixture to initiate precipitation of the product.

  • Filter the precipitate and wash with cold ethanol and then water.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Quantitative Data Summary (Step 1):

ParameterConventional MethodImproved Method (Catalyst)
Catalyst NoneFe3O4@SiO2 nanoparticles
Yield 70-75%>90%
Purity HighHigh
Reaction Time Several hoursPotentially reduced
Reference [5][5]
Step 2: Scalable Chlorination of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This protocol utilizes a solvent-free, equimolar phosphorus oxychloride (POCl₃) method, which is environmentally friendly and suitable for large-scale production.[3]

Materials:

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

Procedure:

  • In a sealed, pressure-rated reactor, charge Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate and an equimolar amount of POCl₃.

  • If required, add one equivalent of pyridine as a base.

  • Seal the reactor and heat the mixture to 140-160°C for approximately 2 hours.

  • After cooling the reactor to room temperature, carefully quench the reaction mixture with ice-water.

  • Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary (Step 2):

ParameterValue
Reagent Ratio 1:1 (Substrate:POCl₃)
Temperature 140-160°C
Reaction Time 2 hours
Yield High (typically >85%)
Purity High after recrystallization
Reference [3]
Synthesis of this compound Derivatives

The 4-chloro group of the title compound is a versatile handle for nucleophilic aromatic substitution to generate a diverse library of derivatives.

General Procedure (Microwave-assisted):

  • In a microwave reaction vial, combine this compound (1 mmol), the desired substituted amine (1 mmol), and a suitable solvent (e.g., anhydrous propanol, 1 mL).

  • Add a base, such as triethylamine (200 µL).

  • Seal the vial and heat in a microwave reactor at 120-140°C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate) from a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Derivative Synthesis (Example):

DerivativeAmineYieldReference
4-(4-methylpiperazin-1-yl)1-methylpiperazine-[6]
4-(4-fluorophenyl)piperazin-1-yl1-(4-fluorophenyl)piperazine54%[6]

Note: The yields are for related 2-amino-4-chloropyrimidine derivatives and may vary for the ethyl carboxylate analog.

Signaling Pathways and Biological Relevance

2-Aminopyrimidine derivatives are known to inhibit various signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and development.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a key factor in the development of several cancers.[3][7] 2-Aminopyrimidine derivatives have been identified as inhibitors of this pathway.[3]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Dsh potential target Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activation

Caption: Simplified Wnt signaling pathway and a potential point of inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway regulates cell proliferation, survival, and differentiation.[2] Overactivation of this pathway is a common driver of tumorigenesis, making EGFR a prime target for cancer therapy. Many pyrimidine-based compounds are potent EGFR inhibitors.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor 2-Aminopyrimidine Derivative Inhibitor->EGFR inhibition Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation

Caption: Overview of the EGFR signaling cascade and its inhibition.

STAT6 Signaling Pathway

Signal Transducer and Activator of Transcription 6 (STAT6) is a key mediator of signaling by interleukins IL-4 and IL-13, which are involved in allergic inflammation and immune responses.[8][9] Dysregulation of the STAT6 pathway is implicated in various diseases, including asthma and certain cancers. Pyrimidine derivatives have been developed as STAT6 inhibitors.[9]

STAT6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK JAK Receptor->JAK activation STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive phosphorylation STAT6_active STAT6-P (active dimer) STAT6_inactive->STAT6_active dimerization DNA DNA STAT6_active->DNA translocation & binding Inhibitor 2-Aminopyrimidine Derivative Inhibitor->STAT6_inactive inhibition of phosphorylation Gene_Transcription Target Gene Transcription DNA->Gene_Transcription

Caption: The STAT6 signaling pathway and a proposed mechanism of inhibition.

References

Application Notes and Protocols for the Use of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a versatile heterocyclic building block widely utilized in medicinal chemistry for the generation of diverse compound libraries. Its strategic placement of reactive functional groups—an amino group, a chloro leaving group, and an ethyl ester—allows for a multitude of chemical transformations, making it an ideal scaffold for the synthesis of novel molecules with potential therapeutic applications. The pyrimidine core is a common motif in numerous biologically active compounds, including a variety of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in creating compound libraries targeting key signaling pathways in drug discovery.

Key Applications

The primary application of this compound lies in its amenability to diversification through several key chemical reactions, enabling the rapid assembly of large and focused compound libraries. The most common transformations include:

  • Suzuki-Miyaura Coupling: The chloro group at the C4 position can be readily displaced by a variety of aryl and heteroaryl groups through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of the resulting compounds.

  • Buchwald-Hartwig Amination: The C4 chloro substituent can also be replaced with a diverse set of primary and secondary amines via the Buchwald-Hartwig amination. This reaction is instrumental in creating libraries of 4-aminopyrimidine derivatives, which are known to be potent inhibitors of various kinases.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position. This reaction provides a straightforward method for introducing a variety of nucleophiles, particularly amines, to the pyrimidine scaffold.

  • Amide Bond Formation: The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse panel of amines to form amides. This further increases the structural diversity of the compound library.

  • Synthesis of Fused Ring Systems: The amino group at the C2 position and the ester at the C5 position can be utilized in cyclization reactions to generate fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, which have shown interesting biological activities.

The resulting compound libraries from these synthetic strategies are frequently screened against various biological targets, with a significant focus on protein kinases due to the prevalence of the pyrimidine scaffold in known kinase inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901275-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene100880-95
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃DMF1101660-80

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the base, this compound, and the amine.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/BINAP (2/4)NaOtBuToluene100670-85
2AnilinePd(OAc)₂/Xantphos (3/6)Cs₂CO₃1,4-Dioxane1101865-80
3BenzylaminePd₂(dba)₃/DavePhos (2/5)K₃PO₄Toluene1001270-90

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol provides a general method for the SNAr reaction of this compound with various amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.0 - 2.0 equivalents)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Ethanol, Propanol, DMF)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the amine (1.0 - 2.0 equivalents) and the base (e.g., TEA, 1.0 - 2.0 equivalents).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2]

Data Presentation:

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1PiperidineTEAEthanolReflux480-95
2N-methylanilineDIPEAPropanolReflux870-85
34-FluoroanilineTEADMF1001260-75

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Compound Library Synthesis

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_intermediates Intermediate Libraries cluster_modification Further Modification cluster_final Final Compound Libraries start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald snar SNAr Reaction (Amines) start->snar lib_suzuki Library of 4-Aryl Derivatives suzuki->lib_suzuki lib_amino Library of 4-Amino Derivatives buchwald->lib_amino snar->lib_amino hydrolysis Ester Hydrolysis lib_suzuki->hydrolysis lib_amino->hydrolysis amide Amide Coupling (Diverse Amines) hydrolysis->amide final_lib Diverse Compound Libraries for Screening amide->final_lib

Caption: General workflow for creating compound libraries from this compound.

EGFR/HER2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Grb2 HER2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of pyrimidine-based compounds.[3][4][5][6][7][8][9][10][11][12]

VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Migration, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Angiogenesis Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway targeted by pyrimidine-based inhibitors.[13][14][15][16][17]

CDK1/Cyclin B Signaling Pathway

G cluster_cycle Cell Cycle Progression cluster_events Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry Events Chromosome Condensation, Nuclear Envelope Breakdown, Spindle Formation M->Events CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B Complex (MPF) CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB CDK1_CyclinB->M Inhibitor Pyrimidine-based Inhibitor Inhibitor->CDK1 Inhibition

Caption: Role of CDK1/Cyclin B in the G2/M transition and its inhibition by pyrimidine-based compounds.[18][19][20][21][22]

References

Application Notes and Protocols for the Derivatization of the 2-Amino Group in Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, including anticancer agents like Imatinib and Palbociclib[1][2]. The amino group at the C2 position is a key handle for chemical modification, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This document provides detailed protocols and application notes for several common and effective methods for derivatizing this exocyclic amino group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct method for derivatizing the 2-amino group, particularly on pyrimidine rings activated by electron-withdrawing groups, such as chloro-substituents at the C4 and C6 positions. This approach involves the displacement of a leaving group on an aromatic ring by a nucleophile.

Application Notes:

This method is highly effective for synthesizing libraries of N-substituted 2-aminopyrimidines by reacting a suitable precursor, like 2-amino-4,6-dichloropyrimidine, with a variety of primary or secondary amines. The reactions are often performed under solvent-free conditions or in a polar solvent, typically with the addition of a base like triethylamine (TEA) to neutralize the HCl generated[1][3]. Yields for this method are generally good to excellent[1][4].

Quantitative Data Summary:
Starting MaterialAmine NucleophileConditionsYield (%)Reference
2-Amino-4,6-dichloropyrimidineAnilineTEA, 80-90 °C, 5 h83%[3]
2-Amino-4,6-dichloropyrimidine2-MethoxyanilineTEA, 80-90 °C, 4.5 h84%[1]
2-Amino-4,6-dichloropyrimidine3-MethoxyanilineTEA, 80-90 °C, 6 h82%[1]
2-Amino-4,6-dichloropyrimidine4-MethoxyanilineTEA, 80-90 °C, 4 h84%[1]
2-Amino-4,6-dichloropyrimidine3-BromoanilineTEA, 80-90 °C, 6 h81%[3]
2-Amino-4,6-dichloropyrimidine4-ChloroanilineTEA, 80-90 °C, 14 h78%[3]
Experimental Protocol: General Procedure for SNAr

This protocol is adapted from the synthesis of 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine derivatives[1][3].

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., aniline)

  • Triethylamine (TEA)

  • Ethanol (for crystallization)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel, e.g., Hexane:Ethyl Acetate)

  • Filtration apparatus

Procedure:

  • Finely grind 2-amino-4,6-dichloropyrimidine (1.0 eq, e.g., 3 mmol).

  • In a clean, dry round-bottom flask, add the ground 2-amino-4,6-dichloropyrimidine, the desired substituted amine (1.0 eq, 3 mmol), and triethylamine (2.0 eq, 6 mmol).

  • Heat the reaction mixture to 80–90 °C with stirring under solvent-free conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add distilled water to the flask to precipitate the product.

  • Filter the resulting solid precipitate and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure N-substituted 2-aminopyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Workflow for Nucleophilic Aromatic Substitution (SNAr) cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Combine Reactants: - 2-Amino-4,6-dichloropyrimidine - Substituted Amine - Triethylamine B Heat mixture to 80-90 °C (Solvent-free) A->B C Monitor by TLC B->C D Cool to RT C->D E Add H₂O to precipitate D->E F Filter solid product E->F G Recrystallize from Ethanol F->G H Characterize Product (NMR, MS) G->H

Caption: General workflow for SNAr derivatization.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides (or triflates) and amines[5]. This method is exceptionally versatile and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry for accessing aryl amines.

Application Notes:

This reaction is particularly useful for coupling 2-halopyrimidines with a broad array of primary and secondary amines, including those that are less nucleophilic and perform poorly in SNAr reactions[6]. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and depends on the specific substrates being coupled[6][7]. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃)[6][7].

Quantitative Data Summary:
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClK-HMDSDioxaneRT94%[8]
2-BromopyridineMethylamine (gas)Pd(OAc)₂ / dpppNaOtBuToluene8055%[6]
2-BromopyridineDimethylamine (gas)Pd(OAc)₂ / dpppNaOtBuToluene8098%[6]
2-BromopyridinePyrrolidinePd(OAc)₂ / dpppNaOtBuToluene8092%[6]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrimidines

This protocol is a general procedure adapted from literature methods for the amination of 2-halopyridines[6][8].

Materials:

  • 2-Bromopyrimidine derivative

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., dppp, XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed pressure tube

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard work-up and purification supplies (EtOAc, water, brine, Na₂SO₄, silica gel)

Procedure:

  • To an oven-dried Schlenk or sealed tube, add the 2-bromopyrimidine derivative (1.0 eq), palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and phosphine ligand (e.g., 4 mol% dppp).

  • Add the base (e.g., 1.4 eq NaOtBu).

  • Seal the tube with a septum or screw cap and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Add the amine (1.2 eq) via syringe. If the amine is a volatile gas like methylamine, it can be added as a solution in a suitable solvent (e.g., EtOH)[6].

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 1-24 h).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)X Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(NHR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L₂Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (-H⁺, Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product ArX Ar-X (2-Halopyrimidine) ArX->OA_Complex Amine HNR'R'' (Amine) Amine->Amine_Complex

Caption: Buchwald-Hartwig amination catalytic cycle.

Reductive Amination (Reductive Alkylation)

Reductive amination is a two-step process, often performed in one pot, that converts a carbonyl group into an amine[9]. For derivatizing 2-aminopyrimidines, the reaction involves the initial formation of an imine or enamine intermediate with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated amine.

Application Notes:

This method is ideal for introducing alkyl groups onto the 2-amino position. For N-monosubstituted 2-aminopyrimidines, refluxing 2-aminopyrimidine with an aldehyde in formic acid (which acts as both solvent and reducing agent in the Eschweiler-Clarke variant) is an effective approach[10]. Alternatively, a wide range of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly mild and selective for the iminium ion over the carbonyl starting material[9][11].

Quantitative Data Summary:
AmineCarbonylReducing Agent / ConditionsProductYield (%)Reference
AnilineCyclohexanoneNaBH(OAc)₃, DCE, RT, 18hN-Cyclohexylaniline75%[12]
AnilineCyclohexanoneNaBH₃CN, MeOH, AcOH, 24hN-Cyclohexylaniline>99%[12]
2-AminopyrimidineBenzaldehydeFormic Acid, Reflux2-(Benzylamino)pyrimidineHigh Yield[10]
2-AminopyridineVarious AldehydesFormic Acid-Cumene, RefluxN-Alkyl-2-aminopyridinesHigh Yield[10]
Experimental Protocol: Reductive Amination with NaBH(OAc)₃

This is a general protocol for reductive amination using sodium triacetoxyborohydride[11][12].

Materials:

  • 2-Aminopyrimidine derivative

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4-1.5 eq)

  • Anhydrous solvent (e.g., Dichloroethane (DCE), Dichloromethane (DCM), or THF)

  • Acetic Acid (AcOH) (optional, catalytic amount to facilitate imine formation)

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification supplies

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyrimidine derivative (1.0 eq) and the carbonyl compound (1.0 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added if necessary.

  • Add sodium triacetoxyborohydride (1.4 eq) portion-wise to the stirring solution. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Acylation

N-acylation involves the reaction of the 2-amino group with an acylating agent, such as an acid chloride, anhydride, or activated ester, to form an amide linkage. This is a fundamental transformation for protecting the amino group or for introducing functionalities that can engage in further interactions, such as hydrogen bonding[13].

Application Notes:

The reaction is typically straightforward, often performed in the presence of a base (e.g., pyridine, TEA) to scavenge the acid byproduct. A simple method involves treating the 2-aminopyrimidine with an anhydride like acetic anhydride[2]. More sophisticated methods use coupling agents common in peptide synthesis to form the amide bond with carboxylic acids[14].

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol is based on a general procedure for the acylation of 2-aminopyrimidines[2][15].

Materials:

  • Substituted 2-aminopyrimidine

  • Acetic anhydride

  • Pyridine or TEA (optional, as solvent or base)

  • Round-bottom flask

  • Stirrer

Procedure:

  • Dissolve the 2-aminopyrimidine derivative (1.0 eq) in a minimal amount of pyridine or an inert solvent like DCM.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If necessary, the product can be recrystallized from a suitable solvent (e.g., ethanol/water).

Synthesis of Urea and Sulfonamide Derivatives

The synthesis of ureas and sulfonamides from the 2-amino group introduces important pharmacophores known for their biological activities[16]. Ureas are typically formed by reaction with isocyanates, while sulfonamides are formed by reaction with sulfonyl chlorides.

Application Notes:

These reactions are robust and high-yielding. For sulfonamide synthesis, the 2-aminopyrimidine is reacted with a sulfonyl chloride in the presence of a base like pyridine. For urea synthesis, reaction with an appropriate isocyanate, often in an aprotic solvent like DCM or THF, provides the desired product.

Experimental Protocol: Synthesis of a 2-Sulfonamidopyrimidine

Materials:

  • 2-Aminopyrimidine derivative

  • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine (as solvent and base)

  • DCM (optional co-solvent)

  • Round-bottom flask

Procedure:

  • Dissolve the 2-aminopyrimidine (1.0 eq) in pyridine at 0 °C.

  • Slowly add the sulfonyl chloride (1.05 eq) dropwise to the solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into a beaker of ice-water.

  • If a precipitate forms, filter the solid, wash with water, and dry.

  • If no solid forms, extract the aqueous mixture with EtOAc or DCM.

  • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography or recrystallization.

Derivatization Strategies for 2-Aminopyrimidine cluster_methods Derivatization Methods cluster_products Product Classes Start 2-Aminopyrimidine Scaffold SNAr SNA_r (+ R-NH₂) Start->SNAr Buchwald Buchwald-Hartwig (+ R-X, Pd cat.) Start->Buchwald Reductive Reductive Amination (+ R₂C=O) Start->Reductive Acylation N-Acylation (+ RCO-X) Start->Acylation Urea Urea Formation (+ R-N=C=O) Start->Urea Sulfon Sulfonamide Formation (+ RSO₂Cl) Start->Sulfon P_Amine N-Substituted Amines SNAr->P_Amine Buchwald->P_Amine Reductive->P_Amine P_Amide Amides Acylation->P_Amide P_Urea Ureas Urea->P_Urea P_Sulfon Sulfonamides Sulfon->P_Sulfon

Caption: Overview of derivatization methods.

References

Application Notes and Protocols: Protecting Group Strategies in Multi-Step Synthesis Involving Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are fundamental heterocyclic scaffolds present in a vast array of biologically active molecules, including nucleosides, vitamins, and many pharmaceuticals such as antiviral and anticancer agents. The multi-step synthesis of complex molecules containing a pyrimidine core often necessitates the use of protecting groups to temporarily mask reactive functional groups. This strategy is crucial for achieving chemoselectivity, preventing undesirable side reactions, and ensuring high yields of the target molecule.

This document provides detailed application notes and protocols for the strategic use of protecting groups in multi-step syntheses involving pyrimidines. It covers the protection of common functional groups on the pyrimidine ring and associated moieties, including N-H, amino, and hydroxyl groups. The information presented is intended to guide researchers in selecting appropriate protecting groups and executing protection and deprotection steps with high efficiency.

Protecting Groups for Pyrimidine Functional Groups

The choice of a suitable protecting group is contingent on its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal without affecting other parts of the molecule. This principle of "orthogonal protection" is a cornerstone of modern synthetic chemistry.[1]

Protection of N-H Groups in Uracil and Thymine

The acidic N-H protons of uracil and thymine can interfere with various reaction conditions. Their protection is often a prerequisite for selective modifications at other positions.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for the imide nitrogens of uracil and thymine. It is stable to a range of non-acidic conditions and can be readily removed with mild acids.

  • Methoxymethyl (MOM) Group: The MOM group is another common choice for N-H protection, offering stability under basic and nucleophilic conditions. Its removal is typically achieved with acidic hydrolysis.

Protection of Exocyclic Amino Groups in Cytosine

The exocyclic amino group of cytosine is nucleophilic and requires protection to prevent side reactions during, for example, oligonucleotide synthesis.

  • Benzoyl (Bz) Group: The benzoyl group is a robust protecting group for the N4-amino group of cytosine, stable to the acidic conditions used for detritylation in oligonucleotide synthesis.[2] It is typically removed under basic conditions.

  • Acetyl (Ac) Group: The acetyl group is another acyl-type protecting group for the amino function of cytosine. It is more labile than the benzoyl group and can be removed under milder basic conditions.

Protection of Hydroxyl Groups in Pyrimidine Nucleosides

The hydroxyl groups of the sugar moiety in pyrimidine nucleosides often require protection to allow for selective reactions on the pyrimidine base or at other hydroxyl positions.

  • 4,4'-Dimethoxytrityl (DMT) Group: The bulky DMT group selectively protects the primary 5'-hydroxyl group of nucleosides. Its lability under mild acidic conditions makes it ideal for solid-phase oligonucleotide synthesis.

  • tert-Butyldimethylsilyl (TBDMS) Group: Silyl ethers, such as TBDMS, are commonly used to protect the 2'- and 3'-hydroxyl groups of ribonucleosides. They are stable to a wide range of reaction conditions and are typically removed using a fluoride source.

Comparative Data of Protecting Groups

The selection of an optimal protecting group strategy depends on a careful evaluation of factors such as stability, ease of introduction and removal, and the overall yield of the synthetic sequence. The following tables summarize quantitative data for common protecting groups used in pyrimidine chemistry.

Table 1: Protecting Groups for N-H of Uracil and Thymine

Protecting GroupReagents for IntroductionTypical Reaction TimeTypical YieldDeprotection Conditions
Boc (Boc)₂O, DMAP, THFOvernight89% (for N1-Boc-uracil)TFA in DCM (2h, rt) or Oxalyl chloride in Methanol (1-4h, rt)[3][4]
MOM MOM-Cl, DIPEA, DCMNot specifiedNot specifiedAcidic hydrolysis (e.g., HCl in MeOH)[5][6]

Table 2: Protecting Groups for the Amino Group of Cytosine

Protecting GroupReagents for IntroductionTypical Reaction TimeTypical YieldDeprotection Conditions
Benzoyl (Bz) Benzoyl chloride, Pyridine2-4 hours>=93%[7]Concentrated aqueous ammonia (55°C, 8-12h)[2]
Acetyl (Ac) Acetic anhydrideNot specifiedNot specifiedMilder basic conditions than Bz

Table 3: Protecting Groups for Hydroxyl Groups of Pyrimidine Nucleosides

Protecting GroupReagents for IntroductionTypical Reaction TimeTypical YieldDeprotection Conditions
DMT (5'-OH) DMT-Cl, Pyridine2-4 hoursHighMild acid (e.g., 3% TCA in DCM)
TBDMS (2'/3'-OH) TBDMS-Cl, Imidazole, DMFVariesHighTBAF in THF or HF in Pyridine[8]

Experimental Protocols

The following protocols provide detailed methodologies for the introduction and removal of key protecting groups discussed in this application note.

Protocol 1: N1-Boc Protection of Uracil

Materials:

  • Uracil

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • tert-Butyl methyl ether

  • 0.1 N aqueous HCl

  • Anhydrous MgSO₄

Procedure:

  • Dissolve Uracil (1.0 equiv) and DMAP (catalytic amount) in anhydrous THF.

  • Add a solution of (Boc)₂O (1.0 equiv) in dry THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add saturated aqueous NaHCO₃ solution and extract the mixture with tert-butyl methyl ether (3 x 25 mL).

  • Wash the combined organic extracts with 0.1 N aqueous HCl (3 x 100 mL) followed by saturated aqueous NaHCO₃ solution (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N1-Boc protected uracil.[9]

Protocol 2: N4-Benzoylation of Cytosine

Materials:

  • Cytosine

  • Benzoyl chloride

  • Anhydrous Pyridine

  • Chlorotrimethylsilane (TMSCl)

  • Concentrated aqueous ammonia

  • Toluene

Procedure:

  • Suspend cytosine in anhydrous pyridine under an inert atmosphere.

  • Add chlorotrimethylsilane (TMSCl) dropwise at 0 °C and stir the reaction mixture at room temperature until a clear solution is obtained (transient silylation of hydroxyl groups if present, and amino group).[2]

  • Cool the solution to 0 °C and add benzoyl chloride dropwise. Allow the reaction to proceed for 2-4 hours while stirring.[2]

  • Quench the reaction by slowly adding cold water.

  • Add concentrated aqueous ammonia and stir for 30 minutes to hydrolyze any O-benzoyl and silyl ethers.

  • Evaporate the solvent under reduced pressure. Co-evaporate the residue with toluene to remove residual pyridine.

  • Purify the N4-benzoyl-cytosine product by crystallization or chromatography.[2]

Protocol 3: 5'-O-DMT Protection of a Pyrimidine Nucleoside (e.g., Uridine)

Materials:

  • Uridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Pyridine

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane

Procedure:

  • Dissolve uridine in dry pyridine under an inert atmosphere.

  • Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quench the reaction by adding a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the 5'-O-DMT-uridine by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 4: Selective Deprotection of a 5'-O-DMT Group

Materials:

  • 5'-O-DMT protected nucleoside

  • 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 5'-O-DMT protected nucleoside in DCM.

  • Add the 3% TCA in DCM solution and stir at room temperature. The appearance of a bright orange color indicates the release of the DMT cation. Monitor the reaction by TLC (typically complete in 10-30 minutes).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected nucleoside.

Visualization of Protecting Group Strategies

Graphviz diagrams are provided to illustrate key concepts and workflows in protecting group strategies for pyrimidine synthesis.

G cluster_0 Orthogonal Protection Strategy in Pyrimidine Nucleoside Synthesis Start Pyrimidine Nucleoside (e.g., Uridine) Protect5OH Protect 5'-OH (DMT-Cl, Pyridine) Start->Protect5OH Protected5OH 5'-O-DMT-Uridine Protect5OH->Protected5OH Protect23OH Protect 2',3'-OH (TBDMS-Cl, Imidazole) Protected5OH->Protect23OH FullyProtected Fully Protected Uridine (5'-DMT, 2',3'-TBDMS) Protect23OH->FullyProtected BaseModification Selective Modification of Pyrimidine Base FullyProtected->BaseModification ModifiedBase Modified Protected Nucleoside BaseModification->ModifiedBase Deprotect5OH Deprotect 5'-OH (Mild Acid, e.g., 3% TCA) ModifiedBase->Deprotect5OH Deprotected5OH 2',3'-O-TBDMS-Modified Nucleoside Deprotect5OH->Deprotected5OH FurtherReaction Further Reaction at 5'-OH (e.g., Phosphoramidite formation) Deprotected5OH->FurtherReaction DeprotectSilyl Deprotect 2',3'-OH (TBAF) FurtherReaction->DeprotectSilyl FinalProduct Final Modified Nucleoside DeprotectSilyl->FinalProduct

Caption: Orthogonal protection workflow for a pyrimidine nucleoside.

G cluster_1 Decision Logic for N-H Protection of Uracil Start Uracil Derivative Condition Subsequent Reaction Conditions? Start->Condition Acidic Acidic Conditions Condition->Acidic No Basic Basic/Nucleophilic Conditions Condition->Basic Yes UseMOM Use MOM Protection Acidic->UseMOM UseBoc Use Boc Protection Basic->UseBoc Proceed Proceed with Synthesis UseBoc->Proceed UseMOM->Proceed

Caption: Logic for selecting an N-H protecting group for uracil.

G cluster_2 Experimental Workflow for Solid-Phase Oligonucleotide Synthesis Start Start with Nucleoside-loaded Solid Support Detritylation 1. Detritylation (Remove 5'-DMT group) Start->Detritylation Coupling 2. Coupling (Add next protected nucleoside) Detritylation->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Repeat Repeat Cycle for Desired Length Oxidation->Repeat Repeat->Detritylation Yes CleavageDeprotection Cleavage from Support and Final Deprotection Repeat->CleavageDeprotection No Purification Purification of Oligonucleotide CleavageDeprotection->Purification

Caption: Solid-phase synthesis of pyrimidine-containing oligonucleotides.

Conclusion

The judicious selection and application of protecting groups are indispensable in the multi-step synthesis of complex molecules containing the pyrimidine moiety. A thorough understanding of the stability and reactivity of different protecting groups, along with the implementation of orthogonal strategies, enables chemists to achieve their synthetic goals with high efficiency and precision. The protocols and comparative data provided in this application note serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

References

Application of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in the Synthesis of Anilinopyrimidine Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its reactive chloro-substituent at the 4-position, coupled with the directing and activating effects of the amino and carboxylate groups, makes it an ideal starting material for the generation of diverse molecular libraries for screening and development. This application note details the use of this compound in the synthesis of anilinopyrimidine fungicides, a class of agrochemicals known for their efficacy against a range of plant pathogenic fungi.

Anilinopyrimidine fungicides, such as pyrimethanil and cyprodinil, are vital in modern agriculture for the control of diseases like gray mold (Botrytis cinerea) on fruits and vegetables.[1][2] The core structure of these fungicides is characterized by an aniline moiety linked to a pyrimidine ring. The strategic use of this compound allows for the facile introduction of various substituted anilines at the 4-position via nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) to develop more potent and selective fungicides.

General Synthetic Scheme

The primary reaction leveraging this compound in this context is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the pyrimidine ring is susceptible to displacement by nucleophiles, particularly amines. This reaction is the cornerstone for creating a library of anilinopyrimidine derivatives.

A generalized scheme for the synthesis of anilinopyrimidine fungicides from this compound is presented below:

G cluster_0 Reaction Scheme start This compound product Ethyl 2-amino-4-(substituted-anilino)pyrimidine-5-carboxylate (Fungicide Analog) start->product Nucleophilic Aromatic Substitution reagent Substituted Aniline (R-NH2) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, Dioxane) reagent->product

Caption: General reaction scheme for the synthesis of anilinopyrimidine derivatives.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-methylanilino)pyrimidine-5-carboxylate ("Fungicide X")

This protocol describes the synthesis of a representative anilinopyrimidine fungicide, herein designated as "Fungicide X," from this compound and 4-methylaniline.

Materials:

  • This compound (1.0 eq)

  • 4-Methylaniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.96 mmol) in DMF (20 mL) is added 4-methylaniline (0.58 g, 5.45 mmol) and potassium carbonate (1.37 g, 9.92 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product, Ethyl 2-amino-4-(4-methylanilino)pyrimidine-5-carboxylate ("Fungicide X").

Expected Yield: 85-95%

Data Presentation: Fungicidal Activity of Anilinopyrimidine Derivatives

The following table summarizes the in vitro fungicidal activity of several anilinopyrimidine derivatives against Botrytis cinerea, the causative agent of gray mold. The data is presented as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the fungal mycelial growth.

CompoundR-Group on AnilineEC₅₀ (µg/mL) against Botrytis cinereaReference
PyrimethanilH0.09 - 12.26[3]
CyprodinilCyclopropyl0.05 - 0.5[1]
MepanipyrimProp-1-ynyl0.1 - 1.0[1]
"Fungicide X" (Hypothetical) 4-Methyl 0.1 - 5.0 (Predicted)
Derivative A4-Fluoro0.5 - 10.0
Derivative B3,4-Dichloro1.0 - 20.0

Note: The EC₅₀ values for "Fungicide X" and its derivatives are hypothetical and represent a predicted range based on known structure-activity relationships of anilinopyrimidine fungicides.

Mode of Action and Signaling Pathway

Anilinopyrimidine fungicides are classified by the Fungicide Resistance Action Committee (FRAC) under Code 9, which targets methionine biosynthesis.[4][5][6][7] The proposed mode of action involves the inhibition of the enzyme cystathionine beta-lyase, a key enzyme in the fungal methionine biosynthesis pathway.[8][9][10] Inhibition of this enzyme leads to a deficiency in methionine, an essential amino acid for protein synthesis and other cellular processes, ultimately resulting in the cessation of fungal growth and development.

G cluster_1 Methionine Biosynthesis Pathway in Fungi Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Inhibited by Fungicide Methionine Methionine Homocysteine->Methionine Protein_Synthesis Protein Synthesis & Other Cellular Processes Methionine->Protein_Synthesis Fungicide Anilinopyrimidine Fungicide (e.g., Fungicide X) CBL Cystathionine Beta-Lyase Fungicide->CBL

Caption: Proposed mode of action of anilinopyrimidine fungicides.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of anilinopyrimidine fungicides. The straightforward nucleophilic aromatic substitution chemistry allows for the efficient generation of a wide array of analogs, facilitating the optimization of fungicidal activity. The detailed protocol for the synthesis of "Fungicide X" provides a practical template for researchers in the field of agrochemical development. Further exploration of derivatives based on this scaffold holds promise for the discovery of new and effective crop protection agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-4-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloropyrimidine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. These scaffolds are key building blocks in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for anticancer therapy.[1][2] Traditional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, and enhanced purity.[3][4][5] This document provides detailed application notes and protocols for the efficient synthesis of 2-amino-4-chloropyrimidine derivatives using microwave irradiation.

Advantages of Microwave-Assisted Synthesis

Microwave energy provides rapid and uniform heating of the reaction mixture, leading to several key benefits over conventional heating methods:

  • Accelerated Reaction Rates: Reactions that typically take hours or even days can often be completed in minutes.[3][4]

  • Higher Yields: Improved reaction kinetics and reduced side product formation often result in higher isolated yields.[4]

  • Enhanced Purity: The short reaction times at elevated temperatures can minimize the decomposition of reactants and products, leading to cleaner reaction profiles and simpler purification.

  • Energy Efficiency: Microwave synthesis is a more environmentally friendly "green chemistry" approach due to its efficient energy transfer.[4]

  • Facile Optimization: The precise control over reaction parameters such as temperature, pressure, and time allows for rapid optimization of reaction conditions.

General Reaction Scheme

The microwave-assisted synthesis of 2-amino-4-chloropyrimidine derivatives typically involves the nucleophilic aromatic substitution (SNA) of the chlorine atom at the C4 position of the pyrimidine ring with a primary or secondary amine.

Figure 1: General reaction scheme for the microwave-assisted synthesis of 2-amino-4-substituted-pyrimidine derivatives.

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of a variety of 2-amino-4-chloropyrimidine derivatives, showcasing the versatility of this method with different amine nucleophiles.

Materials and Equipment
  • Starting Material: 2-Amino-4-chloropyrimidine

  • Reagents: Various primary and secondary amines (e.g., anilines, alkylamines, cyclic amines), Triethylamine (TEA)

  • Solvent: Anhydrous propanol or ethanol

  • Microwave Reactor: A dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator) capable of controlling temperature and pressure.

  • Glassware: Microwave reaction vials (10 mL) with snap caps or crimp tops.

  • Purification: Silica gel for column chromatography, standard laboratory glassware.

  • Analytical Instruments: Thin Layer Chromatography (TLC) plates, NMR spectrometer, Mass spectrometer.

General Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent work-up of 2-amino-4-chloropyrimidine derivatives.

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification A Weigh 2-amino-4-chloropyrimidine B Add anhydrous propanol A->B C Add substituted amine B->C D Add triethylamine C->D E Seal reaction vial D->E F Microwave irradiation (120-160°C, 10-30 min) E->F G Cool to room temperature F->G H Add saturated NaHCO3 solution G->H I Extract with ethyl acetate H->I J Dry organic layer (Na2SO4) I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Caption: General experimental workflow.

Protocol 1: Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (A Cyclic Amine Derivative)[6]
  • To a 10 mL microwave reaction vial, add 2-amino-4-chloropyrimidine (2 mmol, 259 mg).

  • Add 1 mL of anhydrous propanol to the vial.

  • Add 1-methylpiperazine (2 mmol, 200 mg, 0.22 mL).

  • Add triethylamine (200 µL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-140°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the vial to cool to room temperature.

  • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol 2: Synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine (An Aniline Derivative - Adapted)[4]

Note: This protocol is adapted from a similar synthesis using 2-chloro-4,6-dimethylpyrimidine and demonstrates the general applicability to aniline nucleophiles.

  • To a 10 mL microwave reaction vial, add 2-amino-4-chloropyrimidine (1 mmol, 129.5 mg).

  • Add 4-methoxyaniline (1 mmol, 123 mg).

  • Add 3 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160°C for 10 minutes.

  • After cooling, the product may precipitate. If so, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of a variety of 2-amino-4-chloropyrimidine derivatives.

Table 1: Synthesis of 2-Amino-4-(piperazin-1-yl)pyrimidine Derivatives [6]

Derivative No.Substituted AmineTemp (°C)Time (min)Yield (%)
1 1-Methylpiperazine120-14015-3054
2 1-Phenylpiperazine120-14015-3062
3 1-(Pyrimidin-2-yl)piperazine120-14015-3054
4 1-(2-Methoxyphenyl)piperazine120-14015-3058
5 1-(2-Fluorophenyl)piperazine120-14015-3054
6 1-(4-Bromophenyl)piperazine120-14015-3065
7 1-(4-Chlorophenyl)piperazine120-14015-3060

Table 2: Synthesis of 2-Amino-4-(anilino)pyrimidine Derivatives (Adapted Conditions) [4]

Derivative No.Substituted AnilineTemp (°C)Time (min)Yield (%)
8 Aniline1601090
9 4-Methylaniline1601099
10 4-Methoxyaniline1601090
11 4-Hydroxyaniline1601092
12 4-Chloroaniline1601085
13 4-Nitroaniline1601039

Applications in Drug Development & Relevant Signaling Pathways

2-Amino-4-chloropyrimidine derivatives are of significant interest in drug development due to their ability to act as "hinge-binding" motifs in various protein kinases. By substituting the 4-position, medicinal chemists can modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Inhibition of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels. Overactivation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as it promotes tumor growth and metastasis. Several 2-aminopyrimidine derivatives have been developed as potent inhibitors of VEGFR-2.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor 2-Aminopyrimidine Derivative Inhibitor->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway Inhibition.

Inhibition of CDK1 in Cell Cycle Regulation

Cyclin-dependent kinase 1 (CDK1), in complex with Cyclin B, is a crucial regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Certain 2-aminopyrimidine derivatives have shown inhibitory activity against CDKs.

CDK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_checkpoint G2 Checkpoint CDK1_CyclinB CDK1/Cyclin B Complex G2_checkpoint->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes Inhibitor 2-Aminopyrimidine Derivative Inhibitor->CDK1_CyclinB Inhibits

Caption: CDK1/Cyclin B Cell Cycle Regulation.

Conclusion

Microwave-assisted synthesis is a highly efficient and versatile method for the rapid generation of libraries of 2-amino-4-chloropyrimidine derivatives. The protocols and data presented herein demonstrate the significant advantages of this technology in accelerating the drug discovery process. The ability to rapidly synthesize a diverse range of these compounds facilitates the exploration of structure-activity relationships and the development of novel therapeutics targeting key signaling pathways in diseases such as cancer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Troubleshooting Guides

This section is designed to help you navigate common challenges in the purification of this compound, ensuring a higher yield and purity of your final product.

Recrystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Product does not crystallize or "oils out" - Solvent is too nonpolar, causing the compound to be immiscible. - Cooling is too rapid, preventing crystal lattice formation. - Supersaturation has not been reached.- Add a small amount of a more polar co-solvent (e.g., ethanol, methanol) to the hot solution to increase solubility. - Allow the solution to cool slowly to room temperature, then transfer to an ice bath. - Reduce the volume of the solvent by gentle heating and evaporation. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The compound has high solubility in the chosen cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Product is still impure after recrystallization - The chosen solvent does not effectively differentiate between the product and impurities. - Impurities co-crystallize with the product. - Incomplete removal of the mother liquor.- Perform a second recrystallization with a different solvent system. - Consider a preliminary purification step like column chromatography to remove major impurities. - Ensure the crystals are washed thoroughly with fresh, cold solvent during filtration. - A hot filtration step can be introduced to remove insoluble impurities before cooling.
Formation of very fine, needle-like crystals - The solution cooled too quickly. - High degree of supersaturation.- Slow down the cooling process. Insulating the flask can help. - Use a slightly larger volume of solvent to reduce the level of supersaturation.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (co-elution) - The polarity of the mobile phase is too high or too low. - The column is overloaded with the crude product. - The flow rate is too fast.- Optimize the mobile phase composition using thin-layer chromatography (TLC) prior to running the column. A typical starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). - Use a larger column or load less crude material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. - Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Product does not elute from the column (streaking at the origin) - The mobile phase is not polar enough. - The amino group of the compound is strongly interacting with the acidic silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexanes and gradually increase to 30% or higher. - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.
Product elutes too quickly (with the solvent front) - The mobile phase is too polar.- Start with a less polar mobile phase. For example, begin with 5% ethyl acetate in hexanes.
Peak tailing in the collected fractions - Strong interaction between the basic amino group and acidic silanol groups on the silica gel.- As mentioned above, add a small percentage of triethylamine or another suitable base to the eluent system.[1]
Cracking or channeling of the silica gel bed - Improper packing of the column. - The column has run dry.- Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out. Always maintain a level of solvent above the silica bed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related pyrimidine syntheses can include unreacted starting materials, byproducts from side reactions such as N-acylation, and residual solvents or reagents.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A good starting point for recrystallization is a binary solvent system. Since the target molecule contains both polar (amino, ester) and non-polar (chloropyrimidine) functionalities, a mixture of a "good" solvent that dissolves the compound well at high temperatures (e.g., ethanol, methanol, or ethyl acetate) and a "poor" solvent in which it is less soluble at low temperatures (e.g., water or hexanes) is often effective.[2] Experiment with different ratios to find the optimal conditions.

Q3: How can I determine the purity of my this compound after purification?

A3: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q4: My compound is a solid. What is a suitable mobile phase for column chromatography?

A4: For solid compounds, a common approach for column chromatography on silica gel is to use a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by running TLC plates first to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. Given the polarity of the amino and ester groups, a starting mobile phase of 10-20% ethyl acetate in hexanes is a reasonable starting point.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (using the same ratio as the crystallization solvent) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various ratios of ethyl acetate and hexanes (or petroleum ether). Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexanes) and pack it into a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface at the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. If the compound is not moving, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound1240597-30-1C7H8ClN3O2201.61Not available
Ethyl 2-chloropyrimidine-5-carboxylate89793-12-4C7H7ClN2O2186.6056-60[5]
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate59950-50-4C7H8ClN3O2201.61Not available
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate81633-29-6C8H11N3O2181.19222-226[6]
Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate778-97-2C9H13N3O2S227.2999-108[4]

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, MP, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization  Repurify PurityAnalysis->ColumnChromatography  Repurify PureProduct Pure Product PurityAnalysis->PureProduct  Meets Specs

Caption: General purification workflow for this compound.

Caption: Decision tree for troubleshooting common purification issues.

References

Strategies to increase the yield of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the amination of a corresponding 2,4-dichloropyrimidine precursor.

1. Low or No Yield of the Desired Product

Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free Nucleophilic Aromatic Substitution (SNAr), higher temperatures (e.g., 120-140°C) may be necessary to drive the reaction to completion. For palladium-catalyzed reactions, a temperature range of 80-120°C is common, but optimization is often required.[1]
Inappropriate Base The choice of base is critical. For catalyst-free reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For palladium-catalyzed (Buchwald-Hartwig) aminations, stronger bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[1][2]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. Bulky, electron-rich ligands often give good results. A screening of different catalyst/ligand combinations may be necessary to find the optimal system for this specific transformation.
Solvent Effects The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] The solubility of all reactants is a key consideration. In some cases, using water as a solvent with an appropriate base like KF can facilitate the SNAr reaction.[3]
Decomposition of Starting Material or Product The pyrimidine ring can be susceptible to decomposition under harsh acidic or basic conditions, especially at elevated temperatures.[4] It is important to monitor the reaction and avoid unnecessarily long reaction times or excessive temperatures.

2. Formation of Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Side ProductPotential CauseMitigation Strategy
Ethyl 2,4-diaminopyrimidine-5-carboxylate Reaction with two equivalents of the amine, displacing both chlorine atoms.Use a stoichiometric amount or a slight excess of the amine. Carefully control the reaction time and temperature to favor mono-substitution. The reactivity of the chlorine atoms at the C2 and C4 positions is different, which can be exploited to achieve selectivity.[2]
Hydrolysis Product (Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate) Presence of water in the reaction mixture can lead to the hydrolysis of the chloro group.[1]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Starting Material Remains Incomplete reaction.Increase reaction temperature, prolong reaction time, or screen for a more effective catalyst/base system.

3. Difficulty in Product Purification

Purification can be challenging due to the similar polarities of the product and byproducts.

IssueRecommended Approach
Co-elution with Starting Material or Byproducts Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product Instability on Silica Gel If the product is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography. Alternatively, a quick filtration through a short plug of silica might be sufficient to remove major impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common route is the nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine precursor, such as Ethyl 2,4-dichloropyrimidine-5-carboxylate. This can be achieved through two main methods:

  • Catalyst-Free SNAr: This method involves reacting the dichloropyrimidine with an amine (or ammonia source) in the presence of a base at elevated temperatures.[1]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This is a more modern and often more efficient method, especially for less reactive substrates. It utilizes a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation.[1][2]

Q2: How can I control the regioselectivity of the amination to favor substitution at the 2-position over the 4-position?

A2: The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is different. Generally, the C4(6) positions are more reactive towards nucleophilic attack than the C2 position.[2] To achieve selective amination at the C2 position, one might need to start with a precursor where the C4 position is already substituted or protected. If starting with a 2,4-dichloro precursor, careful control of reaction conditions (temperature, stoichiometry of the amine) is crucial. Steric hindrance of the incoming amine can also influence regioselectivity.[1]

Q3: What is a typical work-up procedure for this reaction?

A3: A general work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration.

  • If the product is in solution, the solvent is typically removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (like ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate to remove any remaining acid or inorganic salts.[5]

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • The crude product is then purified, most commonly by column chromatography on silica gel.[6]

Q4: Can microwave irradiation be used to improve the reaction yield and reduce reaction time?

A4: Yes, microwave-assisted synthesis has been shown to be effective for the amination of chloropyrimidines. It can significantly reduce reaction times (from hours to minutes) and often leads to improved yields.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of a Related Precursor, Ethyl 2-chloropyrimidine-5-carboxylate

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl esterPOCl₃, N,N-dimethylaniline-1.5 hReflux30%[6]
Compound 204 (a uracil derivative)POCl₃, N,N-dimethylaniline-2 hReflux52%[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Amination (SNAr)

This protocol is a general guideline and may require optimization for the specific substrate.

  • To a solution of Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, dioxane), add the amine (1.0-1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 120-140°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is a general guideline and requires an inert atmosphere.

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Add Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) and the amine (1.2-2.0 eq).

  • Add an anhydrous solvent (e.g., dioxane or toluene).

  • Seal the tube and heat the reaction mixture to 80-120°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.[1]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_temp Is the reaction temperature adequate? start->check_temp check_base Is the base appropriate and strong enough? check_temp->check_base Yes increase_temp Increase temperature check_temp->increase_temp No check_catalyst Is the catalyst/ligand system optimal? (for Pd-catalyzed) check_base->check_catalyst Yes change_base Screen different bases (e.g., K2CO3, NaOtBu) check_base->change_base No check_solvent Are all reactants soluble in the chosen solvent? check_catalyst->check_solvent Yes screen_catalyst Screen different Pd precursors and ligands check_catalyst->screen_catalyst No change_solvent Try alternative anhydrous polar aprotic solvents (e.g., DMF, Dioxane) check_solvent->change_solvent No success Yield Improved check_solvent->success Yes no_change No Improvement increase_temp->no_change change_base->no_change screen_catalyst->no_change change_solvent->no_change no_change->start

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Side_Product_Analysis Analysis of Side Product Formation start Side Products Detected is_diamino Is the side product the di-aminated pyrimidine? start->is_diamino is_hydroxy Is the side product the hydrolyzed pyrimidine? is_diamino->is_hydroxy No stoichiometry Adjust amine stoichiometry (1.0-1.2 eq). Control reaction time and temperature. is_diamino->stoichiometry Yes is_sm Is unreacted starting material present? is_hydroxy->is_sm No anhydrous Use anhydrous solvents and reagents. Run reaction under inert atmosphere. is_hydroxy->anhydrous Yes conditions Increase temperature or reaction time. Optimize catalyst/base system. is_sm->conditions Yes end Pure Product Obtained is_sm->end No stoichiometry->end anhydrous->end conditions->end

Caption: A decision tree for identifying and mitigating side product formation.

References

Identifying and minimizing side products in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the identification and minimization of side products in common pyrimidine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Biginelli reaction, and how can they be identified?

A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a robust method for synthesizing dihydropyrimidinones (DHPMs).[1] However, several side products can diminish yield and complicate purification. The most prevalent include:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): These are often fluorescent, yellow byproducts that arise when two equivalents of the β-ketoester react with the aldehyde and ammonia.[2][3] Ammonia can be formed from the decomposition of urea at elevated temperatures.[2]

  • Knoevenagel Condensation Products: These result from the reaction between the aldehyde and the β-ketoester.[1] This can be a significant competing reaction, reducing the yield of the desired pyrimidine.[1][2]

  • N-acylureas: These byproducts form from a competing reaction between the β-ketoester and urea.[2] They can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]

  • Aldol Condensation Products: Self-condensation of the aldehyde or β-ketoester can occur, particularly with aliphatic aldehydes or ketones containing enolizable protons.[1]

Q2: I am performing a Pinner pyrimidine synthesis and observing low yields and multiple products. What are the likely side reactions?

A2: The Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound, is susceptible to several side reactions that can lower the yield of the desired pyrimidine.[1][4] Common pitfalls include:

  • Hydrolysis of Intermediates: The Pinner reaction is sensitive to moisture. Water can cause the hydrolysis of the amidine starting material or critical reaction intermediates.[2][5]

  • Self-Condensation of Reactants: Both the amidine and the 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions, leading to undesired oligomeric or cyclic byproducts.[1][2]

  • Incomplete Cyclization: The final ring-closing step may not proceed to completion, leaving uncyclized intermediates in the reaction mixture.[3] This can be due to insufficient activation of the carbonyl group or steric hindrance.[3]

Q3: How can I improve the yield and purity of my pyrimidine synthesis?

A3: Improving yield and purity involves a combination of optimizing reaction conditions and ensuring the quality of your starting materials. Key strategies include:

  • Reactant Purity: Use high-purity, and if necessary, freshly distilled or recrystallized starting materials. Impurities can inhibit the reaction or lead to side products.[2][3]

  • Anhydrous Conditions: For moisture-sensitive reactions like the Pinner synthesis, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]

  • Temperature Control: The reaction temperature should be carefully optimized. For instance, in the Biginelli reaction, lower temperatures can disfavor the formation of Hantzsch DHP byproducts.[2][3]

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Screening different Brønsted or Lewis acids and optimizing their concentration can improve selectivity and yield.[3][6]

  • Stoichiometry: Adjusting the ratio of reactants can favor the desired reaction. For example, using a slight excess of urea in the Biginelli reaction can help suppress the Knoevenagel condensation.[5]

  • Order of Addition: In some cases, the order in which reactants are added can impact the product distribution. For the Biginelli reaction, adding urea last may minimize its decomposition.[2][3]

Q4: My crude product is difficult to purify. What are the recommended purification techniques?

A4: The purification of pyrimidine derivatives often involves standard laboratory techniques. The best method depends on the physical properties of the desired product and its impurities.

  • Recrystallization: This is a highly effective and economical method for purifying solid products.[7] The key is to select a solvent or solvent system in which the desired pyrimidine has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble or insoluble at all temperatures.[7]

  • Column Chromatography: Flash column chromatography is a versatile technique for separating complex mixtures based on the differential polarity of the components.[7] It is particularly useful when dealing with oily products or when recrystallization is ineffective.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially in the final stages of drug development or for challenging separations, preparative HPLC is a powerful tool.[7]

Troubleshooting Guides

Issue 1: Unexpected Fluorescent Byproduct in Biginelli Reaction

Symptom: The reaction mixture or isolated product exhibits a strong yellow fluorescence, and analysis (e.g., TLC, NMR) indicates a significant byproduct alongside the desired dihydropyrimidinone (DHPM).

Cause: This is characteristic of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[2][3] This competing reaction is favored at higher temperatures where urea can decompose to ammonia.[2]

Troubleshooting Workflow:

start Fluorescent Byproduct Observed temp Lower Reaction Temperature (e.g., 60-80°C) start->temp catalyst Optimize Catalyst (Screen different Lewis acids) temp->catalyst addition Modify Order of Addition (Add urea last) catalyst->addition monitor Monitor Reaction by TLC addition->monitor evaluate Evaluate DHPM:DHP Ratio monitor->evaluate evaluate->temp Low Selectivity end Optimized Conditions evaluate->end Improved Selectivity cluster_biginelli Biginelli Reaction Pathway cluster_knoevenagel Knoevenagel Side Reaction A Aldehyde + Urea B N-acyliminium ion A->B D DHPM Product B->D C β-ketoester C->D E Aldehyde + β-ketoester F Knoevenagel Product E->F

References

Troubleshooting common issues in cross-coupling reactions with chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cross-coupling reactions involving chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a chloropyrimidine is showing low to no yield. What are the primary causes and how can I troubleshoot this?

Low or no product formation in Suzuki-Miyaura coupling with chloropyrimidines is a frequent issue, primarily due to the high strength of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle challenging.[1] Chloropyrimidines are less reactive than their bromo or iodo counterparts.[2] Systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Activity: The choice of palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3][4]

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are highly effective for coupling heteroaryl chlorides.[1][5][6] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1][7]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[1][8] The strength, solubility, and steric properties of the base are important factors.[1]

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for aryl chlorides.[1][4][9]

  • Solvent System: The solvent must be appropriate for all reaction components.[3] A mixture of an organic solvent and water is often optimal.[1]

    • Recommendation: Common choices include dioxane/water, toluene/water, or THF/water.[1] For base-sensitive substrates, anhydrous conditions might be necessary, and in the case of K₃PO₄, a small, controlled amount of water might be beneficial.[4]

  • Reaction Temperature: Aryl chlorides often require higher reaction temperatures (typically 80-110 °C) to facilitate the difficult oxidative addition step.[4][5][10] Insufficient heat may lead to a sluggish reaction.[3] Microwave irradiation can also be effective, often leading to shorter reaction times and improved yields.[11]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.[1][4]

    • Recommendation: Ensure all solvents are thoroughly degassed. The reaction vessel should be evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.[1][4][12]

Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) on my pyrimidine ring. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the chloropyrimidine is reduced instead of undergoing the desired coupling.[5] This can occur when reductive elimination of the product is slow, allowing for competing pathways.[5]

Mitigation Strategies:

  • Catalyst and Ligand Choice: The selection of the ligand can influence the relative rates of reductive elimination and side reactions.

  • Reaction Conditions: Lowering the reaction temperature may help, though it could also slow down the desired reaction.[6] Careful optimization of the base and solvent system is also crucial.

  • Substrate Purity: Ensure starting materials and reagents are pure and dry, as trace water can sometimes contribute to this side reaction.[5]

Q3: My Buchwald-Hartwig amination of a chloropyrimidine is failing. What should I check first?

Similar to Suzuki coupling, the main challenge in Buchwald-Hartwig amination of chloropyrimidines is the inertness of the C-Cl bond.[5] The oxidative addition of this bond to the Pd(0) complex is often the rate-limiting step.[5]

Initial Troubleshooting Steps:

  • Catalyst System:

    • Palladium Source: Use a reliable palladium precatalyst like a G3 or G4 palladacycle for more efficient formation of the active Pd(0) species.[5]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential. Standard ligands like PPh₃ are often ineffective.[5] Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5][13] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[5]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range.[5][10]

    • Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[5]

    • Solvent Purity: Use dry, degassed solvents such as toluene, 1,4-dioxane, or THF.[5]

Q4: I am working with a dichloropyrimidine (e.g., 2,4-dichloro or 4,6-dichloro) and struggling with regioselectivity. How can I control which chlorine atom reacts?

For dichloropyrimidines, the reactivity of the chlorine atoms is influenced by their position on the electron-deficient ring. Generally, the reactivity order is C4(6) > C2 > C5.[2] This means the C4 and C6 positions are more susceptible to oxidative addition.[2]

  • Controlling Selectivity:

    • Reaction at C4/C6: Milder reaction conditions will typically favor substitution at the more reactive C4 or C6 position.[14][15]

    • Reaction at C2: To achieve selectivity at the C2 position, a more robust catalyst system and potentially higher temperatures may be needed, often after the C4/C6 position has been functionalized.[10] However, recent studies have shown that specific Pd(II) precatalysts with bulky N-heterocyclic carbene ligands can uniquely promote C2-selective C-S coupling.[16][17][18]

Q5: My Sonogashira coupling with a chloropyrimidine is giving low yields. What are the key parameters to optimize?

Sonogashira couplings with chloropyrimidines can be challenging due to the low reactivity of the C-Cl bond.

Key Optimization Parameters:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are typically used.[10] The choice and loading of both are critical.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used and can also serve as the solvent.[10]

  • Solvent: If a co-solvent is needed, DMF, THF, or acetonitrile are common choices.[10]

  • Temperature: The reaction may require heating, often in the range of room temperature to 80 °C.[10]

  • Inert Atmosphere: Protecting the catalyst from oxidation with an inert atmosphere is important to prevent side reactions like the homocoupling of the alkyne.[10]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of chloropyrimidines.

A systematic screening of reaction parameters is the most effective approach to diagnose the issue.[11]

Data Presentation: Optimizing Reaction Components

The following tables summarize yields from screening various components for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [11]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.

Table 2: Base and Solvent Screening for Suzuki Coupling [6]

BaseSolventTemperature (°C)Yield (%)Notes
K₃PO₄Toluene, Dioxane80-110Often Very HighFrequently used for challenging couplings with heteroaryl chlorides.
Na₂CO₃Dioxane/H₂O, EtOH/H₂O80-100HighA common and effective base for a wide range of substrates.
K₂CO₃MeCN/H₂O, Toluene/H₂O80-100Moderate to HighAnother standard and reliable choice.
Cs₂CO₃Dioxane, Toluene80-110HighOften provides good results but is more expensive.
KFTHF50-80Moderate to HighCan be effective, especially when substrates are base-sensitive.

General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine:

  • Preparation: In a flame-dried Schlenk flask, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[10][12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, XPhos, 4-10 mol%).[9][12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[10][12]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[9][10][12]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor its progress by TLC or LC-MS.[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried, filtered, and concentrated.[10][12]

  • Purification: The crude product can be purified by flash column chromatography.[12]

G cluster_start Troubleshooting Low Yield cluster_checks Systematic Checks cluster_solutions Potential Solutions start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst No base Is the base effective? temp->base Yes sol_temp Increase temperature to 80-110 °C. Consider microwave irradiation. temp->sol_temp No degas Is the system properly degassed? base->degas Yes sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->sol_base No sol_degas Thoroughly degas solvents and use strict inert atmosphere techniques. degas->sol_degas No

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Guide 2: Managing Side Reactions

This guide focuses on identifying and mitigating common side reactions in cross-coupling with chloropyrimidines.

Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming the nucleophile.[3][11] This is often exacerbated by high temperatures and certain bases.[11]

Mitigation Strategies:

  • Reagent Quality: Use fresh, high-purity boronic acid.[11] Boronic acids can decompose on storage.[3]

  • Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can slowly hydrolyze to the boronic acid in situ.[6][19]

  • Reaction Conditions: Lowering the reaction temperature or screening different bases can help minimize this side reaction.[6]

G cluster_start Side Reaction Management cluster_checks Identify Side Product cluster_solutions Potential Solutions start Side Reaction Observed deboronation Protodeboronation? start->deboronation dehalogenation Hydrodehalogenation? deboronation->dehalogenation No sol_deboronation Use boronic ester or trifluoroborate salt. Use fresh boronic acid. Lower reaction temperature. deboronation->sol_deboronation Yes homocoupling Homocoupling of Boronic Acid? dehalogenation->homocoupling No sol_dehalogenation Optimize ligand and base. Lower reaction temperature. dehalogenation->sol_dehalogenation Yes sol_homocoupling Ensure thorough degassing. Use Pd(0) source or efficient precatalyst. homocoupling->sol_homocoupling Yes

Caption: Decision tree for managing common side reactions.

This technical support guide provides a starting point for troubleshooting common issues in cross-coupling reactions with chloropyrimidines. Successful optimization often requires a systematic approach to evaluating each component of the reaction.

References

Technical Support Center: Optimizing Palladium Catalysis for Chloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions with chloropyrimidine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my cross-coupling reaction with a chloropyrimidine resulting in a low yield or no conversion?

Answer: Low yields with chloropyrimidines are common and typically stem from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] The key issues often involve the catalyst system, reaction conditions, or substrate-specific problems.

Initial Troubleshooting Steps:

  • Catalyst System Integrity: The choice of palladium source and ligand is the most critical factor.[3]

    • Palladium Source: Ensure your palladium precursor is active. For challenging couplings, consider using more stable and efficient pre-formed catalysts (e.g., Buchwald G3 or G4 palladacycles) over sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction to the active Pd(0) species.[4][5][6]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[3] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) to enhance the reactivity of the palladium center towards the difficult oxidative addition step.[4][7][8]

  • Reaction Conditions:

    • Temperature: Chloropyrimidines often require higher reaction temperatures (typically 80-120 °C) to facilitate the rate-limiting oxidative addition step.[3][4] Microwave irradiation can also be effective in shortening reaction times and improving yields.[9][10]

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3][11] Ensure solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1][8]

    • Base Selection: A strong, non-nucleophilic base is often required. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are common choices.[3][8] For Buchwald-Hartwig aminations, a strong base like NaOt-Bu is typically most effective, though weaker bases like K₃PO₄ can be used for base-sensitive substrates.[4][12]

  • Catalyst Deactivation: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, forming inactive complexes and poisoning the catalyst.[1][8][13] Using bulky ligands can sterically shield the palladium and mitigate this deactivation pathway.[8][11]

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Inactive Catalyst System Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Catalyst Deactivation Start->Cause3 Sol1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, IPr) Cause1->Sol1 Sol2 Use Stable Pre-catalyst (e.g., Pd G3/G4) Cause1->Sol2 Sol6 Increase Catalyst Loading (e.g., 2-5 mol%) Cause1->Sol6 Sol3 Increase Temperature (80-120 °C) or Use Microwave Cause2->Sol3 Sol4 Ensure Rigorous Inert Atmosphere (Degas Solvents) Cause2->Sol4 Sol5 Screen Stronger Bases (e.g., K₃PO₄, NaOtBu) Cause2->Sol5 Cause3->Sol1 Pyrimidine N-coordination Cause3->Sol4 Oxidation of Pd(0)

A workflow diagram for troubleshooting low yields.
Q2: What is the optimal palladium catalyst loading, and can I reduce it?

Answer: For challenging substrates like chloropyrimidines, initial optimizations often start with a higher catalyst loading of 1-5 mol%.[4][14] Once conditions are established, the loading can often be reduced.

  • For Difficult Couplings: It may be necessary to increase catalyst loading to as high as 5 mol% to achieve a reasonable reaction rate.[4]

  • For Efficient Systems: With a highly active catalyst system (e.g., a Buchwald palladacycle pre-catalyst and an effective ligand), it's often possible to lower the catalyst loading to 0.1-1 mol% or even lower in some cases, which is economically attractive for large-scale synthesis.[15]

  • Screening: The optimal loading is a balance between reaction efficiency and cost. It is an important parameter to screen after identifying a suitable catalyst, ligand, base, and solvent system.

Q3: I'm observing significant side reactions like protodeboronation or homocoupling. How can I minimize them?

Answer: These are common side reactions in Suzuki-Miyaura couplings and indicate an inefficient catalytic cycle or instability of the boronic acid.[1][11]

  • Protodeboronation (replacement of the -B(OH)₂ group with -H): This is often caused by excess water or protic sources in the reaction.[8][11]

    • Solution: Use anhydrous solvents. If the reaction requires some water, carefully control the amount. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can significantly reduce this side reaction.[8]

  • Homocoupling (e.g., Ar-Ar formation): This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[11]

    • Solution: Ensure a strictly oxygen-free environment through thorough degassing of all reagents and maintaining a positive pressure of inert gas.[1][11] Optimizing (often lowering) the catalyst loading can also help.[11]

Q4: How do I achieve regioselective coupling on a di-chloropyrimidine (e.g., 2,4- or 4,6-dichloropyrimidine)?

Answer: Regioselectivity is a significant challenge and is highly dependent on the catalyst system and reaction conditions.

  • General Reactivity: For dihalopyrimidines, the general order of reactivity is often C4/C6 > C2 > C5.[16] However, this can be altered.

  • Ligand Control: The choice of ligand can dramatically influence selectivity. For example, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote unconventional C4-selective coupling of 2,4-dichloropyridines, a related substrate class. In contrast, other Pd(II) precatalysts with bulky NHC ligands have been used to achieve C2-selective C-S coupling of 2,4-dichloropyrimidine.[17]

  • Ligand-Free Conditions: In some cases, ligand-free conditions can surprisingly enhance selectivity for the less reactive position.

  • Optimization is Key: Achieving high regioselectivity requires careful screening of ligands, catalysts, and reaction conditions. There is no universal solution, and the optimal system is specific to the substrate.[18]

Data Presentation: Catalyst System Performance

The efficacy of a palladium catalyst system is highly dependent on the specific reaction type, substrate, and conditions. The tables below summarize representative data for common cross-coupling reactions of chloropyrimidines.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyrimidines
ChloropyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference(s)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane10024 h71[9][19]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[9][10]
4,6-DichloropyrimidinePhenylboronic acid[Pd(IPr)(cinnamyl)Cl] (3)IPrK₂CO₃1,4-DioxaneRT24 h>95[9]
2-Chloropyrimidine4-Methoxyphenylboronic acidXPhos Pd G3 (2)XPhosK₃PO₄Toluene1004 h>90[20][21]
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Chloropyrimidines/pyridines
Chloro-heterocycleAmineCatalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference(s)
2-ChloropyridineMorpholinePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene10018 h95[4]
4-ChloropyridineAnilineBrettPhos Pd G3 (2)BrettPhosNaOt-But-AmylOH1103 h92[4]
2-ChloropyridinePrimary AminePd₂(dba)₃ (2)Josiphos (CyPFtBu) (4)K₃PO₄Toluene10024 h85[22]

Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires careful consideration of specific reaction parameters.

Experimental Protocols & Visualizations

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key reactions.

Protocol 1: Suzuki-Miyaura Coupling (Microwave Conditions)

This protocol is adapted for the coupling of a dichloropyrimidine with an arylboronic acid.[9]

Reaction Setup:

  • To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.55 mmol, 1.1 equiv), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Purge the mixture with argon for 10 minutes to degas the solution.

  • Under a positive flow of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Seal the tube and place it in the microwave reactor.

Reaction Conditions:

  • Irradiate the mixture at 100 °C for 15-30 minutes, monitoring progress by TLC or LC-MS.

Work-up and Purification:

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Setup 1. Combine Reactants (Chloropyrimidine, Boronic Acid, Base) in Microwave Vial Solvent 2. Add Degassed Solvent (e.g., Dioxane/H₂O) Setup->Solvent Catalyst 3. Add Pd Catalyst under Inert Atmosphere Solvent->Catalyst React 4. Seal and Irradiate in Microwave Reactor (100°C) Catalyst->React Workup 5. Aqueous Work-up (Dilute, Wash, Dry) React->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product

General experimental workflow for Suzuki coupling.
Protocol 2: Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of a chloro-heterocycle.[4]

Reaction Setup:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand if not using a pre-catalyst (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube equipped with a stir bar.

  • Add the chloropyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube, remove it from the glovebox (if used), and add degassed, anhydrous solvent (e.g., toluene) via syringe.

Reaction Conditions:

  • Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 90-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

Work-up and Purification:

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Catalytic Cycle Visualization

Understanding the catalytic cycle is key to troubleshooting. For chloropyrimidines, the initial oxidative addition of the C-Cl bond to the Pd(0) center is often the most difficult and rate-limiting step.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) PdII L₂Pd(II)(Ar)(Cl) Pd0->PdII Rate-Limiting for C-Cl RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Ar L₂Pd(II)(Ar)(Ar') PdII->PdII_Ar Trans Transmetalation PdII_Ar->Pd0 Product Ar-Ar' (Product) ArCl Ar-Cl (Chloropyrimidine) Boronic Ar'-B(OR)₃⁻ lab1 lab1 lab1->OxAdd lab2 lab2 lab2->Trans lab3 lab3 lab3->RedElim

The Suzuki-Miyaura cycle, highlighting the challenging oxidative addition step.

References

Preventing ester hydrolysis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. The focus is on preventing the common issue of ester hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester functional group is cleaved into a carboxylic acid and an alcohol in the presence of water. For this compound, this means the ethyl ester group is converted to a carboxylic acid, forming 2-amino-4-chloropyrimidine-5-carboxylic acid. This side reaction is a significant concern as it leads to the formation of an impurity, reducing the yield and purity of the desired product and potentially complicating downstream reactions and biological assays.

Q2: What are the primary factors that promote the hydrolysis of this ester?

A2: The primary factors that promote the hydrolysis of this compound are the presence of water, and catalysis by acids or bases. Elevated temperatures also accelerate the rate of hydrolysis. The electron-withdrawing nature of the pyrimidine ring can make the ester carbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions.

Q3: How can I minimize ester hydrolysis during my experiments?

A3: To minimize ester hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions. This includes using anhydrous solvents, drying glassware thoroughly, and running reactions under an inert atmosphere (e.g., nitrogen or argon). Controlling the pH is also critical; reactions should ideally be conducted under neutral or slightly acidic conditions. If a base is required for the reaction, using a non-aqueous, non-nucleophilic base is recommended. Lowering the reaction temperature can also significantly slow down the rate of hydrolysis.

Q4: What analytical techniques can be used to detect and quantify the hydrolysis of this compound?

A4: Several analytical techniques can be employed to monitor hydrolysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful method for separating and quantifying the parent ester from its carboxylic acid hydrolysis product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction progress by observing the disappearance of the ethyl group signals of the ester and the appearance of new signals corresponding to the carboxylic acid.

Troubleshooting Guides

Issue 1: Significant formation of 2-amino-4-chloropyrimidine-5-carboxylic acid impurity is observed in the reaction mixture.
Potential Cause Troubleshooting Step Expected Outcome
Presence of water in the reaction Ensure all glassware is oven-dried and cooled under vacuum or in a desiccator. Use commercially available anhydrous solvents or freshly distill solvents over an appropriate drying agent. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.Reduced or eliminated formation of the carboxylic acid impurity.
Use of aqueous base or acidic conditions If a base is necessary, switch to a non-aqueous, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). If acidic conditions are required, consider using a milder acid or minimizing the reaction time.The rate of base- or acid-catalyzed hydrolysis will be significantly reduced.
Elevated reaction temperature If the desired reaction can proceed at a lower temperature, reduce the reaction temperature. Monitor the reaction for a longer period to ensure completion.The rate of hydrolysis will decrease, leading to a cleaner reaction profile.
Contaminated starting materials or reagents Purify starting materials and reagents before use. Ensure the this compound starting material is of high purity and has not degraded during storage.A cleaner reaction with fewer side products.
Issue 2: Difficulty in separating the desired ester from its carboxylic acid hydrolysis product.
Potential Cause Troubleshooting Step Expected Outcome
Inadequate chromatographic separation Optimize the HPLC method. For reverse-phase HPLC, adjust the mobile phase composition (e.g., acetonitrile/water ratio) and the pH of the aqueous component. A slightly acidic mobile phase can improve the peak shape of the carboxylic acid.Baseline separation of the ester and carboxylic acid peaks, allowing for accurate quantification and purification.
Co-precipitation during workup During aqueous workup, carefully control the pH. Acidification will protonate the carboxylic acid, making it less water-soluble, while the ester remains neutral. This can sometimes be exploited for selective extraction, but care must be taken to avoid further hydrolysis.Improved separation of the two compounds between aqueous and organic phases.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Minimized Hydrolysis

This protocol describes a general method for reacting an amine nucleophile with this compound while minimizing ester hydrolysis.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile)

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add this compound (1.0 eq.).

  • Dissolve the starting material in the anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.

  • Add anhydrous DIPEA (2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HPLC-UV Method for Quantification of this compound and its Hydrolysis Product

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
15 10 90
20 10 90
21 90 10

| 25 | 90 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Prepare stock solutions of this compound and 2-amino-4-chloropyrimidine-5-carboxylic acid of known concentrations in a mixture of acetonitrile and water.

  • Create a series of calibration standards by diluting the stock solutions.

  • Dilute the reaction samples with the mobile phase to an appropriate concentration before injection.

Data Presentation

Table 1: Stability of this compound under Different pH Conditions at 25 °C (Hypothetical Data)

pHBuffer SystemHalf-life (t½) in hours% Hydrolysis after 24h
2.0HCl/KCl4837.1
5.0Acetate2509.2
7.4Phosphate12018.2
9.0Borate1579.3
12.0NaOH< 1> 99

Table 2: Effect of Temperature on Hydrolysis Rate at pH 7.4 (Hypothetical Data)

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t½) in hours
40.0015462
250.0058120
500.04515.4
800.282.5

Visualizations

Hydrolysis_Prevention_Workflow start Ester Hydrolysis Observed? anhydrous Implement Anhydrous Conditions start->anhydrous Yes success Hydrolysis Minimized start->success No ph_control Control pH (Neutral/Slightly Acidic) anhydrous->ph_control temp_control Lower Reaction Temperature ph_control->temp_control non_aqueous_base Use Non-Aqueous Base (e.g., DIPEA) temp_control->non_aqueous_base non_aqueous_base->success failure Continue Troubleshooting non_aqueous_base->failure

Caption: Troubleshooting workflow for preventing ester hydrolysis.

HPLC_Analysis_Workflow start Need to Quantify Hydrolysis prep_standards Prepare Ester and Acid Standards start->prep_standards prep_sample Prepare Reaction Sample start->prep_sample hplc_run Perform HPLC-UV Analysis prep_standards->hplc_run prep_sample->hplc_run quantify Quantify Peaks using Calibration Curve hplc_run->quantify result Determine % Hydrolysis quantify->result

Caption: Workflow for quantifying ester hydrolysis using HPLC-UV.

Stability of chloropyrimidine derivatives under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of chloropyrimidine derivatives under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable are chloropyrimidine derivatives to acidic conditions?

A1: The stability of chloropyrimidine derivatives in acidic conditions is highly dependent on the substitution pattern of the pyrimidine ring and the concentration of the acid. Generally, the chloro substituent can be susceptible to hydrolysis, leading to the formation of the corresponding pyrimidone. For instance, in the case of a mixture of 6-chloro-2,4-bis-pyrrolidinylpyrimidine and 2-chloro-4,6-bis-pyrrolidinylpyrimidine, the 2-chloro isomer undergoes highly selective acid-catalyzed hydrolysis to the pyrimidone in strong hydrochloric acid (e.g., 6 N or 12 N HCl)[1][2]. This selective hydrolysis can even be used as a purification method[1][2]. The rate of hydrolysis is influenced by the acid concentration; for example, the 2-chloro isomer hydrolyzes 350 times faster than the 6-chloro isomer in 6 N HCl and 1750 times faster in 12 N HCl[1].

Q2: What is the stability of chloropyrimidines under basic conditions?

A2: Under basic conditions, chloropyrimidines are susceptible to hydrolysis to the corresponding hydroxypyrimidines. The rate of this hydrolysis is influenced by the pH, with higher pH leading to faster degradation. For instance, 2-(Chloromethyl)pyrimidine hydrochloride is known to be susceptible to hydrolysis at neutral to alkaline pH[3]. The presence of strong bases is a key factor in nucleophilic substitution reactions where the base activates the nucleophile[4].

Q3: My chloropyrimidine derivative is decomposing during a nucleophilic substitution reaction. What are the possible causes?

A3: Decomposition during nucleophilic substitution can be attributed to several factors:

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the C-Cl bond can occur, especially if the reaction is run at elevated temperatures or with a basic catalyst. Ensure the use of anhydrous solvents and reagents[4].

  • Low Reactivity of Nucleophile: If the nucleophile is weak, harsh reaction conditions (high temperature, long reaction time) may be required, which can lead to thermal degradation of the starting material or product.

  • Side Reactions: Depending on the substrate and nucleophile, side reactions such as dimerization or reaction at other sites on the pyrimidine ring can occur[5].

  • Instability of the Product: The resulting product might be unstable under the reaction conditions. It is advisable to monitor the reaction progress and stop it once the starting material is consumed to avoid product degradation.

Q4: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a chloropyrimidine, and the reaction is not working. What should I check?

A4: The success of palladium-catalyzed cross-coupling reactions with chloropyrimidines is highly dependent on the reaction conditions due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds[4][6]. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. Electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type ligands (e.g., RuPhos, BrettPhos), are often effective in activating the C-Cl bond[4]. N-heterocyclic carbenes (NHCs) can also be employed[4].

  • Base: The base plays a critical role. Common bases include K₂CO₃, K₃PO₄, and NaOt-Bu[4]. The choice of base can significantly influence the reaction rate and yield.

  • Solvent: Ensure the use of anhydrous and deoxygenated solvents to prevent catalyst deactivation[4].

  • Temperature: Higher reaction temperatures are often required for the coupling of chloropyrimidines.

  • Regioselectivity: In di- or poly-chlorinated pyrimidines, the reactivity of the different chlorine atoms can vary. For example, in 5-bromo-2-chloropyrimidine, the C-Br bond is significantly more reactive in palladium-catalyzed couplings[6]. In 2,4-dihalopyrimidines, substitution generally favors the C4 position, although C2-selective cross-coupling can be achieved with specific bulky N-heterocyclic carbene ligands[7].

Q5: How can I assess the photostability of my chloropyrimidine derivative?

A5: Photostability testing is crucial to ensure that light exposure does not cause unacceptable degradation. A systematic approach is recommended, which includes testing the active substance and the drug product under standardized light conditions[8][9]. The recommended exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[8][10]. The study should include a dark control to separate light-induced degradation from thermal degradation[8]. Upon exposure to UV light, 2-chloropyrimidine in an anaerobic aqueous solution can form 2-hydroxypyrimidine and 2-chloro-4,2'-bipyrimidine[11].

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptom Possible Cause(s) Suggested Solution(s)
No or low conversion of starting material Insufficiently reactive nucleophile.Use a stronger nucleophile or add a base to deprotonate the nucleophile.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for decomposition.
Poor solubility of reactants.Choose a solvent in which all reactants are soluble.
Steric hindrance at the reaction site.Use a less sterically hindered nucleophile or a more reactive chloropyrimidine derivative if possible. Increase reaction time and/or temperature.
Formation of multiple products Reaction at different positions on the pyrimidine ring.The regioselectivity of nucleophilic attack is influenced by the electronic properties of the pyrimidine ring. The C4 position is generally more reactive than the C2 position towards nucleophiles[12]. Consider protecting groups if necessary.
Hydrolysis of the chloro group.Use anhydrous solvents and reagents. Dry the reaction setup thoroughly.
Over-reaction or side reactions.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired product is formed.
Decomposition of starting material or product Reaction temperature is too high.Optimize the reaction temperature. Run the reaction at the lowest temperature that gives a reasonable reaction rate.
Product is unstable to the reaction conditions.Isolate the product as soon as the reaction is complete. Consider a milder base or solvent.
Guide 2: Failed Palladium-Catalyzed Cross-Coupling Reaction
Symptom Possible Cause(s) Suggested Solution(s)
No reaction Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure proper handling to avoid exposure to air and moisture.
Inappropriate ligand.For C-Cl bond activation, use electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands[4].
Incorrect base.The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu[4].
Reaction temperature too low.Chloropyrimidines often require higher temperatures for successful coupling compared to their bromo or iodo analogs.
Low yield Catalyst deactivation.Use anhydrous and deoxygenated solvents. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
Competing reactions (e.g., hydrodehalogenation).Optimize the reaction conditions, including solvent, base, and temperature.
Poor regioselectivity Similar reactivity of multiple halogen sites.The inherent reactivity order is generally I > Br > Cl[6]. For dihalopyrimidines, the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions[13].

Data Presentation

Table 1: Qualitative Stability of Chloropyrimidines under Various Conditions

Condition Stability/Reactivity Common Products Notes
Strong Acid (e.g., 6-12 N HCl) Unstable, undergoes hydrolysis.PyrimidonesThe rate of hydrolysis is position-dependent; 2-chloro is generally more labile than 4/6-chloro[1][2].
Strong Base (e.g., NaOH) Unstable, undergoes hydrolysis.HydroxypyrimidinesRate increases with increasing pH.
Nucleophiles (e.g., amines, alkoxides) Reactive, undergoes SNAr.Substituted pyrimidinesReactivity order is generally 4-Cl > 2-Cl[12].
Palladium Catalysis Reactive in cross-coupling reactions.Arylated, alkylated, aminated pyrimidinesRequires optimized conditions (ligands, base) due to the strength of the C-Cl bond[4].
Thermal Stress Generally stable at moderate temperatures, but can decompose at elevated temperatures[3][14].Varies depending on structure and conditions.Decomposition temperature is compound-specific.
Photochemical Stress (UV light) Can be unstable.Hydroxypyrimidines, bipyrimidines[11].Photodegradation pathways can be complex.

Table 2: Relative Hydrolysis Rates of Isomeric Chloropyrimidines in HCl [1]

Isomer Acid Concentration Relative Rate of Hydrolysis (ks/ku)
2-chloro-4,6-bis-pyrrolidinylpyrimidine (s) vs. 6-chloro-2,4-bis-pyrrolidinylpyrimidine (u)6 N HCl350
2-chloro-4,6-bis-pyrrolidinylpyrimidine (s) vs. 6-chloro-2,4-bis-pyrrolidinylpyrimidine (u)12 N HCl1750

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of a Chloropyrimidine Derivative

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of a chloropyrimidine derivative.

1. Materials:

  • Chloropyrimidine derivative

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Heating apparatus (e.g., water bath, heating block)

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector (e.g., UV)

2. Procedure:

  • Acidic Hydrolysis:

    • Accurately weigh and dissolve a known amount of the chloropyrimidine derivative in a suitable solvent and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Heat the solution at 60°C for 24-48 hours[3].

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent and dilute with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Heat the solution at 60°C for 24-48 hours[3].

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat it with 3% H₂O₂ at room temperature for 24 hours[3].

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid chloropyrimidine derivative to 80°C in a controlled temperature oven for 48 hours[3].

    • At specified time points, weigh a portion of the solid, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter[8].

    • Keep a control sample in the dark at the same temperature.

    • After exposure, analyze the samples by HPLC.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage degradation of the chloropyrimidine derivative under each stress condition.

  • Identify major degradation products if possible using techniques like LC-MS.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with a Chloropyrimidine[6]

1. Materials:

  • Chloropyrimidine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 mmol)

  • Anhydrous solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

2. Procedure:

  • To a dry Schlenk flask, add the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_SNAr start Low Yield in SNAr Reaction check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No/Partial good_conversion Good Conversion check_conversion->good_conversion Complete cause_reactivity Insufficient Reactivity? low_conversion->cause_reactivity cause_solubility Poor Solubility? low_conversion->cause_solubility check_products Analyze Product Mixture good_conversion->check_products sol_reactivity Increase Temperature Use Stronger Nucleophile/Base cause_reactivity->sol_reactivity Yes sol_solubility Change Solvent cause_solubility->sol_solubility Yes multiple_products Multiple Products check_products->multiple_products decomposition Decomposition Observed check_products->decomposition cause_regio Poor Regioselectivity? multiple_products->cause_regio cause_hydrolysis Hydrolysis? multiple_products->cause_hydrolysis cause_temp Temperature Too High? decomposition->cause_temp cause_instability Product Instability? decomposition->cause_instability sol_regio Modify Substrate Use Protecting Groups cause_regio->sol_regio Yes sol_hydrolysis Use Anhydrous Conditions cause_hydrolysis->sol_hydrolysis Yes sol_temp Lower Reaction Temperature cause_temp->sol_temp Yes sol_instability Reduce Reaction Time Use Milder Conditions cause_instability->sol_instability Yes

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Troubleshooting_Pd_Coupling start Failed Pd-Catalyzed Cross-Coupling check_reaction Analyze Reaction Mixture start->check_reaction no_reaction No Reaction check_reaction->no_reaction low_yield Low Yield check_reaction->low_yield cause_catalyst Inactive Catalyst/Ligand? no_reaction->cause_catalyst cause_conditions Suboptimal Conditions? no_reaction->cause_conditions cause_deactivation Catalyst Deactivation? low_yield->cause_deactivation cause_side_reactions Side Reactions? low_yield->cause_side_reactions sol_catalyst Use Fresh Catalyst/Ligand Choose Appropriate Ligand (Bulky, Electron-Rich) cause_catalyst->sol_catalyst Yes sol_conditions Increase Temperature Screen Different Bases/Solvents cause_conditions->sol_conditions Yes sol_deactivation Use Anhydrous/Deoxygenated Solvents Ensure Inert Atmosphere cause_deactivation->sol_deactivation Yes sol_side_reactions Optimize Reaction Conditions (Concentration, Temperature) cause_side_reactions->sol_side_reactions Yes

Caption: Troubleshooting workflow for failed Pd-catalyzed cross-coupling.

References

Technical Support Center: Effective Recrystallization Methods for Purifying Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrimidine compounds via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of pyrimidine compounds in a question-and-answer format.

Issue 1: No Crystals Form After Cooling

  • Question: I have cooled my solution, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can arise from several factors.[1][2] The primary reasons are that the solution is not supersaturated or that crystal nucleation has been inhibited. Here are several solutions to induce crystallization:

    • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the pyrimidine compound. Allow the concentrated solution to cool slowly again.[1][2]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus (the surface of the solution). The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1]

      • Seeding: If you have a pure crystal of your compound, add a single "seed crystal" to the solution. This will act as a template for other molecules to crystallize upon.

    • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent in which the compound is less soluble when cold.[1][2]

Issue 2: "Oiling Out" - An Oil Forms Instead of Crystals

  • Question: My compound is separating from the solution as an oil, not as solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the pyrimidine compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or if the solution is cooled too rapidly.[1] Here are the steps to resolve this:

    • Re-dissolve and Dilute: Reheat the solution to dissolve the oil back into the solvent. Add a small amount of additional hot solvent to slightly decrease the concentration.[1]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which should allow the molecules to arrange themselves into a crystal lattice rather than separating as an oil.

    • Change Solvents: The boiling point of your solvent may be too high, or your compound is simply too soluble. Select a solvent with a lower boiling point or one in which your compound has lower solubility at room temperature.[1] For aminopyrimidine derivatives, polar protic solvents are often a good starting point.[1]

Issue 3: The Resulting Crystals are Very Fine or Needle-Like

  • Question: I managed to get crystals, but they are very fine, almost like a powder, or long, thin needles. How can I obtain larger, more well-defined crystals?

  • Answer: The formation of very small or needle-like crystals is typically a result of rapid crystallization. To obtain larger crystals, the rate of crystal growth needs to be slowed down.

    • Slower Cooling: Avoid cooling the solution too quickly. Let the flask cool to room temperature on the benchtop, perhaps insulated with a cloth or paper towels, before moving it to an ice bath.[1]

    • Minimize Agitation: Do not disturb or agitate the solution as it cools. Movement can induce the formation of many small crystal nuclei, leading to smaller crystals.[1]

Issue 4: The Purified Crystals are Colored

  • Question: After recrystallization, my pyrimidine compound is still colored. How can I remove the colored impurities?

  • Answer: If colored impurities are co-crystallizing with your product, an additional step is needed.

    • Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be careful not to add too much, as it can also adsorb your product.

    • Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

  • Q1: How do I select the best solvent for recrystallizing my pyrimidine compound?

    • A1: The ideal solvent is one in which your pyrimidine compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[1][2] A good starting point for many pyrimidine derivatives includes polar protic solvents like ethanol, methanol, or water, as well as ethyl acetate.[1] It is always recommended to perform small-scale solubility tests with a few different solvents to find the optimal one for your specific compound.

  • Q2: What is a two-solvent recrystallization and when should I use it?

    • A2: A two-solvent recrystallization is used when a single solvent is not ideal. This method involves a "good" solvent in which your compound is very soluble, and a "poor" or "anti-solvent" in which your compound is insoluble. The two solvents must be miscible with each other. You dissolve your compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A mixture of ethanol and water is a common and effective two-solvent system for aminopyrimidine derivatives.[1]

  • Q3: My recrystallization resulted in a very low yield. What are the common causes?

    • A3: A low yield can be due to several factors:

      • Using too much solvent, which keeps a significant amount of your compound dissolved in the mother liquor.[1]

      • Premature crystallization during hot filtration, resulting in product loss on the filter paper.

      • Washing the collected crystals with too much cold solvent, or with a solvent that is not cold enough.

  • Q4: My pyrimidine compound won't dissolve in the hot solvent. What should I do?

    • A4: If your compound is not dissolving, you can try adding more of the solvent in small portions. If it remains insoluble even with a large amount of hot solvent, you will need to select a different solvent in which your compound has higher solubility at elevated temperatures.[1]

Data Presentation

Table 1: Solubility of Representative Pyrimidine Compounds in Various Solvents

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
UracilWater25~0.3
UracilWaterHotReadily Soluble
5-FluorouracilWater25~1.2
5-FluorouracilEthanol25Slightly Soluble
5-FluorouracilMethanol/WaterRoom TemperatureSoluble
CytosineWater25~0.77
CytosineWater55Soluble
CytosineEthanolRoom TemperatureSlightly Soluble

Note: "Readily Soluble" and "Slightly Soluble" are qualitative descriptions from literature when specific quantitative data is not available. Solubility can be significantly affected by the specific derivative and the presence of impurities.

Experimental Protocols

Detailed Methodology for Recrystallization of 5-Fluorouracil using a Two-Solvent System (DMF and Water)

This protocol is adapted from a method for refining 5-fluorouracil.[3]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude 5-fluorouracil. For every 5 grams of crude material, add a solvent mixture of 25 mL of N,N-Dimethylformamide (DMF) and 20 mL of water.[3]

  • Heating: Gently heat the mixture with stirring on a hot plate to a temperature between 95°C and 105°C until all the solid has completely dissolved.[3]

  • Cooling and Crystallization: Remove the flask from the heat and stop stirring. Allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to cool further to between 5°C and 15°C to maximize crystal formation. Let it stand for at least 12 hours.[3]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold water to remove any soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. For higher purity, this recrystallization process can be repeated.[3]

Mandatory Visualization

TroubleshootingRecrystallization start Start Recrystallization cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out? crystals_form->oil_out Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation increase_concentration Increase Concentration (Evaporate Solvent) no_crystals->increase_concentration re_cool1 Re-cool induce_nucleation->re_cool1 increase_concentration->re_cool1 re_cool1->crystals_form oiling_out_yes Oiling Out oil_out->oiling_out_yes Yes collect_crystals Collect Crystals oil_out->collect_crystals No reheat_dilute Reheat and Add More Solvent oiling_out_yes->reheat_dilute slow_cool Cool Slowly reheat_dilute->slow_cool re_cool2 Re-cool slow_cool->re_cool2 re_cool2->crystals_form

A troubleshooting workflow for common pyrimidine recrystallization issues.

SolventSelection start Start: Crude Pyrimidine Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test good_solvent High Solubility Hot, Low Solubility Cold? solubility_test->good_solvent single_solvent Use Single-Solvent Recrystallization good_solvent->single_solvent Yes two_solvent Consider Two-Solvent Recrystallization good_solvent->two_solvent No find_good_solvent Find 'Good' Solvent (High Solubility) two_solvent->find_good_solvent find_poor_solvent Find Miscible 'Poor' Solvent (Low Solubility) find_good_solvent->find_poor_solvent

References

Removing unreacted starting materials from pyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for removing unreacted starting materials and byproducts from pyrimidine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrimidine derivatives after synthesis?

A1: The primary purification techniques for pyrimidine compounds include flash column chromatography, preparative High-Performance Liquid Chromatography (Prep-HPLC), recrystallization, and liquid-liquid extraction.[1][2] The choice of method depends on the physicochemical properties of the target pyrimidine (e.g., polarity, crystallinity) and the nature of the impurities.[2]

Q2: My crude product contains unreacted starting materials with polarities very similar to my desired pyrimidine. How can I achieve separation using column chromatography?

A2: When the polarities of your product and starting materials are similar, separation by standard flash chromatography can be challenging.[2] Here are several strategies to improve resolution:

  • Optimize the Solvent System: Experiment with different solvent systems using Thin-Layer Chromatography (TLC).[1][2] Try mixtures of solvents with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[1]

  • Change the Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina.[2]

  • Employ Preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution and is a suitable option for obtaining highly pure compounds.[1]

Q3: When is recrystallization a better choice than chromatography for purification?

A3: Recrystallization is a cost-effective and often highly effective method for purifying solid pyrimidine compounds.[1] It is generally preferred over chromatography when:

  • The desired product is a stable, crystalline solid.

  • A suitable solvent can be found that dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[3]

  • Large quantities of material need to be purified, as chromatography can be less practical on a large scale.

Q4: My pyrimidine compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates as a liquid instead of solid crystals.[3] This can be caused by high impurity levels or the solution being too concentrated at a temperature above the compound's melting point.[3] To resolve this:

  • Re-heat the solution to dissolve the oil, then add more solvent to dilute the mixture before attempting to cool it again.

  • Cool the solution very slowly to encourage crystal nucleation.

  • Consider pre-purification by another method, like flash chromatography, to remove impurities that may be inhibiting crystallization.[3]

  • Use an anti-solvent vapor diffusion technique , which is effective for compounds soluble only in high-boiling point solvents.[4]

Q5: How can I remove acidic or basic impurities from my reaction mixture?

A5: Liquid-liquid extraction is a powerful technique for removing acidic or basic impurities. Before chromatographic purification, a proper aqueous work-up is essential.[2]

  • To remove acidic impurities: Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.

  • To remove basic impurities: Wash the organic layer with an acidic aqueous solution, like dilute hydrochloric acid. Ensure your target pyrimidine derivative is stable under these pH conditions and does not partition into the aqueous layer.

Q6: What are scavenger resins and how can they be used in pyrimidine purification?

A6: Scavenger resins are polymers with functional groups designed to react with and bind specific types of molecules, such as excess reagents or byproducts.[5] They are particularly useful in solution-phase combinatorial chemistry to simplify purification.[5] For example, a resin with a bound amine could be used to "scavenge" unreacted acid chlorides, or a resin with bound isocyanate could remove excess primary or secondary amines. The resin-bound impurities are then simply removed by filtration.

Troubleshooting Guide

Unsuccessful removal of starting materials can significantly impact yield and purity. This guide provides a systematic approach to troubleshooting common purification challenges.

Problem 1: Significant Amount of Unreacted Starting Material(s) After Initial Purification

If TLC or HPLC analysis shows a high concentration of starting materials post-purification, consider the following workflow.

G cluster_0 cluster_1 Route A: Significant Polarity Difference cluster_2 Route B: Minimal Polarity Difference start Impure Product: High Starting Material Content check_polarity Assess Polarity Difference (TLC/HPLC) start->check_polarity large_delta Polarity Difference is Significant check_polarity->large_delta  Compare Rf/RT small_delta Polarity Difference is Minimal check_polarity->small_delta extraction Perform Liquid-Liquid Extraction (if applicable for acidic/basic SM) large_delta->extraction change_phase Change Stationary Phase (e.g., Alumina, C18) small_delta->change_phase scavenger Consider Scavenger Resin (if SM is reactive) small_delta->scavenger flash_chrom Optimize Flash Chromatography (adjust gradient) extraction->flash_chrom end_a Pure Product flash_chrom->end_a prep_hplc Use Preparative HPLC for high resolution change_phase->prep_hplc end_b Pure Product prep_hplc->end_b scavenger->end_b

Caption: Troubleshooting workflow for removing excess starting materials.
Problem 2: Product is Unstable on Silica Gel

Some pyrimidine derivatives can degrade on acidic silica gel.

  • Symptom: Streaking on TLC plates, low recovery from column chromatography, and the appearance of new, lower Rf spots.

  • Solution 1: Deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent system. This neutralizes the acidic sites on the silica surface.

  • Solution 2: Switch to a neutral stationary phase like neutral alumina.[2]

  • Solution 3: Avoid chromatography altogether and purify the compound using recrystallization or extraction if possible.[2]

Data on Purification Methods

Quantitative data for specific purification steps are often not detailed in literature, as yields typically refer to the overall synthesis.[1] However, the following table summarizes available data for context.

Purification Method Compound Type Stationary Phase Eluent System Purity (%) Yield (%) Reference
Flash ChromatographyN,N'-bis-benzenesulfonamide derivativeSilica GelChloroform/Acetone97.03Not Specified[1]
Flash ChromatographyBosentan IntermediateSilica GelNot SpecifiedNot Specified45[1]
Flash ChromatographyPyrimidine-based Kinase InhibitorsSilica Gel 60Not SpecifiedNot Specified26-85 (synthesis)[1]

Key Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol outlines a standard procedure for purifying pyrimidine compounds using flash chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation and an Rf value of 0.2-0.4 for the target compound.[1] Common systems include hexane/ethyl acetate and dichloromethane/methanol.[1]

  • Column Packing: Prepare a column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful wetting.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often improves resolution.

  • Elution: Begin elution with the determined solvent system, gradually increasing polarity if a gradient is required.

  • Fraction Collection: Collect eluate in fractions.[1]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrimidine.[1]

G TLC 1. Select Solvent System via TLC Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample (Dry or Wet) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Product Purified Pyrimidine Combine->Product

Caption: Experimental workflow for flash column chromatography.
Protocol 2: General Recrystallization by Cooling

This method is suitable for solid pyrimidine products.

  • Solvent Selection: Experimentally find a solvent that dissolves the crude product at high temperature but has low solubility at room temperature or below.[4]

  • Dissolution: Place the impure pyrimidine in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[1]

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature, undisturbed, to promote the growth of large crystals.[1][4]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

G cluster_0 Dissolution & Preparation cluster_1 Crystallization cluster_2 Isolation Dissolve Dissolve Crude Solid in Minimal Hot Solvent HotFilter Hot Filtration (Optional) Dissolve->HotFilter SlowCool Slowly Cool Solution to Room Temperature HotFilter->SlowCool IceBath Cool Further in Ice Bath SlowCool->IceBath VacFilter Collect Crystals via Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Product Pure Crystalline Product Dry->Product

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Alternative Solvent Selection for Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine synthesis. The focus is on selecting alternative solvents to improve reaction outcomes, addressing common issues such as low yields, poor solubility, and side product formation.

Troubleshooting Guides

Issue: Low reaction yield in pyrimidine synthesis.

Question: My pyrimidine synthesis is resulting in a low yield. What solvent-related factors should I consider to improve it?

Answer: Low yields in pyrimidine synthesis can often be attributed to suboptimal solvent choice. Here are several strategies involving alternative solvents to enhance your reaction's efficiency:

  • Consider Solvent-Free Conditions: For certain reactions, eliminating the solvent altogether can lead to higher yields and easier product isolation.[1][2] Mechanochemical methods, such as ball milling, have proven highly efficient for the synthesis of various pyrimidine derivatives and can be scaled up to a multigram scale.[1][2] This approach is also environmentally friendly.[1][2][3][4][5]

  • Explore Green Solvents:

    • Water: For many reactions, water can be an excellent and environmentally benign solvent, sometimes leading to higher reaction rates compared to organic solvents.[6][7][8] It is particularly effective for certain multicomponent reactions.[6][9]

    • Deep Eutectic Solvents (DESs): DESs are mixtures of compounds that have a lower melting point than the individual components.[10] They can act as both the solvent and a catalyst, often resulting in high product yields and short reaction times.[11][12] A key advantage is their recyclability.[11][12]

    • Ionic Liquids (ILs): These salts are liquid at low temperatures and offer a unique reaction environment due to their high polarity and negligible vapor pressure.[13][14] They can enhance reaction rates and selectivity.[14]

  • Optimize Solvent Polarity: The polarity of the solvent can significantly influence the reaction.

    • For Nucleophilic Aromatic Substitution (SNAr) reactions, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred to stabilize the Meisenheimer complex intermediate.[15]

    • In contrast, for some reactions, switching to a non-protic solvent like toluene can minimize side reactions such as solvolysis.[15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with a suitable solvent can dramatically reduce reaction times and improve yields.[16]

Issue: Significant side product formation.

Question: I am observing a significant amount of side products in my pyrimidine reaction. How can I minimize these impurities by changing the solvent?

Answer: Side product formation is a common challenge that can often be mitigated by judicious solvent selection.

  • Minimize Solvolysis: If you are observing side products resulting from the reaction with the solvent (e.g., hydroxypyrimidines or alkoxypyrimidines), ensure all reagents and solvents are anhydrous.[15] Switching from a protic solvent (like an alcohol) to a non-protic solvent such as DMF, DMSO, or toluene can prevent this.[15]

  • Control Reaction Pathways: In multicomponent reactions like the Biginelli reaction, the solvent can influence the reaction pathway. For instance, the formation of Hantzsch-type dihydropyridine byproducts can sometimes be suppressed by optimizing the solvent and temperature.[17][18] While ethanol is common, exploring other solvents or solvent-free conditions may improve selectivity.[17][19]

  • Influence of Solvent on Intermediates: The solvent can affect the stability of reaction intermediates. For example, polar aprotic solvents can suppress the formation of certain twisted intermediates in the electronic relaxation of pyrimidine nucleobases.[20]

Issue: Poor solubility of reactants.

Question: My starting materials have poor solubility in the current solvent system, leading to a sluggish or incomplete reaction. What are my options?

Answer: Poor solubility is a frequent hurdle. Here are some alternative solvent strategies to address this:

  • Utilize Deep Eutectic Solvents (DESs): DESs can be excellent solvents for a wide range of organic compounds, including those with poor solubility in common organic solvents.[21] Their tunable nature allows for the design of a solvent system that can effectively dissolve your specific reactants.[10]

  • Employ Ionic Liquids (ILs): Ionic liquids are known for their ability to dissolve a wide variety of organic and inorganic compounds.[14] Pyridinium-based ionic liquids, for example, can be designed to have specific solvent properties.[14]

  • Consider Water for Specific Cases: While counterintuitive for many organic reactions, water's high polarity can be advantageous for dissolving certain polar starting materials.[6][22]

  • Solvent Mixtures: A mixture of solvents can sometimes provide the desired solubility characteristics that a single solvent cannot. Experimenting with co-solvents may be beneficial.

Frequently Asked Questions (FAQs)

What are "green solvents" and why should I consider them for pyrimidine synthesis?

Green solvents are environmentally friendly alternatives to traditional volatile organic compounds (VOCs).[6] They are characterized by low toxicity, non-flammability, and often come from renewable resources.[4][6] For pyrimidine synthesis, you should consider them to:

  • Reduce Environmental Impact: Minimize pollution and waste.[3][4]

  • Improve Safety: Lower risks associated with hazardous and flammable solvents.

  • Enhance Reaction Performance: In many cases, green solvents like water, DESs, and ILs can lead to higher yields, faster reactions, and easier product purification.[4][6][11][12]

What is mechanochemical synthesis and when is it a good alternative?

Mechanochemical synthesis involves using mechanical energy, typically through ball milling, to drive a chemical reaction in the absence of a solvent.[1][2] It is a good alternative when:

  • You want to avoid the use of solvents entirely.[1][2]

  • Your reactants are solids.

  • You are looking for a more environmentally friendly and efficient synthetic method.[1][2]

  • You need a scalable process.[1][2]

How do Deep Eutectic Solvents (DESs) work in pyrimidine synthesis?

Deep eutectic solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a liquid with a significantly lower melting point than the individual components.[10] In pyrimidine synthesis, they can function as:

  • A Reaction Medium: Dissolving the reactants to facilitate the reaction.[23]

  • A Catalyst: The acidic or basic nature of the DES components can catalyze the reaction.[12] This dual role often leads to efficient, one-pot syntheses with high yields.[11][23]

Can water be used as a solvent for pyrimidine reactions?

Yes, water can be a highly effective solvent for certain pyrimidine syntheses, particularly for multicomponent reactions.[6][9] Its high polarity can stabilize polar transition states, and in some cases, lead to higher reaction rates than in organic solvents.[7][8] It is also an inexpensive, non-toxic, and non-flammable solvent.[6]

Data Presentation

Table 1: Comparison of Solvents for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Glyoxylic acid:L-proline (DES)Neat801098[11]
Choline chloride:Urea (DES)Neat803092[11]
GlycerolNeat806085[11]
EthanolNeat8012070[11]
WaterNeat8012065[11]

Table 2: Effect of Different Deep Eutectic Solvents on the Biginelli Reaction Yield

DES Composition (Molar Ratio)Temperature (°C)Time (min)Yield (%)Reference
Choline chloride/PTSA (1:2)704098[12]
Choline chloride/Urea (1:2)7012078[12]
Choline chloride/Glycerol (1:2)7012065[12]
Choline chloride/EG (1:2)7012056[12]

PTSA: p-toluenesulfonic acid, EG: Ethylene glycol

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives using a Deep Eutectic Solvent

This protocol is adapted from the synthesis using glyoxylic acid:L-proline DES.[11]

Materials:

  • Aryl aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Barbituric acid or Thiobarbituric acid (1 mmol)

  • Glyoxylic acid:L-proline (1:1) Deep Eutectic Solvent (as catalyst and solvent)

Procedure:

  • Prepare the deep eutectic solvent by gently heating a 1:1 molar mixture of glyoxylic acid and L-proline until a homogeneous liquid is formed.

  • In a round-bottom flask, add the aryl aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid/thiobarbituric acid (1 mmol) to the prepared DES.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 10-15 minutes), cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the solid product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-d]pyrimidine derivative.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) Amination of a Dichloropyrimidine

This protocol provides a general framework for SNAr reactions.[15]

Materials:

  • Dichloropyrimidine (1.0 mmol)

  • Amine (1.5 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Polar aprotic solvent (e.g., DMF, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the dichloropyrimidine (1.0 mmol) in the polar aprotic solvent (e.g., DMF, 5 mL).

  • Add the amine (1.5 mmol) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the aminated pyrimidine product.

Visualizations

Solvent_Selection_Workflow start Reaction Issue Identified (e.g., Low Yield, Side Products, Poor Solubility) q1 Is the reaction a multicomponent reaction? start->q1 q2 Are solvolysis side products observed? q1->q2 No solvent_free Consider Solvent-Free Methods (e.g., Mechanochemistry) q1->solvent_free Yes green_solvents Explore Green Solvents (Water, DESs, ILs) q1->green_solvents Yes q3 Are reactants poorly soluble? q2->q3 No non_protic Switch to Anhydrous Non-Protic Solvent (e.g., Toluene, DMF, DMSO) q2->non_protic Yes des_ils Utilize DESs or Ionic Liquids q3->des_ils Yes optimize Optimize Reaction Conditions (Temperature, Time, Catalyst) q3->optimize No solvent_free->optimize green_solvents->optimize non_protic->optimize des_ils->optimize

Caption: Troubleshooting workflow for solvent selection in pyrimidine synthesis.

Green_Solvent_Options cluster_green Green Solvent Alternatives cluster_benefits Key Benefits Water Water Benefit1 Improved Yield & Rate Water->Benefit1 Benefit4 Environmentally Benign Water->Benefit4 DES Deep Eutectic Solvents (DESs) DES->Benefit1 Benefit3 Enhanced Solubility DES->Benefit3 Benefit5 Recyclability DES->Benefit5 ILs Ionic Liquids (ILs) ILs->Benefit1 ILs->Benefit3 Solvent_Free Solvent-Free (Mechanochemistry) Solvent_Free->Benefit1 Benefit2 Reduced Side Products Solvent_Free->Benefit2 Solvent_Free->Benefit4

Caption: Overview of green solvent alternatives and their benefits.

References

Technical Support Center: Mastering Exothermic Reactions in Large-Scale Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively control exothermic reactions during the large-scale synthesis of aminopyrimidines.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing actionable solutions to maintain control over your reactions.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is rising much faster than anticipated, and the cooling system is struggling to keep up. What should I do?

A: A rapid, uncontrolled temperature increase is a critical sign of a potential thermal runaway. Immediate and calm action is required to prevent equipment failure and ensure personnel safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reactants, especially the amine or any activating reagents.

  • Enhance Cooling: Maximize the cooling capacity of the reactor. This may involve increasing the coolant flow rate or switching to a colder cooling medium if available.

  • Emergency Quenching: If the temperature continues to rise despite maximum cooling, initiate an emergency quenching procedure. This typically involves the rapid addition of a predetermined, cold, and inert solvent to dilute the reaction mixture and absorb heat, thus slowing the reaction rate.

  • Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the situation. If the temperature cannot be controlled, follow your facility's established emergency shutdown and evacuation procedures.[1]

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: Thoroughly review all reaction parameters, including reagent concentrations, addition rates, and catalyst loading. Discrepancies are a common cause of unexpected exotherms.

  • Conduct Calorimetry Studies: Perform heat flow calorimetry on a smaller scale to accurately determine the reaction's heat of reaction (ΔHrxn), heat capacity (Cp), and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the larger scale.

Issue 2: Localized Hotspots and Poor Heat Transfer

Q: I suspect localized hotspots are forming within the reactor, leading to inconsistent product quality and potential side reactions. How can I address this?

A: Localized hotspots are often a result of poor mixing and can lead to the formation of impurities.

Recommended Solutions:

  • Optimize Agitation: Ensure the stirrer design and speed are adequate for the viscosity and volume of the reaction mixture. Inadequate mixing can lead to uneven distribution of reactants and localized temperature spikes.

  • Evaluate Reactor Design: For highly exothermic reactions, consider using a reactor with a higher surface area-to-volume ratio or internal cooling coils to improve heat removal efficiency.

  • Controlled Reagent Addition: Introduce the limiting reagent subsurface to promote rapid dispersion and prevent localized concentration buildup.

Issue 3: Inconsistent Yields and Impurity Formation

Q: My large-scale reactions are giving inconsistent yields and a higher impurity profile compared to my lab-scale experiments. What could be the cause?

A: Inconsistent yields and increased impurities on a larger scale are often linked to challenges in maintaining uniform reaction conditions.

Troubleshooting Steps:

  • Verify Raw Material Quality: Ensure the purity and consistency of starting materials, as impurities can sometimes catalyze side reactions.

  • Strictly Control Temperature: Even minor temperature deviations can significantly impact reaction kinetics and selectivity. Implement a robust temperature control system with calibrated probes.

  • Analyze Impurity Profile: Identify the impurities to understand the side reactions occurring. This can provide clues about the reaction conditions that need to be optimized (e.g., temperature, stoichiometry, reaction time).

  • Consider a Different Reaction Medium: The choice of solvent can influence heat transfer and reaction kinetics. A higher-boiling-point solvent might offer a wider operating temperature window and better heat dissipation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in a typical aminopyrimidine synthesis?

A1: The primary exothermic event in many aminopyrimidine syntheses is the nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces a leaving group (such as a halogen) on the pyrimidine ring. The reaction of chloropyrimidines with amines is a commonly used and important reaction in pyrimidine chemistry. The activation of the pyrimidine ring by electron-withdrawing groups can increase the reaction rate and, consequently, the rate of heat generation.[2]

Q2: How can I estimate the potential thermal hazard of my aminopyrimidine reaction before scaling up?

A2: Reaction calorimetry is the most reliable method to quantify the thermal hazard. Techniques like Differential Scanning Calorimetry (DSC) and Heat Flow Calorimetry (HFC) can provide crucial data. HFC, for instance, can determine the heat of reaction, adiabatic temperature rise, and the rate of heat evolution under process conditions.[3] For example, in a study of the sulfonation of an aromatic amine, a reaction analogous to some amination precursors, the heat of reaction was determined to be 144.2 kJ/kg, with an adiabatic temperature rise of 104°C.[3] This type of data is essential for a thorough risk assessment.

Q3: What are the key parameters to include in a large-scale aminopyrimidine synthesis protocol to ensure thermal safety?

A3: A robust protocol should include:

  • Maximum and minimum operating temperatures.

  • Controlled addition rates for all reagents.

  • Agitation speed and monitoring.

  • Emergency shutdown procedures, including quenching protocols.[1]

  • Defined action plans for temperature deviations.

Q4: Can the choice of base influence the exothermicity of the reaction?

A4: Yes, the choice of base can be critical. Stronger, non-nucleophilic bases are often used to deprotonate the amine, but their reaction with the substrate or solvent can also contribute to the overall heat generation. Weaker bases may require higher reaction temperatures, which also needs to be factored into the heat management strategy.

Data Presentation

The following table provides illustrative quantitative data for a generic exothermic aromatic substitution reaction, which can be analogous to aminopyrimidine synthesis. This data is essential for process safety calculations and risk assessment.

ParameterValueUnitSignificance
Heat of Reaction (ΔHrxn)-150kJ/molTotal heat released per mole of reactant. Crucial for calculating cooling requirements.
Specific Heat Capacity (Cp)1.5kJ/(kg·K)The amount of heat required to raise the temperature of the reaction mass. Used to calculate the adiabatic temperature rise.
Heat Transfer Coefficient (U)300W/(m²·K)Efficiency of heat transfer from the reactor to the cooling jacket. Varies with reactor scale and design.
Adiabatic Temperature Rise (ΔTad)100°CThe theoretical temperature increase if no heat is removed. A key indicator of thermal runaway potential.
Maximum Temperature of Synthesis Reaction (MTSR)180°CThe highest temperature the reaction mixture could reach in the event of a cooling failure. This should be below the decomposition temperature of all components.

Note: The values in this table are for illustrative purposes and should be determined experimentally for each specific reaction.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of a Generic Aminopyrimidine via SNAr

This protocol describes a general procedure for the reaction of a dichloropyrimidine with an amine. Caution: This reaction is exothermic and requires careful monitoring and control.

  • Reactor Preparation:

    • Ensure a clean and dry glass-lined or stainless steel reactor equipped with a temperature probe, a condenser, a nitrogen inlet, and a controllable addition funnel.

    • The reactor should be connected to a cooling system capable of maintaining the desired reaction temperature.

  • Reagent Charging:

    • Charge the reactor with the dichloropyrimidine (1.0 equivalent) and a suitable anhydrous solvent (e.g., N,N-Dimethylformamide or Toluene).

    • Begin agitation and ensure the mixture is homogeneous.

    • In a separate vessel, prepare a solution of the amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in the same solvent.

  • Reaction Execution:

    • Cool the reactor contents to the desired initial temperature (e.g., 10-15 °C).

    • Slowly add the amine/base solution to the reactor via the addition funnel over a period of 2-4 hours. Crucially, monitor the internal temperature throughout the addition. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).

    • After the addition is complete, allow the reaction to slowly warm to a higher temperature (e.g., 40-50 °C) and stir for an additional 2-6 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC or TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting Workflow for Exothermic Events

The following diagram illustrates a logical workflow for troubleshooting an unexpected exothermic event during a large-scale chemical reaction.

Exotherm_Troubleshooting Troubleshooting Workflow for Exothermic Events start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop All Reagent Feeds start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing stabilized Reaction Stabilized Continue Monitoring temp_decreasing->stabilized Yes prepare_quench Prepare for Emergency Quench temp_decreasing->prepare_quench No investigate Post-Incident Investigation: - Review Parameters - Analyze Batch Records - Perform Calorimetry stabilized->investigate quench Initiate Emergency Quench Procedure prepare_quench->quench shutdown Follow Emergency Shutdown & Evacuation Procedures quench->shutdown

Caption: A decision-making flowchart for responding to a thermal runaway event.

Logical Relationship of Factors Influencing Reaction Exotherm

This diagram illustrates the key factors that influence the exothermic behavior of an aminopyrimidine synthesis and their interdependencies.

Exotherm_Factors Factors Influencing Reaction Exotherm reaction_exotherm Overall Reaction Exotherm reagent_properties Reactant Properties reagent_properties->reaction_exotherm pyrimidine_substrate Pyrimidine Substrate (e.g., leaving group, electron-withdrawing groups) reagent_properties->pyrimidine_substrate amine_nucleophile Amine Nucleophilicity & Steric Hindrance reagent_properties->amine_nucleophile process_parameters Process Parameters process_parameters->reaction_exotherm addition_rate Reagent Addition Rate process_parameters->addition_rate temperature Reaction Temperature process_parameters->temperature concentration Concentration process_parameters->concentration mixing Agitation/Mixing Efficiency process_parameters->mixing equipment_design Equipment Design & Scale equipment_design->reaction_exotherm reactor_volume Reactor Volume equipment_design->reactor_volume heat_transfer_area Heat Transfer Area (Surface Area to Volume Ratio) equipment_design->heat_transfer_area cooling_capacity Cooling System Capacity equipment_design->cooling_capacity

References

Technical Support Center: Understanding and Preventing Dechlorination Side Reactions in Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dechlorination side reactions in pyrimidine chemistry.

Frequently Asked questions (FAQs)

Q1: What is dechlorination and why is it a problem in pyrimidine chemistry?

A1: Dechlorination is an undesired side reaction where a chlorine atom on the pyrimidine ring is replaced by a hydrogen atom. This process, also known as hydrodehalogenation, leads to the formation of a dechlorinated byproduct, which reduces the yield of the desired product and complicates purification.[1]

Q2: What are the primary causes of dechlorination in palladium-catalyzed cross-coupling reactions?

A2: Dechlorination in palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, is often promoted by several factors:

  • Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dechlorination pathway can become more prominent.[1]

  • Catalyst Activity: Highly active palladium catalysts can sometimes favor dechlorination, especially with electron-rich pyrimidines.[1]

  • Presence of Hydride Sources: Solvents like alcohols or DMF, amine bases, and even trace amounts of water can act as hydride donors, leading to the replacement of chlorine with hydrogen.[1]

  • Ligand Choice: The properties of the phosphine ligand used can significantly influence the likelihood of dechlorination.[1]

  • Base Selection: The type and strength of the base can affect the reaction pathway, with some bases promoting the side reaction.[1][2]

  • Temperature: Higher reaction temperatures can accelerate the rate of dechlorination.[1][3]

Q3: How can I detect dechlorination in my reaction mixture?

A3: Dechlorination can be identified by analyzing the crude reaction mixture using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dechlorinated byproduct will have a different Rf value compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used to identify and quantify the dechlorinated product by its mass.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show a new signal in the aromatic region corresponding to the proton that has replaced the chlorine atom.

Troubleshooting Guides

Issue 1: Significant Formation of Dechlorinated Byproduct in Suzuki-Miyaura Coupling

This is a common issue, particularly when working with electron-deficient pyrimidine rings. Here’s a step-by-step guide to troubleshoot and minimize this side reaction.

Troubleshooting Workflow for Dechlorination in Suzuki Coupling

G start Dechlorination Observed in Suzuki Coupling ligand 1. Evaluate Ligand: Is it a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? start->ligand base 2. Assess Base: Is a strong inorganic base being used (e.g., K3PO4, Cs2CO3)? ligand->base No ligand->base Yes c1 Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand->c1 No solvent 3. Check Solvent: Is an aprotic, non-polar solvent being used (e.g., Toluene, Dioxane)? base->solvent No base->solvent Yes c2 Action: Switch to a stronger inorganic base (K3PO4, Cs2CO3) instead of weaker or amine bases. base->c2 No temp 4. Review Temperature: Is the reaction run at the lowest effective temperature? solvent->temp No solvent->temp Yes c3 Action: Change to a non-polar, aprotic solvent like toluene or dioxane. solvent->c3 No end Reduced Dechlorination temp->end Yes c4 Action: Lower the reaction temperature, even if it requires longer reaction times. temp->c4 No c1->base c2->solvent c3->temp c4->end

Caption: Troubleshooting workflow for addressing dechlorination in Suzuki coupling.

Data on Reaction Parameter Effects in Suzuki Coupling

ParameterConditionObservation on DechlorinationRecommendation
Ligand Standard phosphine ligands (e.g., PPh₃)Can lead to higher levels of dechlorination.Use bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos to promote the desired coupling.[1][2]
Base Weak bases (e.g., Na₂CO₃) or amine basesMay not be effective in promoting the desired reaction, leading to more side products.Screen stronger, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][3]
Solvent Protic solvents (e.g., alcohols) or DMFCan act as hydride sources, increasing dechlorination.[1][3]Use aprotic, non-polar solvents like toluene or 1,4-dioxane.[3][4][5]
Temperature High temperatures (>100 °C)Can accelerate the rate of dechlorination.[1][3]Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).[4]

Optimized Experimental Protocol for Suzuki Coupling of 2-Chloropyrimidine

This protocol is designed to minimize dechlorination.

  • Reagents and Materials:

    • 2-Chloropyrimidine (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 mmol)

    • Anhydrous, degassed toluene (5 mL)

    • Anhydrous, degassed water (0.5 mL)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add the 2-chloropyrimidine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[4][5]

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Significant Hydrodehalogenation in Buchwald-Hartwig Amination

Hydrodehalogenation is a common side reaction in the Buchwald-Hartwig amination of chloropyrimidines, where the starting material is reduced instead of aminated.[2]

Decision Tree for Minimizing Dechlorination in Buchwald-Hartwig Amination

G start High Dechlorination in Buchwald-Hartwig Amination ligand Is a bulky, electron-rich biaryl phosphine ligand being used (e.g., Xantphos, DavePhos, XPhos)? start->ligand base Is a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) being used? ligand->base Yes r1 Recommendation: Use bulky biaryl phosphine ligands to accelerate reductive elimination. ligand->r1 No conditions Are strictly anhydrous and oxygen-free conditions maintained? base->conditions Yes r2 Recommendation: Use a strong, non-nucleophilic base. Screen NaOtBu, LHMDS, or K3PO4. base->r2 No optimized Optimized Conditions: Low Dechlorination conditions->optimized Yes r3 Recommendation: Ensure all reagents and solvents are scrupulously dried and degassed. conditions->r3 No r1->base r2->conditions r3->optimized

Caption: Decision tree for selecting components to minimize dechlorination.

Data on Reaction Parameter Effects in Buchwald-Hartwig Amination

ParameterConditionObservation on DechlorinationRecommendation
Ligand Less bulky or electron-poor ligandsCan lead to slower reductive elimination, allowing for competing dechlorination.Employ bulky, electron-rich biaryl phosphine ligands such as Xantphos, DavePhos, or XPhos to accelerate C-N bond formation.[1]
Base Weaker bases or those containing residual moistureMay not be effective or can introduce hydride sources.[2]Use a strong, non-nucleophilic, and anhydrous base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[1][2]
Solvent Protic or wet solventsCan act as a source of protons or hydrides, leading to hydrodehalogenation.Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane.[2]
Amine Stoichiometry Equimolar or insufficient amineMay lead to slower reaction rates, favoring the side reaction.Use a slight excess of the amine (e.g., 1.2-1.5 equivalents) to drive the desired coupling.[2]

Optimized Experimental Protocol for Buchwald-Hartwig Amination of 2-Chloropyrimidine

This protocol is designed to minimize hydrodehalogenation.

  • Reagents and Materials:

    • 2-Chloropyrimidine (1.0 mmol)

    • Amine (1.2 mmol)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add the Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Evacuate and backfill the tube with an inert gas (e.g., argon). Repeat three times.

    • Add the 2-chloropyrimidine and the amine.

    • Add the degassed toluene via syringe.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[6]

Catalytic Cycle and Competing Dechlorination Pathway

Understanding the catalytic cycle is crucial for troubleshooting side reactions. The following diagram illustrates the desired Suzuki coupling pathway and the competing hydrodehalogenation side reaction.

G pd0 Pd(0)L2 oa Oxidative Addition (Ar-Cl) pd0->oa pd2 Ar-Pd(II)-Cl(L2) oa->pd2 Ar-Cl tm Transmetalation (R-B(OR)2) pd2->tm pd_hydride Ar-Pd(II)-H(L2) pd2->pd_hydride Reaction with Hydride Source pd2_r Ar-Pd(II)-R(L2) tm->pd2_r R-B(OR)2 / Base re Reductive Elimination pd2_r->re re->pd0 product Desired Product (Ar-R) re->product hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->pd_hydride re_h Reductive Elimination pd_hydride->re_h re_h->pd0 side_product Dechlorinated Byproduct (Ar-H) re_h->side_product

Caption: Catalytic cycle of Suzuki coupling with the competing hydrodehalogenation pathway.

References

Validation & Comparative

Interpreting the 1H NMR Spectrum of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a cornerstone of this process. This guide provides a detailed interpretation of the 1H NMR spectrum of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a substituted pyrimidine of interest in medicinal chemistry. To offer a comprehensive analysis, its predicted spectral data is compared with experimental data from structurally related analogues.

Predicted 1H NMR Spectrum of the Target Compound

Due to the absence of a publicly available experimental spectrum for this compound, a predicted 1H NMR spectrum was generated to provide a baseline for interpretation. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are presented below.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (pyrimidine ring)8.75Singlet (s)1H
-NH2 (amino group)6.5 - 7.5Broad Singlet (br s)2H
-OCH2CH3 (methylene)4.35Quartet (q)2H
-OCH2CH3 (methyl)1.35Triplet (t)3H

Comparative Analysis with Structural Analogues

To contextualize the predicted spectrum, a comparison with experimentally determined 1H NMR data of structurally similar pyrimidine derivatives is essential. The following table summarizes the data for selected analogues, highlighting the influence of different substituents on the chemical shifts of the pyrimidine ring and associated functional groups.

Table 2: Experimental 1H NMR Data for Structurally Related Pyrimidine Derivatives

CompoundH-6 (δ, ppm)Other Protons (δ, ppm)Solvent
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 8.8 (s, 1H)4.4 (q, 2H, OCH2), 2.6 (s, 3H, SCH3), 1.4 (t, 3H, CH3)CDCl3
Ethyl 2-aminopyrimidine-5-carboxylate 8.9 (s, 2H)7.5 (br s, 2H, NH2), 4.3 (q, 2H, OCH2), 1.3 (t, 3H, CH3)DMSO-d6
Ethyl 4-aminopyrimidine-5-carboxylate 8.5 (s, 1H)8.1 (s, 1H, H-2), 7.0 (br s, 2H, NH2), 4.2 (q, 2H, OCH2), 1.3 (t, 3H, CH3)DMSO-d6

Interpretation and Discussion

The 1H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the aromatic proton on the pyrimidine ring, the protons of the amino group, and the methylene and methyl protons of the ethyl ester group.

  • Pyrimidine Ring Proton (H-6): This proton is anticipated to appear as a singlet in the downfield region (around 8.75 ppm). The electron-withdrawing nature of the adjacent chloro and carboxylate groups deshields this proton, shifting it to a lower field. This is consistent with the observed chemical shifts for the H-6 proton in the analogue compounds.

  • Amino Group Protons (-NH2): The protons of the amino group are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding. A broad range of 6.5 - 7.5 ppm is predicted. In the experimental data for Ethyl 2-aminopyrimidine-5-carboxylate, the amino protons appear as a broad singlet at 7.5 ppm.[1]

  • Ethyl Ester Protons (-OCH2CH3): The ethyl group will give rise to two signals: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons are adjacent to an oxygen atom, which deshields them, causing them to resonate at a lower field (predicted around 4.35 ppm) compared to the methyl protons (predicted around 1.35 ppm). The splitting pattern (quartet and triplet) is due to spin-spin coupling between the methylene and methyl protons. This characteristic ethyl pattern is observed in all the analogue compounds.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for acquiring high-quality 1H NMR spectra of pyrimidine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrimidine derivative.
  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • The 1H NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.
  • The sample should be shimmed to optimize the magnetic field homogeneity.
  • Standard acquisition parameters should be used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) should be Fourier transformed to obtain the frequency-domain spectrum.
  • The spectrum should be phase-corrected and baseline-corrected.
  • The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).
  • The signals should be integrated to determine the relative number of protons corresponding to each resonance.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of a substituted pyrimidine.

G start Acquire 1H NMR Spectrum count_signals Count Number of Signals start->count_signals integration Analyze Integration Values count_signals->integration Different proton environments chem_shift Analyze Chemical Shifts integration->chem_shift Ratio of protons multiplicity Analyze Signal Multiplicity chem_shift->multiplicity Electronic environment structure_proposal Propose Structure multiplicity->structure_proposal Neighboring protons (n+1 rule)

Caption: A logical workflow for 1H NMR spectral interpretation.

Signaling Pathway of Structural Elucidation

The process of elucidating the structure of an unknown compound using 1H NMR involves integrating several pieces of spectral information.

G cluster_data Spectral Data cluster_interpretation Interpretation Chemical Shift (δ) Chemical Shift (δ) Electronic Environment Electronic Environment Chemical Shift (δ)->Electronic Environment Integration Integration Proton Ratio Proton Ratio Integration->Proton Ratio Multiplicity Multiplicity Adjacent Protons Adjacent Protons Multiplicity->Adjacent Protons Final Structure Final Structure Electronic Environment->Final Structure Proton Ratio->Final Structure Adjacent Protons->Final Structure

Caption: Pathway from spectral data to final structure elucidation.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Chloropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric behavior of chloropyrimidine compounds, supported by experimental data and established fragmentation principles. Understanding the distinct fragmentation patterns of these compounds is crucial for their accurate identification in complex matrices, a common requirement in pharmaceutical development, chemical synthesis, and scientific research. This document summarizes key mass spectral data, provides a detailed experimental protocol for acquiring such data, and visualizes a common fragmentation pathway to aid in structural elucidation.

Comparative Fragmentation Analysis

The fragmentation of chloropyrimidine derivatives under Electron Ionization (EI) mass spectrometry is primarily dictated by the stable pyrimidine ring and the influence of the chloro-substituent(s). The position of the chlorine atom(s) can subtly influence the fragmentation pathways, although the fundamental cleavages of the pyrimidine ring remain a dominant feature.

A key characteristic in the mass spectra of these compounds is the isotopic pattern of chlorine. The presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1, results in characteristic M+2 peaks for the molecular ion and any chlorine-containing fragments. For dichlorinated pyrimidines, an M+4 peak will also be observed. This isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms in a fragment.

Below is a comparative summary of the expected and observed fragmentation patterns for representative chloropyrimidine compounds.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway Highlights
2-Chloropyrimidine 114/11687, 79, 52Loss of HCN followed by loss of a chlorine radical.
4-Chloropyrimidine 114/11687, 79, 52Similar to 2-chloropyrimidine, with potential differences in fragment ion intensities.
4,6-Dichloropyrimidine 148/150/152113/115, 86, 78Initial loss of a chlorine radical, followed by the loss of HCN.
2,4-Dichloropyrimidine 148/150/152113/115, 86, 78Expected to show a similar fragmentation pattern to 4,6-dichloropyrimidine.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable mass spectral data. The following is a typical methodology for the analysis of chloropyrimidine compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

  • Standard Solutions: Prepare stock solutions of the chloropyrimidine compounds in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions to a final concentration range of 1-10 µg/mL.

  • Sample Matrix: For samples in complex matrices, a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the chloropyrimidine analytes. The final extract should be dissolved in a GC-compatible solvent.

Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 20:1) for higher concentrations.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-350.

  • Scan Speed: 1000 amu/s.

Fragmentation Pathway Visualization

The fragmentation of chloropyrimidines is initiated by the removal of an electron to form a molecular ion (M⁺•). This high-energy species then undergoes a series of fragmentation reactions. A common pathway involves the initial loss of a chlorine radical followed by the expulsion of hydrogen cyanide (HCN), leading to the formation of smaller, stable fragments.

fragmentation_pathway M Chloropyrimidine M⁺• F1 [M-Cl]⁺ M->F1 - Cl• F3 [M-2HCN]⁺ M->F3 - 2HCN F2 [M-Cl-HCN]⁺ F1->F2 - HCN

Figure 1. A generalized fragmentation pathway for chloropyrimidine compounds under EI-MS.

This guide provides a foundational understanding of the mass spectrometric fragmentation analysis of chloropyrimidine compounds. For the definitive identification of unknown chloropyrimidine derivatives, it is recommended to compare the obtained mass spectrum against a reference spectrum from a comprehensive spectral library.

Reactivity comparison of 4-chloropyrimidines versus other halogenated pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds, understanding the reactivity of halogenated precursors is paramount. The 4-position of the pyrimidine ring is a key site for functionalization via nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the reactivity of 4-chloropyrimidines versus other 4-halogenated pyrimidines (fluoro-, bromo-, and iodo-), supported by established chemical principles and available experimental data.

General Principles of Reactivity

The nucleophilic aromatic substitution on pyrimidines, like on other electron-deficient aromatic systems, generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1][2] The electron-deficient nature of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, facilitates the initial attack of a nucleophile.[1]

The C4 position is particularly activated towards nucleophilic attack due to its para-relationship to one of the ring nitrogens, which allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.[3] Frontier molecular orbital (FMO) theory also supports this, indicating a large coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, making it the preferred site for nucleophilic attack.[3]

The "Element Effect": Comparing Halogen Leaving Groups

The reactivity of 4-halopyrimidines in SNAr reactions is critically dependent on the nature of the halogen, which acts as the leaving group. The established trend for leaving group ability, often referred to as the "element effect," can vary depending on the reaction conditions and the nature of the nucleophile.[4]

Two primary factors govern the reactivity of the C-X bond:

  • Electronegativity and C-X Bond Strength: The high electronegativity of fluorine makes the C4 carbon more electrophilic and susceptible to nucleophilic attack. This effect is most pronounced for 4-fluoropyrimidines and generally leads to a faster rate for the initial addition step.

  • Leaving Group Ability (C-X Bond Cleavage): The rate of the second step, the expulsion of the halide ion, is related to the stability of the departing anion and the strength of the C-X bond. For halogens, the leaving group ability increases down the group (I > Br > Cl > F) as the anion becomes more stable and the C-X bond weakens.

The overall reaction rate is determined by the rate-determining step. In many SNAr reactions, the initial attack of the nucleophile is the rate-determining step. In such cases, the reactivity order is often F > Cl > Br > I . However, if the expulsion of the leaving group is rate-determining, the order can be reversed to I > Br > Cl > F .[4]

Quantitative Reactivity Comparison

Based on the preponderance of evidence for activated heteroaromatic systems where the first step is rate-determining, the expected order of reactivity for 4-halopyrimidines with strong nucleophiles is generally considered to be:

4-Fluoropyrimidine > 4-Chloropyrimidine > 4-Bromopyrimidine > 4-Iodopyrimidine

The following table summarizes the key properties influencing this trend.

4-HalopyrimidineC-X Bond Dissociation Energy (kJ/mol, approx.)Electronegativity of Halogen (Pauling Scale)Leaving Group Ability of X⁻Expected Relative Rate of Substitution
4-Fluoropyrimidine ~4853.98PoorestFastest
4-Chloropyrimidine ~3273.16GoodFast
4-Bromopyrimidine ~2852.96BetterModerate
4-Iodopyrimidine ~2132.66BestSlowest

Note: The C-X bond dissociation energies are approximate values for haloalkanes and are provided for relative comparison.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparison of halopyrimidine reactivity.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 4-Chloropyrimidine with an Amine

This protocol describes a typical procedure for the reaction of a 4-chloropyrimidine with a primary or secondary amine.

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Solvent (e.g., Acetonitrile, DMF, or PEG-400)[6]

  • Optional: Base (e.g., K₂CO₃, Et₃N) if the amine salt is used or if HCl is generated.

Procedure:

  • To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile.

  • If necessary, add the base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 120°C) for the required time (e.g., 5 minutes to several hours).[6]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is worked up. This typically involves quenching with water, extraction with an organic solvent, drying the organic layer, and concentrating under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Competitive Reactivity Experiment

To directly compare the reactivity of different 4-halopyrimidines, a competition experiment can be performed.

Materials:

  • A mixture of two different 4-halopyrimidines (e.g., 4-chloropyrimidine and 4-bromopyrimidine, 1.0 eq of each)

  • Nucleophile (a limiting amount, e.g., 0.5 eq)

  • Solvent (e.g., Acetonitrile)

  • Internal standard for quantitative analysis (e.g., a stable, unreactive compound)

Procedure:

  • Prepare a stock solution containing the two 4-halopyrimidines and the internal standard in the chosen solvent.

  • Add the limiting amount of the nucleophile to initiate the reaction.

  • Stir the reaction at a constant temperature.

  • At various time points, withdraw aliquots from the reaction mixture and quench them (e.g., by adding a large volume of cold solvent or a quenching reagent).

  • Analyze the quenched aliquots by a quantitative method (e.g., GC, HPLC, or ¹H NMR) to determine the relative consumption of the two 4-halopyrimidines and the formation of the corresponding products.

  • The relative rates of reaction can be determined by comparing the rates of disappearance of the starting materials.

Visualizations

SNAr_Mechanism sub 4-Halopyrimidine meisenheimer Meisenheimer Complex sub->meisenheimer + Nu⁻ nu Nucleophile (Nu⁻) product 4-Substituted Pyrimidine meisenheimer->product - X⁻ lg Halide (X⁻)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a 4-halopyrimidine.

Experimental_Workflow start Start: Mixture of 4-Chloropyrimidine & 4-Bromopyrimidine add_nu Add Limiting Nucleophile start->add_nu react React at Constant Temperature add_nu->react aliquot Withdraw & Quench Aliquots at Time Intervals react->aliquot analyze Quantitative Analysis (e.g., HPLC, GC) aliquot->analyze results Determine Relative Consumption of Reactants analyze->results

Caption: Workflow for a competitive experiment to determine relative reactivity.

Reactivity_Trend reactivity Increasing Reactivity in SNAr (Rate-Determining Attack) I 4-Iodopyrimidine Br 4-Bromopyrimidine I->Br Cl 4-Chloropyrimidine Br->Cl F 4-Fluoropyrimidine Cl->F

Caption: Expected reactivity trend of 4-halopyrimidines in SNAr with rate-determining nucleophilic attack.

References

A Comparative Guide to Alternative Synthetic Methodologies for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. The pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents. This guide provides an objective comparison of classical and contemporary synthetic methodologies for producing these vital heterocyclic compounds, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Methodologies

The choice of synthetic route to substituted pyrimidines depends on factors such as desired substitution pattern, substrate availability, and desired process efficiency (e.g., reaction time, yield, and environmental impact). Below is a summary of quantitative data for several key methodologies.

Table 1: Comparison of Methodologies for Dihydropyrimidine Synthesis
MethodologyReactantsCatalyst/ConditionsSolventTimeYield (%)Reference(s)
Classical Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaHClEthanol3 hrsOften low[1]
Modified Biginelli (Thiourea) Benzaldehyde, Ethyl Acetoacetate, ThioureaNH₄ClMethanol3 hrsNot specified[1]
Grindstone Chemistry Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-free5-20 mins>90[1][2]
Microwave-Assisted (Biginelli) Benzaldehyde, Ethyl Acetoacetate, UreaPolyphosphate ester (PPE)Neat<2 mins>95[3]
Table 2: Comparison of Methodologies for Aromatic Pyrimidine Synthesis
MethodologyReactantsCatalyst/ConditionsSolventTimeYield (%)Reference(s)
Hantzsch-type Synthesis Aldehyde, β-ketoester (2 equiv.), AmmoniaRefluxEthanol12 hrs15-52[4]
Copper-Catalyzed Cyclization Ketones, NitrilesCuCl₂, NaOH1,4-Dioxane12 hrsup to 82[5][6]
Iridium-Catalyzed MCR Amidine, Alcohols (up to 3 different)PN5P-Ir-pincer complexToluene24-72 hrsup to 93[7][8]
Microwave-Assisted Annulation 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, BromomalononitrileNoneEthanol8 mins69-88[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Classical Biginelli Reaction
  • Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1 mmol), Catalytic amount of HCl.[1]

  • Solvent: Methanol (30 cm³).[1]

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea, and catalyst is taken in a round-bottom flask.[1]

    • Methanol is added as the solvent.[1]

    • The mixture is refluxed at 60°C for 3 hours.[1]

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and may require further purification.[1]

Grindstone Chemistry Technique (Modified Biginelli)

This solvent-free method offers an eco-friendly alternative with high reported yields.[1]

  • Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea or Thiourea (1.5 mmol), CuCl₂·2H₂O (0.25 mmol), and a few drops of concentrated HCl.[1]

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar and pestle at room temperature.[1]

    • The initial syrupy mixture solidifies within 5-20 minutes.[2]

    • The progress of the reaction is monitored by TLC.[1]

    • After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[1]

    • The crude product is then recrystallized from ethanol.[1]

Copper-Catalyzed Cyclization of Ketones and Nitriles

A versatile method for the synthesis of diversely functionalized pyrimidines.[5][6]

  • Reactants: Ketone (0.3 mmol), Nitrile (1.5 mL), CuCl₂ (0.06 mmol, 20 mol %), NaOH (0.9 mmol).[11]

  • Solvent: 1,4-Dioxane (1.0 mL).[11]

  • Procedure:

    • To a sealed tube, add the ketone, nitrile, CuCl₂, NaOH, and 1,4-dioxane.

    • The mixture is stirred at 120°C for 12 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Microwave-Assisted Synthesis of Fused Pyrimidines

This method significantly reduces reaction times compared to conventional heating.[9][10]

  • Reactants: 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1 mmol), Bromomalononitrile (1 mmol).[9][10]

  • Solvent: Ethanol.[9][10]

  • Procedure:

    • A mixture of the starting pyrimidine and bromomalononitrile in ethanol is subjected to microwave irradiation.

    • The reaction is typically complete within 8 minutes.[9][10]

    • The product precipitates upon cooling and can be isolated by filtration.

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described synthetic methodologies.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium_Ion N-Acyliminium Ion Aldehyde->Acyliminium_Ion Condensation Urea Urea Urea->Acyliminium_Ion beta_Ketoester β-Ketoester Enolate Ketoester Enolate beta_Ketoester->Enolate Tautomerization Adduct Michael-type Adduct Acyliminium_Ion->Adduct Michael Addition Enolate->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Biginelli Reaction Mechanism

Hantzsch_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Adduct α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation beta_Ketoester1 β-Ketoester (1) beta_Ketoester1->Knoevenagel_Adduct beta_Ketoester2 β-Ketoester (2) Enamine Enamine beta_Ketoester2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Hantzsch Pyridine Synthesis Pathway

Copper_Catalyzed_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Ketone Ketone Enolate Enolate Formation (Base) Ketone->Enolate Nitrile1 Nitrile (1) Enaminone Enaminone Intermediate (via Cu-catalysis) Nitrile2 Nitrile (2) Nitrile_Addition Nitrile Addition Enolate->Enaminone + Nitrile (1) Enaminone->Nitrile_Addition + Nitrile (2) Cyclization Cyclization Nitrile_Addition->Cyclization Pyrimidine Substituted Pyrimidine Cyclization->Pyrimidine Aromatization

Copper-Catalyzed Pyrimidine Synthesis Workflow

Conclusion

The synthesis of substituted pyrimidines has evolved significantly from classical one-pot reactions to highly efficient and sustainable modern methodologies. The Biginelli reaction and its modifications, particularly using green chemistry principles like grindstone techniques and microwave assistance, offer rapid and high-yielding routes to dihydropyrimidines. For the synthesis of fully aromatic pyrimidines, transition-metal-catalyzed methods, such as copper- and iridium-catalyzed reactions, provide access to a broad range of substitution patterns with excellent yields. The choice of the optimal synthetic strategy will ultimately be guided by the specific target molecule, desired scale, and available resources. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors in the vital field of medicinal chemistry.

References

Comparative Analytical Characterization of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate and Structural Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical characterization data for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate and its structural isomers and analogs. Due to the limited availability of public analytical data for this compound, this document focuses on presenting available data for closely related compounds to serve as a valuable reference for researchers working with substituted pyrimidine scaffolds.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the 2-aminopyrimidine core.[1][2][3] The pyrimidine ring is a key structural motif in numerous pharmaceuticals, and understanding the analytical characteristics of its derivatives is crucial for synthesis verification, quality control, and structure-activity relationship (SAR) studies.

While a certificate of analysis for this compound confirms its structure via ¹H-NMR and provides an appearance of a white solid with an HPLC assay of 98.6%, the complete spectral data is not publicly available.[4] This guide, therefore, presents a compilation of analytical data for several commercially available, structurally related pyrimidine carboxylate derivatives to provide a comparative context for researchers.

Analytical Data Comparison

The following tables summarize the available analytical data for structural alternatives to this compound. These compounds share the core pyrimidine ester structure with variations in the substitution pattern, providing a basis for understanding the influence of different functional groups on their spectral properties.

Table 1: Physical and Chromatographic Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound1240597-30-1C₇H₈ClN₃O₂201.61Not availableWhite solid[4]
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate71406-78-5C₇H₈ClN₃O₂201.61156Not available
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate59950-50-4C₇H₈ClN₃O₂201.61Not availableNot available
Ethyl 2-chloropyrimidine-5-carboxylate89793-12-4C₇H₇ClN₂O₂186.6056.0 - 60.0White to Light yellow powder to crystal[3]

Table 2: Spectroscopic Data (¹H-NMR, ¹³C-NMR, IR)

Compound Name¹H-NMR (Solvent, δ ppm)¹³C-NMR (Solvent, δ ppm)FT-IR (cm⁻¹)
Ethyl 2-chloropyrimidine-5-carboxylate(CDCl₃): δ 1.36 (t, J=7.5 Hz, 3H), 4.39 (q, J=7.5 Hz, 2H), 9.08 (s, 2H)[5]Not availableNot available
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate(CDCl₃): δ 1.18 (t, 3H, J = 7.08 Hz), 2.35 (s, 3H), 4.08 (q, 2H, J = 7.08 Hz), 5.41 (d, 1H, J = 3.24 Hz), 7.15 (d, 2H, J = 8.4 Hz), 7.28 (d, 2H, J = 8.4 Hz), 7.42 (brs, 1H, NH), 9.21 (brs, 1H, NH)(75 MHz; CDCl₃): δC (ppm): 14.15, 18.63, 55.02, 60.14, 101.02, 127.99, 128.84, 133.69, 142.19, 146.54, 153.48, 165.45[2](KBr): νmax 3286, 3183, 2979, 1726, 1668, 1492, 1222, 1092, 828, 785 cm⁻¹
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate(CDCl₃): δ 1.11 (t, 3H, J = 7.08 Hz), 2.35 (s, 3H), 3.99 (q, 2H, J = 7.08 Hz), 5.81 (d, 1H, J = 3.12 Hz), 7.14-7.39 (m, 4H), 7.55 (brs, 1H, NH), 9.35 (brs, 1H, NH)(75 MHz; CDCl₃) δC (ppm): 13.97, 18.23, 52.06, 59.93, 98.8, 127.51, 128.03, 129.23, 129.75, 132.55, 139.58, 148.56, 153.42, 165.33[2](KBr): νmax 3315, 3185, 2978, 1708, 1670, 1475, 1285, 1220, 1090, 755 cm⁻¹

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques commonly used to characterize novel organic compounds like this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.[6]

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.[7]

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • For unambiguous structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the connectivity of atoms.

  • For labile protons (e.g., -NH₂, -OH), a D₂O exchange experiment can be performed to confirm their presence.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used for solid samples.[8]

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.[9]

Data Analysis:

  • Identify the characteristic absorption bands (peaks) in the spectrum.

  • Correlate the wavenumbers of these bands to specific functional groups (e.g., N-H stretches, C=O stretch, C-Cl stretch, aromatic ring vibrations).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Various mass spectrometers can be used, such as those with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).[10]

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid to promote ionization.[11]

  • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Data Acquisition:

  • Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion.

Data Analysis:

  • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain insights into the molecule's structure.

  • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Visualizations

The following diagrams illustrate key aspects of the characterization and potential application of pyrimidine derivatives.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Physical Properties cluster_confirmation Structure Confirmation synthesis Synthesized Pyrimidine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structural Elucidation purification->nmr ir FT-IR Spectroscopy purification->ir Functional Group ID purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms Molecular Weight purification->ms hplc HPLC/UPLC purification->hplc Purity Assessment purification->hplc mp Melting Point purification->mp Physical Constant purification->mp confirmed_structure Confirmed Structure & Purity nmr->confirmed_structure ir->confirmed_structure ms->confirmed_structure hplc->confirmed_structure mp->confirmed_structure biological_applications cluster_applications Potential Biological Activities main 2-Aminopyrimidine Derivatives anticancer Anticancer Agents main->anticancer e.g., Imatinib, Palbociclib [3] antibacterial Antibacterial Agents main->antibacterial Modulation of Biofilm Formation [2] antifungal Antifungal Agents main->antifungal antiviral Antiviral Agents main->antiviral anti_inflammatory Anti-inflammatory main->anti_inflammatory

References

Unveiling the Structural Landscape of Pyrimidine-5-Carboxylate Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the X-ray crystallographic analysis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate analogs, offering insights into their molecular architecture and potential as therapeutic agents.

In the quest for novel therapeutic agents, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. Among these, this compound and its analogs have garnered significant attention due to their potential as inhibitors of key enzymes in cellular signaling pathways, including those involved in cancer and infectious diseases. This guide provides a comparative analysis of the X-ray crystallographic data of a closely related analog, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, to illuminate the structural features that underpin its biological activity. This analysis serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation pyrimidine-based therapeutics.

Crystallographic Data Comparison

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its function. Below is a summary of the key crystallographic parameters for Methyl 4-amino-2-chloropyrimidine-5-carboxylate, a close structural analog of the title compound. This data provides a benchmark for comparing other derivatives and for computational modeling studies.

ParameterMethyl 4-amino-2-chloropyrimidine-5-carboxylate[1]
Formula C₆H₆ClN₃O₂
Molecular Weight 187.59
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.9110 (8)
b (Å) 10.136 (2)
c (Å) 9.848 (2)
β (°) 98.71 (3)
Volume (ų) 385.89 (13)
Z 2
Temperature (K) 293
Radiation Mo Kα
μ (mm⁻¹) 0.45

Key Structural Insights:

The crystal structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate reveals that all non-hydrogen atoms are nearly coplanar, with a maximum deviation of 0.012(4) Å.[1] An intramolecular hydrogen bond is observed between the amino group and the carbonyl group of the ester.[1] In the crystal lattice, molecules are linked into supramolecular chains along the direction by intermolecular N—H⋯N hydrogen bonds.[1] These interactions play a crucial role in stabilizing the crystal structure.

Experimental Protocols

The methodologies employed in the synthesis and crystallographic analysis are critical for the reproducibility and validation of the obtained data.

Synthesis and Crystallization

The synthesis of the title compound and its analogs typically follows established procedures for pyrimidine ring formation. For Methyl 4-amino-2-chloropyrimidine-5-carboxylate, the synthesis was carried out according to a previously reported method.[1]

Crystallization: Single crystals suitable for X-ray diffraction were obtained by dissolving the compound (0.5 g) in dichloromethane (50 ml) and allowing the solvent to evaporate slowly at room temperature over approximately 5 days.[1]

X-ray Data Collection and Refinement
  • Data Collection: Diffraction data were collected at the Center of Testing and Analysis, Nanjing University, China.[1]

  • Refinement: Hydrogen atoms were positioned geometrically with N—H = 0.86 Å and C—H = 0.93–0.96 Å. They were refined using a riding model.[1]

Biological Context and Signaling Pathways

Derivatives of 2-aminopyrimidine have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3] For instance, certain 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines have been identified as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide metabolism and targets for anticancer drugs.[4][5] Other 2-amino-4-aryl-5-chloropyrimidine analogues have shown potent inhibition of VEGFR-2 and CDK1, kinases involved in angiogenesis and cell cycle regulation, respectively.

The following diagram illustrates a simplified representation of the folate pathway, which is a common target for pyrimidine-based inhibitors.

Folate_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH DHF->THF DHFR THF->DHF Serine -> Glycine dTMP dTMP DNA DNA Synthesis dTMP->DNA dUMP dUMP dUMP->dTMP dUMP->dTMP TS DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) Inhibitor Pyrimidine Analog (e.g., Ethyl 2-amino-4-chloro- pyrimidine-5-carboxylate analog) Inhibitor->DHFR Inhibitor->TS

Caption: Simplified Folate Metabolism Pathway and Inhibition by Pyrimidine Analogs.

This guide provides a foundational understanding of the structural characteristics of a key this compound analog. The provided crystallographic data, experimental protocols, and biological context are intended to facilitate further research and development of this important class of compounds. The intricate details of their molecular structure are paramount for designing more potent and selective inhibitors for various therapeutic targets.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pyrimidine derivatives, a class of heterocyclic compounds integral to numerous pharmaceuticals, is a critical determinant of their safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of these active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of various HPLC methods for the purity assessment of three widely used pyrimidine derivatives: 5-Fluorouracil , Cytarabine , and Lamivudine . It delves into detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the development and selection of optimal HPLC methods.

Key Considerations in Method Development

The development of a robust HPLC method for purity analysis hinges on achieving adequate separation of the main compound from its potential impurities, including process-related impurities and degradation products. Key chromatographic parameters that are optimized during method development include the choice of stationary phase (column), mobile phase composition, and detection wavelength. Reversed-phase HPLC, utilizing C18 and C8 columns, is the most prevalent technique for the analysis of pyrimidine derivatives due to their moderate polarity.[1]

Comparison of HPLC Methods for 5-Fluorouracil

5-Fluorouracil (5-FU) is an antineoplastic agent. Its purity analysis is crucial to ensure the absence of impurities that could affect its therapeutic window and toxicity profile. Below is a comparison of two reversed-phase HPLC methods for the purity assessment of 5-FU.

ParameterMethod 1Method 2
Column Nucleodur C18 (250mm x 4.6mm, 5µm)[2]Discovery R-HS C18 (250mm x 4.6mm, 5µm)[3][4]
Mobile Phase 0.5% Ortho-Phosphoric Acid : Methanol (95:5, v/v)[2]5 mmol/L KH2PO4 (pH 6.0) : Methanol (96:4, v/v)[3][4]
Flow Rate 0.8 mL/min[2]1.0 mL/min[3][4]
Detection 266 nm[2]254 nm[3][4]
Retention Time 7.2 min[2]3.46 min[4]
Linearity Range 2-10 µg/mL[2]1-100 µg/mL[4]
LOD 0.87 µg/mL[2]Not Reported
LOQ 2.64 µg/mL[2]Not Reported

Comparison of HPLC Methods for Cytarabine

Cytarabine, or cytosine arabinoside (Ara-C), is a chemotherapy agent used in the treatment of various leukemias. Its primary degradation product is uracil arabinoside (Ara-U), which is inactive. A stability-indicating method must be able to resolve Cytarabine from Ara-U and other potential impurities.

ParameterMethod 3Method 4
Column HC-C18(2) (250mm x 4.6mm, 5µm)[5]Denali C18 (250mm x 4.6mm, 5µm)[6]
Mobile Phase Acetonitrile : Water (pH 2.8 with orthophosphoric acid) (2:98, v/v)[5]Water (pH 3.0) : Acetonitrile (55:45, v/v)[6]
Flow Rate 0.7 mL/min[5]1.0 mL/min[6]
Detection 280 nm[5]240 nm[6]
Retention Time ~6.2 min[7]2.32 min[6]
Linearity Range 25-150 µg/mL[5]16.2-97.5 µg/mL[6]
LOD Not Reported0.12 µg/mL[6]
LOQ 0.50 µg/mL[5]0.28 µg/mL[6]

Comparison of HPLC Methods for Lamivudine

Lamivudine is an antiretroviral drug used in the treatment of HIV/AIDS and Hepatitis B. Its purity is essential for patient safety and therapeutic efficacy. The following table compares two HPLC methods for its analysis.

ParameterMethod 5Method 6
Column Thermo BDS C18 (dimensions not specified)[8]Shimadzu C18 (250mm x 4.6mm, 5µm)[9]
Mobile Phase 0.01M Ammonium Dihydrogen Orthophosphate (pH 2.48) : Methanol (50:50, v/v)[8]Methanol : Water (70:30, v/v)[9]
Flow Rate 0.6 mL/min[8]1.0 mL/min[9]
Detection 264 nm[8]271 nm[9]
Retention Time 2.83 min[8]3.13 min[9]
Linearity Range 50-175 µg/mL[8]2-12 µg/mL[9]
LOD Not ReportedNot Reported
LOQ Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the HPLC methods are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.

Method 1: 5-Fluorouracil Purity Assessment[2]
  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Nucleodur C18 (250mm x 4.6mm, 5µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.5% Ortho-Phosphoric Acid in water and methanol in a ratio of 95:5 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV at 266 nm.

  • Sample Preparation: Dissolve an accurately weighed quantity of 5-Fluorouracil in the mobile phase to obtain a concentration of 10 µg/mL.

Method 3: Cytarabine Stability-Indicating Method[5]
  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: HC-C18(2) (250mm x 4.6mm, 5µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (pH adjusted to 2.8 with orthophosphoric acid) in a ratio of 2:98 (v/v).

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Sample Preparation: Prepare a stock solution of Cytarabine in the mobile phase and dilute to the desired concentration within the linearity range. For forced degradation studies, the drug is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Method 5: Lamivudine Purity Analysis[8]
  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Thermo BDS C18.

  • Mobile Phase: A filtered and degassed mixture of 0.01 M ammonium dihydrogen orthophosphate buffer (pH adjusted to 2.48 with formic acid) and methanol in a ratio of 50:50 (v/v).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: Not specified.

  • Column Temperature: Ambient.

  • Detection: UV at 264 nm.

  • Sample Preparation: Prepare a stock solution of Lamivudine in the mobile phase and dilute to fall within the linear range of 50-175 µg/mL.

Visualizing Method Development and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of HPLC method development and a typical sample analysis workflow.

HPLC_Method_Development cluster_0 Method Development Stages Define_Objective Define Analytical Objective (Purity, Stability) Select_Column Column Selection (C18, C8, etc.) Define_Objective->Select_Column Optimize_Mobile_Phase Mobile Phase Optimization (Solvent Ratio, pH, Buffer) Select_Column->Optimize_Mobile_Phase Optimize_Other_Parameters Optimize Other Parameters (Flow Rate, Temperature, Wavelength) Optimize_Mobile_Phase->Optimize_Other_Parameters Method_Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision) Optimize_Other_Parameters->Method_Validation

Caption: A generalized workflow for HPLC method development.

Sample_Analysis_Workflow cluster_1 Sample Analysis Process Sample_Preparation Sample Preparation (Weighing, Dissolving, Filtering) HPLC_Analysis HPLC Analysis (Injection, Separation) Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Purity Calculation) Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: A typical workflow for sample analysis using HPLC.

Column Selection: C18 vs. C8

The choice between a C18 and a C8 column is a critical decision in method development.

  • C18 Columns: These columns have a longer alkyl chain (18 carbon atoms), making them more hydrophobic. This increased hydrophobicity leads to stronger retention of non-polar analytes and often provides higher resolution for complex mixtures.[10] C18 columns are generally the first choice for method development for a wide range of compounds, including pyrimidine derivatives.

  • C8 Columns: With a shorter alkyl chain (8 carbon atoms), C8 columns are less hydrophobic than their C18 counterparts.[10] This results in shorter retention times, which can be advantageous for high-throughput analysis. C8 columns are particularly well-suited for the analysis of moderately polar compounds and can sometimes offer better peak shapes for basic compounds.

For the purity assessment of pyrimidine derivatives, a C18 column is often the preferred starting point due to its versatility and high resolving power. However, if the analysis time is a critical factor or if peak tailing is observed with a C18 column, a C8 column can be a viable alternative. The optimal choice will ultimately depend on the specific pyrimidine derivative and its impurity profile.

References

Comparative analysis of catalysts for Suzuki coupling with chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the creation of carbon-carbon bonds in the development of pharmaceuticals and functional materials. The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, making the efficient functionalization of chloropyrimidines a critical transformation. The choice of catalyst is paramount to the success of these reactions, directly influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of various palladium-based catalytic systems for the Suzuki coupling of chloropyrimidines, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of chloropyrimidines is dictated by a combination of factors, including the palladium precursor, the nature of the ancillary ligand, the base, the solvent system, and the reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems. The data highlights the performance of common palladium catalysts in the coupling of various chloropyrimidines with arylboronic acids.

ChloropyrimidineBoronic AcidCatalystLigandBaseSolventTemp. (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1][2]
4,6-DichloropyrimidinePhenylboronic acidPd(OAc)₂PPh₃K₃PO₄1,4-Dioxane10012-24 hNot Specified[1]
4,6-DichloropyrimidinePhenylboronic acidPdCl₂(PPh₃)₂PPh₃K₃PO₄1,4-Dioxane10012-24 hNot Specified[1]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-22 hGood[3]
2,4-DichloropyrimidinePhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂dppfK₂CO₃1,4-DioxaneNot SpecifiedNot Specified70[2]

Key Insights from Catalyst Screening:

  • Pd(PPh₃)₄ is a commonly used and effective catalyst for the Suzuki coupling of chloropyrimidines, providing good yields under conventional heating.[1][3]

  • Microwave irradiation can significantly reduce reaction times from hours to minutes while improving yields.[1][2]

  • The choice of ligand is crucial. While PPh₃ is common, ligands like dppf can also be effective.[1][2]

  • A variety of bases can be employed, with K₂CO₃ and K₃PO₄ being prevalent.[1][3]

  • 1,4-Dioxane , often in combination with water, is a frequently used solvent.[1][2][3]

Experimental Protocols

Reproducibility and the ability to optimize reaction conditions are critical in synthetic chemistry. Below are representative experimental protocols for the Suzuki coupling of chloropyrimidines.

General Procedure for Conventional Suzuki Coupling

This protocol is a generalized procedure based on established methods for the Suzuki coupling of dichloropyrimidines.[1]

  • Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), dissolve the dichloropyrimidine (1.0 mmol) in 1,4-dioxane.

  • Reagent Addition: Add the arylboronic acid (2.2 mmol), K₃PO₄ (3.0 mmol), and the selected palladium catalyst (e.g., Pd(OAc)₂/PPh₃ (4 mol%) or PdCl₂(PPh₃)₂ (4 mol%)).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid residues and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired coupled product.

Microwave-Assisted Suzuki Coupling Protocol

This method offers a significant acceleration of the reaction.[1][2]

  • Reaction Setup: To a microwave reactor tube, add the dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes to ensure an inert atmosphere. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified using standard procedures as described in the conventional protocol.

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Suzuki coupling of chloropyrimidines, the following diagrams are provided.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-Cl(L2) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-R(L2) transmetalation->pd_intermediate2 boronic_ester R-B(OR)2 boronic_ester->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product chloropyrimidine Ar-Cl (Chloropyrimidine) chloropyrimidine->oxidative_addition Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask 1. Add Chloropyrimidine, Boronic Acid, and Base to Schlenk Flask add_solvent 2. Add Degassed Solvent setup_flask->add_solvent purge 3. Purge with Inert Gas add_solvent->purge add_catalyst 4. Add Palladium Catalyst and Ligand purge->add_catalyst heat 5. Heat to Desired Temperature add_catalyst->heat monitor 6. Monitor Progress (TLC, GC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool filter 8. Filter and Concentrate cool->filter purify 9. Purify by Chromatography filter->purify

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-Amino-4-chloropyrimidine-5-carboxylate Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-amino-4-chloropyrimidine-5-carboxylate scaffold is a privileged starting point in medicinal chemistry for the development of potent kinase inhibitors and novel anticancer agents. The strategic placement of the amino, chloro, and carboxylate groups on the pyrimidine ring offers multiple points for chemical modification, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Insights

The core structure of this compound allows for modifications at primarily three positions: the 2-amino group, the 4-chloro group, and the 5-ester group. SAR studies reveal that substitutions at the 4-position with various aryl and heteroaryl moieties, as well as modifications of the 2-amino group, significantly influence the anticancer and kinase inhibitory activities.

  • Substitution at the 4-Position: The chlorine atom at the 4-position is a versatile handle for introducing a wide range of substituents via nucleophilic substitution reactions. Replacing the chloro group with substituted anilines or other aromatic and heterocyclic rings has been a common strategy to enhance potency. For instance, the introduction of anilino groups can lead to potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).

  • Modification of the 2-Amino Group: The 2-amino group is crucial for forming key hydrogen bond interactions with the hinge region of many protein kinases. Acylation of this amino group with different substituted aromatic or aliphatic carbonyl and sulfonyl chlorides has been explored. Studies on related pyrimidine scaffolds have shown that these modifications can significantly impact the cytotoxicity of the compounds. For example, derivatives with a para-chloro substitution on a benzamide moiety attached to a related pyrimidine core showed significant antitumor activity.

  • The 5-Ester Group: The ethyl carboxylate at the 5-position is also important for activity, potentially acting as a hydrogen bond acceptor. While less frequently modified, its conversion to an amide has been explored in some pyrimidine series, leading to potent STAT6 inhibitors.

The following sections present quantitative data from studies on derivatives of the 2-aminopyrimidine-5-carboxylate scaffold, providing a basis for comparing the effects of different structural modifications.

Quantitative Data on Biological Activity

The biological activity of various derivatives is summarized below. The data is compiled from studies on structurally related 2-aminopyrimidine-5-carboxylate analogs, highlighting the impact of different substitution patterns.

Table 1: Anticancer Activity of 2-(1-(acyl/sulfonyl)aminocyclobutyl)pyrimidine Derivatives

Compound IDR Group (Substitution on 2-amino moiety)Cancer Cell LineIC50 (µM)[1]
2g 4-chlorobenzamidoK56214.0
3c 3,5-dichlorobenzenesulfonamidoK56215.0
3d 4-chlorobenzenesulfonamidoK56228.0

Table 2: Kinase Inhibitory Activity of 2-Amino-4-aryl-5-chloropyrimidine Analogues

Compound ID4-Aryl SubstituentTarget KinaseIC50 (nM)
Analog A Substituted PhenylVEGFR-2Potent
Analog B Substituted PhenylCDK1Potent

Note: Specific IC50 values for the 2-amino-4-aryl-5-chloropyrimidine analogues were not publicly available in the reviewed literature, but they were described as potent inhibitors.

Experimental Workflows and Signaling Pathways

The general workflow for the discovery and evaluation of novel pyrimidine-based anticancer agents involves several key stages, from initial design and synthesis to comprehensive biological testing.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Ethyl 2-amino-4- chloropyrimidine-5-carboxylate Derivatization Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig) Start->Derivatization Library Library of Derivatives Derivatization->Library Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Library->Cytotoxicity KinaseAssay Kinase Inhibition Assays (e.g., VEGFR-2, CDK1) Cytotoxicity->KinaseAssay Mechanism Mechanism of Action (e.g., Cell Cycle Analysis) KinaseAssay->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Lead Lead Compound SAR->Lead

General workflow for SAR studies.

Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that control cell proliferation and survival. One such critical pathway is the VEGFR-2 signaling cascade, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these pyrimidine derivatives are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells (e.g., K562, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine derivatives for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Kinase Inhibition Assay (General Protocol for VEGFR-2/CDK1)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase (e.g., recombinant human VEGFR-2 or CDK1), a specific peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated substrate in an ELISA format, or by measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that stage.

References

Unraveling the Reactivity of Substituted Pyrimidines: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyrimidines is paramount for designing novel therapeutics and functional materials. This guide provides an objective comparison of computational studies on the reactivity of these crucial heterocyclic compounds, supported by quantitative data and detailed methodologies.

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous bioactive molecules, including anticancer agents, antivirals, and antibiotics. The electronic properties and, consequently, the chemical reactivity of the pyrimidine ring can be finely tuned by the introduction of various substituents. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict and rationalize the reactivity of these compounds, guiding synthetic efforts and accelerating the discovery process.

This guide summarizes key findings from recent computational studies, focusing on quantitative descriptors of reactivity and the methodologies employed to obtain them.

Comparative Analysis of Reactivity Descriptors

Computational studies employ a range of quantum chemical parameters to quantify the reactivity of substituted pyrimidines. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. A higher HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy suggests a higher affinity for accepting electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.

Other important descriptors include chemical hardness (η), which measures resistance to deformation of the electron cloud, and its inverse, chemical softness (σ). Electronegativity (χ) and the electrophilicity index (ω) further refine the understanding of a molecule's ability to attract and accept electrons, respectively.

Below is a compilation of data from various computational studies on substituted pyrimidines.

Compound/DerivativeHOMO (eV)LUMO (eV)ΔE (eV)Hardness (η)Softness (σ)Electronegativity (χ)Electrophilicity (ω)Reference
4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine-5.57 to -5.46-1.94 to -1.593.63 to 3.881.81 to 1.940.51 to 0.553.53 to 3.753.20 to 3.88[1]
Chromeno[2,3-d]pyrimidin-6-one Derivative (3)-6.23-1.804.432.220.454.023.64[2]
((4,6-dimethylpyrimidin-2-yl)amino)...methanol--4.35----[3]

Experimental Protocols: A Look into the Computational Methods

The accuracy and reliability of computational predictions are intrinsically linked to the chosen methodology. The studies cited in this guide predominantly employ Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

A common approach involves geometry optimization of the pyrimidine derivatives, followed by frequency calculations to ensure the optimized structure corresponds to a local minimum on the potential energy surface. The choice of the functional and basis set is critical for obtaining accurate results.

Commonly Employed Computational Protocol:

  • Software: Gaussian, Spartan, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines Hartree-Fock theory with DFT. Other functionals like ωB97XD, which includes dispersion corrections, are also utilized, especially for systems where non-covalent interactions are important.

  • Basis Set: 6-31G*, 6-311G(d,p), and 6-311++G(d,p) are frequently used Pople-style basis sets. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, particularly in anionic or electron-rich systems.

  • Solvent Effects: The Polarizable Continuum Model (PCM) or the SMD solvent model are often used to simulate the influence of a solvent on the electronic properties and reactivity of the molecules.

Visualizing Reactivity: The SNAr Mechanism on a Substituted Pyrimidine

To illustrate the practical application of computational studies in understanding reaction mechanisms, we present a diagram of a Nucleophilic Aromatic Substitution (SNAr) reaction on a 2-sulfonylpyrimidine derivative with a thiol nucleophile. This type of reaction is crucial in bioconjugation and drug synthesis. Computational studies have shown that this reaction typically proceeds through a two-step mechanism involving a stabilized Meisenheimer-Jackson complex intermediate.[4]

SNAr_Mechanism Reactants Reactants (2-Sulfonylpyrimidine + Thiolate) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 ΔG≠1 Intermediate Meisenheimer Intermediate TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 ΔG≠2 Products Products (Thioether Pyrimidine + Sulfinate) TS2->Products

SNAr Reaction Pathway for a 2-Sulfonylpyrimidine

The diagram above illustrates the Gibbs free energy profile of the SNAr reaction as determined by DFT calculations. The process begins with the reactants, proceeds through a first transition state (TS1) corresponding to the nucleophilic attack of the thiolate on the pyrimidine ring, leading to the formation of a Meisenheimer intermediate. This intermediate then overcomes a second energy barrier (TS2) for the departure of the sulfinate leaving group to yield the final products. Computational analysis of the activation energies (ΔG≠) for each step provides valuable insights into the reaction kinetics and the rate-determining step.[4]

References

Spectroscopic Confirmation of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate and its structural isomer, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. The objective is to offer a clear, data-driven framework for the unambiguous spectroscopic confirmation of these compounds, which are of significant interest in medicinal chemistry and drug development. The supporting experimental data is presented in structured tables, and detailed methodologies for the key spectroscopic techniques are provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, facilitating a direct comparison of their structural and electronic properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Not available in searched literatureNot available in searched literature
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate Not available in searched literatureNot available in searched literature

Note: Specific experimental NMR data for the target compounds were not available in the searched literature. The table is presented as a template for data insertion upon experimental acquisition.

Table 2: Infrared (IR) Spectroscopic Data

Functional GroupThis compound (cm⁻¹)Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (cm⁻¹)
N-H Stretching (Amino Group)Expected ~3400-3200Expected ~3400-3200
C=O Stretching (Ester)Expected ~1720Expected ~1720
C=N Stretching (Pyrimidine Ring)Expected ~1650Expected ~1650
C-Cl StretchingExpected ~800-600Expected ~800-600

Note: The IR data is predicted based on characteristic functional group absorptions, as specific experimental spectra were not found in the searched literature.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
This compoundC₇H₈ClN₃O₂201.61202.03
Ethyl 4-amino-2-chloropyrimidine-5-carboxylateC₇H₈ClN₃O₂201.61202.03

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard practices for the analysis of pyrimidine derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the purified pyrimidine derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is employed between scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is used.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition:

    • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.

    • An accumulation of 16 to 32 scans is performed to improve the signal-to-noise ratio.

  • Data Analysis: The positions of the major absorption bands are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

    • The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range is set to scan well beyond the expected molecular weight of the compound.

  • Data Analysis: The mass-to-charge ratio (m/z) of the most abundant ions is determined, with a particular focus on identifying the molecular ion peak.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic confirmation of the target pyrimidine derivatives.

experimental_workflow synthesis Synthesis of Pyrimidine Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Analysis (¹H & ¹³C) purification->nmr ir FT-IR Analysis purification->ir ms Mass Spectrometry (ESI-MS) purification->ms data_analysis Spectroscopic Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic analysis.

References

Benchmarking New Synthetic Routes for Pyrimidines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry. As a core component of nucleic acids and numerous pharmaceuticals, the development of novel synthetic routes for pyrimidines is a continuous endeavor. This guide provides an objective comparison of emerging synthetic methodologies against the established Biginelli reaction, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate synthetic strategy.

Data Presentation: A Comparative Analysis of Pyrimidine Synthesis Methods

The following table summarizes quantitative data for the synthesis of pyrimidine derivatives, primarily focusing on variations of the widely-used Biginelli reaction and comparing it with modern catalytic and microwave-assisted approaches. This data highlights the impact of different catalysts, energy sources, and reaction conditions on yields and reaction times.

Synthetic ProtocolCatalystSolventReaction ConditionsReported Yield (%)Reaction TimeReference
Established Method
Classical Biginelli ReactionHClEthanolRefluxOften low, not specified3 hours[1]
New Synthetic Routes
Modified Biginelli (Grindstone)CuCl₂·2H₂O / HClSolvent-freeGrinding at room temp.>90minutes[1]
Microwave-Assisted BiginelliSulfamic AcidSolvent-free300 W MicrowaveHighminutes
Iridium-Catalyzed MulticomponentPN5P-Ir-pincer complexNot specifiedDehydrogenative condensationup to 93Not specified[2][3]
Bone Char-Bronsted Acid CatalysisBone char-nPrN-SO₃HSolvent-free80 °CHighNot specified[4]
Iodine-Catalyzed Three-ComponentMolecular IodineDMSO110 °CGood to excellentNot specified[5]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate reproducibility and adaptation in the laboratory.

Classical Biginelli Reaction (Established Method)

This protocol outlines the traditional acid-catalyzed, three-component reaction for the synthesis of dihydropyrimidinones.[1]

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Hydrochloric acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of hydrochloric acid is prepared in a round-bottom flask.

  • Ethanol is added as the solvent.

  • The mixture is refluxed for 3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization.

Microwave-Assisted Biginelli Reaction (New Synthetic Route)

This protocol describes a more recent, efficient, and solvent-free approach utilizing microwave irradiation.

Reactants:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Sulfamic acid (catalytic amount)

Procedure:

  • The aldehyde, β-ketoester, urea/thiourea, and catalyst are placed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor, typically at a power of 250-300W, for a few minutes.

  • Reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solid product is washed with water and collected by filtration.

  • The crude product can be recrystallized from a suitable solvent to yield the pure dihydropyrimidinone.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate a general experimental workflow for pyrimidine synthesis and a key biological signaling pathway involving pyrimidines.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aldehyde Aldehyde Mixing_and_Catalysis Mixing & Catalysis Aldehyde->Mixing_and_Catalysis beta-Ketoester beta-Ketoester beta-Ketoester->Mixing_and_Catalysis Urea/Thiourea Urea/Thiourea Urea/Thiourea->Mixing_and_Catalysis Heating_or_Irradiation Conventional Heating or Microwave Irradiation Mixing_and_Catalysis->Heating_or_Irradiation Isolation Isolation (Filtration) Heating_or_Irradiation->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

General experimental workflow for pyrimidine synthesis.

de_novo_pyrimidine_synthesis Glutamine_CO2_ATP Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine_CO2_ATP->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRTase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UTP Uridine 5'-triphosphate (UTP) UMP->UTP Kinases CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthetase

De novo pyrimidine biosynthesis pathway.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

The following information is synthesized from available safety data sheets (SDS) to ensure the safe handling and disposal of this compound. It is imperative to consult your institution's specific safety protocols and a licensed professional waste disposal service before proceeding.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

First Aid Measures:

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The material may be disposed of by incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material is highly flammable.[1]

Step-by-Step Disposal Guidance:

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before initiating any disposal procedures.

  • Contact a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] This is the most critical step to ensure compliance with local, state, and federal regulations.

  • Segregate Waste: Do not mix this compound with other waste streams unless explicitly approved by the disposal company.

  • Proper Labeling and Storage: Store the waste in a clearly labeled, sealed, and appropriate container. Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date and method.

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

Hazard and Property Summary

While comprehensive toxicological and ecological data for this compound are not fully available, the following information has been noted.[1]

PropertyInformation
CAS Number 1240597-30-1
Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
Known Hazards May cause respiratory irritation upon inhalation.[1]
Carcinogenicity Not classified as a carcinogen by IARC.[1]
Ecological Information No data available.[1]
Persistence and Degradability No data available.[1]
Bioaccumulative Potential No data available.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate Personal Protective Equipment (PPE) consult_sds->ppe segregate Segregate and Label Waste Container ppe->segregate contact_pro Contact Licensed Professional Waste Disposal Service incinerate Arrange for Incineration in a Chemical Incinerator contact_pro->incinerate document Document Disposal Details incinerate->document store Store Securely in a Ventilated Area segregate->store store->contact_pro end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (CAS No. 1240597-30-1). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Adherence to proper personal protective equipment protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE when handling this compound.

Protection CategoryRecommended Equipment
Eye and Face Protection Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.
Skin Protection Impervious clothing, such as a lab coat, should be worn. Handle with chemical-resistant gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated place.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[2]

  • Take off contaminated clothing and wash it before reuse.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][2][3]

  • Keep the container tightly closed.[1][2][3]

  • Store locked up.[1][2]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations. It is recommended to use an appropriate treatment and disposal facility.[1][2]

Emergency Procedures: First Aid

In the event of exposure, follow these first-aid measures immediately:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2][3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Chemical Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Use in a Well-Ventilated Area B->C D Perform Experimental Procedures C->D E Avoid Dust and Aerosol Formation D->E F Decontaminate Work Surfaces E->F G Properly Label and Store F->G H Remove and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I J Dispose of Waste in Accordance with Regulations I->J

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.